molecular formula C15H10O3 B032147 Pachybasin CAS No. 2549-78-2

Pachybasin

Katalognummer: B032147
CAS-Nummer: 2549-78-2
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: AFHWNNJNTNLCQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pachybasin is a naturally occurring anthraquinone derivative of significant interest in biochemical and pharmacological research. It serves as a key metabolite in the study of fungal physiology, particularly in organisms from the genera Trichoderma and Hypocrea, where it contributes to understanding secondary metabolite pathways and fungal ecology. Its primary research value lies in its role as a precursor in the biosynthesis of other complex quinones and its documented biological activities. This compound exhibits potent antifungal properties, making it a valuable tool for investigating novel mechanisms of action against pathogenic fungi and for studying fungal cell wall integrity and membrane function. The compound's mechanism of action is associated with its ability to intercalate into biological membranes and participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress and apoptosis in target cells. This property also underpins its utility in cancer research, where this compound is investigated for its potential to selectively trigger cytotoxic effects in various human carcinoma cell lines. Researchers utilize this high-purity compound to explore fundamental cellular processes, including oxidative stress response pathways, mitochondrial dysfunction, and programmed cell death.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-hydroxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c1-8-6-11-13(12(16)7-8)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHWNNJNTNLCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180177
Record name 9,10-Anthracenedione, 1-hydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2549-78-2
Record name Pachybasin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1-hydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PACHYBASIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9FS8QF9ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to Pachybasin-Producing Endophytic Fungi: From Biosynthesis to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a vast and largely untapped resource for novel bioactive compounds. Among the myriad of secondary metabolites they produce, the anthraquinone (B42736) pachybasin (1-hydroxy-3-methylanthraquinone) has garnered significant interest for its notable antimicrobial properties. This technical guide provides an in-depth exploration of this compound-producing endophytic fungi, covering their identification, the biosynthesis of this compound, its biological activities, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in natural product discovery, microbiology, and drug development.

This compound-Producing Endophytic Fungi

This compound has been isolated from several species of endophytic fungi, highlighting its distribution across different fungal genera. Notable producers include:

  • Phoma foveata : A well-documented producer of this compound and other anthraquinones.[1]

  • Trichoderma harzianum : Various strains of this species, known for their biocontrol applications, also synthesize this compound.

  • Coelomyceteous fungus AFKR-18 : An endophyte isolated from the yellow moonsheed plant, Arcangelisia flava, which produces this compound as a major metabolite.[2][3]

  • Aspergillus species : Members of this ubiquitous genus have also been identified as sources of this compound.

The identification of these fungi typically involves a combination of morphological characterization and molecular techniques, such as the sequencing of the internal transcribed spacer (ITS) region of ribosomal DNA.

Biosynthesis of this compound

The biosynthesis of this compound in fungi follows the polyketide pathway , specifically the acetate-malonate pathway.[4] This is a common route for the formation of many fungal anthraquinones. The process is initiated by a polyketide synthase (PKS) enzyme.

The general biosynthetic scheme involves the following key steps:

  • Chain Assembly : A starter unit, typically acetyl-CoA, is extended by the sequential addition of malonyl-CoA units to form a linear polyketide chain.

  • Cyclization and Aromatization : The polyketide chain undergoes a series of intramolecular aldol (B89426) condensations to form a polycyclic aromatic intermediate.

  • Modification : The intermediate is further modified by tailoring enzymes, such as cyclases, oxidoreductases, and methyltransferases, to yield the final this compound structure.

Genomic analyses of some Trichoderma species have revealed the presence of biosynthetic gene clusters (BGCs) that are predicted to be responsible for the production of anthraquinones like this compound.[5][6] These clusters typically contain the core PKS gene along with genes encoding the necessary tailoring enzymes.

G acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Linear Polyketide Chain pks->polyketide cyclization Cyclization/ Aromatization polyketide->cyclization intermediate Polycyclic Aromatic Intermediate cyclization->intermediate tailoring Tailoring Enzymes (e.g., Cyclases, Oxidoreductases) intermediate->tailoring This compound This compound tailoring->this compound

Figure 1. Simplified biosynthetic pathway of this compound via the polyketide route.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its antimicrobial properties being the most extensively studied. It has demonstrated efficacy against various pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

Target OrganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureusGram-positive bacterium32.0[2]
Bacillus subtilisGram-positive bacterium64.0[2]
Escherichia coliGram-negative bacterium64.0[2]
Micrococcus luteusGram-positive bacterium64.0[2]
Candida albicansFungus64.0[2]
Saccharomyces cerevisiaeFungus64.0[2]
Aspergillus nigerFungus64.0[2]
Aspergillus flavusFungus64.0[2]
Fusarium oxysporumFungus16.0[2]

Mechanism of Action: The precise mechanism of action of this compound is not fully elucidated. However, studies on similar fungal anthraquinones suggest that their antimicrobial activity may stem from their ability to disrupt cell membrane integrity, leading to the leakage of intracellular components.[7] Some fungal secondary metabolites are also known to interfere with bacterial communication systems, such as quorum sensing, which is crucial for biofilm formation and virulence factor expression.[8][9][10] Further research is needed to determine if this compound employs a similar mechanism.

Quantitative Yield Data: Specific yield data for this compound production from endophytic fungi is scarce in the published literature. However, studies on the optimization of fermentation conditions for related anthraquinones from Aspergillus species have reported yields in the range of 28.0 mg/L to 85.2 mg/L after optimization.[11] The production of this compound is influenced by various factors, including the fungal strain, culture medium composition, pH, temperature, and aeration. Optimization of these parameters is crucial for enhancing the yield of this compound for research and potential commercial applications.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the study of this compound-producing endophytic fungi.

Isolation and Identification of Endophytic Fungi

This protocol outlines the general procedure for isolating endophytic fungi from plant tissues.

  • Sample Collection : Collect healthy plant tissues (leaves, stems, or roots) from the desired plant species.

  • Surface Sterilization :

    • Thoroughly wash the plant material under running tap water to remove debris.

    • Sequentially immerse the plant segments in 75% ethanol (B145695) for 1 minute, followed by a 1-minute immersion in 0.1% mercuric chloride or a 3-5 minute immersion in a sodium hypochlorite (B82951) solution (1-2% available chlorine).

    • Rinse the sterilized plant material several times with sterile distilled water to remove any residual sterilizing agents.

  • Plating :

    • Aseptically cut the surface-sterilized plant segments into small pieces (approximately 5 mm).

    • Place the segments on a suitable culture medium, such as Potato Dextrose Agar (B569324) (PDA), supplemented with an antibacterial agent (e.g., chloramphenicol (B1208) at 50 mg/L) to inhibit bacterial growth.

  • Incubation : Incubate the plates at 25-28°C and observe for fungal growth emerging from the plant segments.

  • Purification :

    • Once fungal mycelia are visible, subculture individual colonies onto fresh PDA plates to obtain pure cultures.

    • The hyphal tip method is commonly used for purification, where a small piece of the growing edge of a fungal colony is transferred to a new plate.

  • Identification :

    • Morphological Identification : Characterize the pure fungal isolates based on their macroscopic (colony morphology, color, texture) and microscopic (spore and hyphal structures) features.

    • Molecular Identification : For accurate identification, extract genomic DNA from the fungal mycelium. Amplify the ITS region of the ribosomal DNA using universal fungal primers (e.g., ITS1 and ITS4). Sequence the PCR product and compare the sequence with databases like GenBank using BLAST for species identification.

G start Plant Tissue Collection surface_sterilization Surface Sterilization (Ethanol, NaOCl) start->surface_sterilization plating Plating on PDA + Antibiotic surface_sterilization->plating incubation Incubation (25-28°C) plating->incubation purification Purification of Fungal Colonies incubation->purification identification Fungal Identification purification->identification morphological Morphological Characterization identification->morphological molecular Molecular Identification (ITS Sequencing) identification->molecular

Figure 2. Workflow for the isolation and identification of endophytic fungi.

Fermentation and Extraction of this compound

This protocol describes the cultivation of the endophytic fungus for this compound production and the subsequent extraction of the compound.

  • Inoculum Preparation : Grow the purified endophytic fungus on a PDA plate for 7-10 days. Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) with mycelial plugs from the agar plate and incubate in a shaker (150 rpm) at 28°C for 3-5 days to generate a seed culture.

  • Fermentation :

    • Inoculate a larger volume of production medium (e.g., PDB or a specialized medium optimized for secondary metabolite production) with the seed culture.

    • Incubate the production culture in a shaker (150 rpm) at 28°C for 14-21 days.

  • Extraction :

    • After the incubation period, separate the fungal biomass from the culture broth by filtration.

    • Culture Broth Extraction : Extract the filtered broth with an equal volume of an organic solvent such as ethyl acetate (B1210297) three times. Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

    • Mycelial Extraction : Dry the fungal biomass and grind it into a fine powder. Extract the powdered mycelia with methanol (B129727) or a mixture of chloroform (B151607) and methanol (1:1 v/v) by maceration or sonication. Filter the extract and evaporate the solvent to yield the mycelial crude extract.

Purification and Quantification of this compound

This protocol provides a general framework for the purification of this compound from the crude extract and its quantification using High-Performance Liquid Chromatography (HPLC).

  • Purification :

    • Column Chromatography : Subject the crude extract to column chromatography on silica (B1680970) gel. Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Fraction Collection and Analysis : Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate). Combine fractions containing the compound of interest (this compound) based on their TLC profiles.

    • Further Purification : If necessary, further purify the combined fractions using preparative HPLC or Sephadex LH-20 column chromatography to obtain pure this compound.

  • Quantification by HPLC :

    • Instrumentation : Use an HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase : A gradient elution with a mixture of acetonitrile (B52724) and water (both containing 0.1% formic acid) is often effective for separating anthraquinones. A typical gradient might start with a lower concentration of acetonitrile and increase over time.

    • Detection : Monitor the elution at a wavelength where this compound has maximum absorbance (typically in the range of 254 nm or 280 nm for anthraquinones).

    • Standard Curve : Prepare a series of standard solutions of pure this compound of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis : Inject the fungal extract (dissolved in a suitable solvent like methanol) into the HPLC system. Identify the this compound peak by comparing its retention time with that of the standard.

    • Quantification : Calculate the concentration of this compound in the extract by using the peak area and the standard curve.

G start Crude Fungal Extract column_chrom Silica Gel Column Chromatography start->column_chrom sample_analysis Sample Analysis start->sample_analysis tlc TLC Analysis of Fractions column_chrom->tlc prep_hplc Preparative HPLC/ Sephadex Chromatography tlc->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound standard_curve Standard Curve Generation pure_this compound->standard_curve hplc_quant HPLC-UV Quantification concentration Concentration Calculation standard_curve->concentration sample_analysis->concentration concentration->hplc_quant

Figure 3. General workflow for the purification and quantification of this compound.

Conclusion and Future Perspectives

This compound-producing endophytic fungi represent a promising avenue for the discovery of new antimicrobial agents. The biosynthesis of this compound via the well-characterized polyketide pathway offers opportunities for metabolic engineering to enhance its production. While the antimicrobial activities of this compound are evident, further research is imperative to fully elucidate its mechanism of action, particularly its effects on microbial signaling pathways. The development of optimized fermentation and purification protocols is essential to obtain sufficient quantities of this compound for comprehensive preclinical and clinical evaluation. The exploration of the vast diversity of endophytic fungi is likely to reveal new producers of this compound and other structurally related and potentially more potent anthraquinones, thereby contributing to the pipeline of novel anti-infective drug candidates.

References

Isolating Pachybasin from Trichoderma harzianum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, purification, and characterization of Pachybasin, a bioactive secondary metabolite from the fungus Trichoderma harzianum. This document details the necessary experimental protocols, summarizes quantitative data, and illustrates key biological pathways and workflows.

Introduction

Trichoderma harzianum is a species of fungus recognized for its biocontrol properties and its prolific production of a diverse array of secondary metabolites. Among these is this compound (1-hydroxy-3-methyl-anthraquinone), an anthraquinone (B42736) derivative that has demonstrated significant antimicrobial and antifungal activities. This guide focuses on the methodologies for isolating and studying this promising compound.

Cultivation of Trichoderma harzianum

The production of this compound is highly dependent on the strain of T. harzianum and the culture conditions. Strain ETS 323 has been identified as a notable producer of this compound.

Culture Media and Conditions

For optimal production of this compound, solid-state fermentation has been shown to be effective.

Experimental Protocol: Solid-State Fermentation of T. harzianum ETS 323

  • Substrate Preparation: Sugarcane bagasse is utilized as the solid substrate. It should be dried and sterilized prior to inoculation.

  • Inoculation: A spore suspension of T. harzianum ETS 323 is prepared from a mature culture grown on Potato Dextrose Agar (PDA). The spore suspension is then used to inoculate the sterile sugarcane bagasse.

  • Incubation: The inoculated substrate is incubated at room temperature without agitation. This static condition promotes fungal growth and secondary metabolite production.

  • Harvesting: After a suitable incubation period (typically several weeks, monitored for optimal metabolite production), the fungal biomass and substrate are harvested for extraction.

Extraction and Purification of this compound

The extraction and purification of this compound involve a multi-step process to isolate the compound from the crude fungal extract.

Solvent Extraction

An organic solvent is used to extract the secondary metabolites from the solid culture.

Experimental Protocol: Solvent Extraction

  • Drying and Grinding: The harvested solid culture is dried and ground to a fine powder to increase the surface area for extraction.

  • Extraction: The powdered material is extracted with a suitable organic solvent, such as ethyl acetate, using a Soxhlet apparatus or by maceration with agitation.

  • Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a concentrated extract.

Chromatographic Purification

Silica (B1680970) gel column chromatography is a key step in purifying this compound from the crude extract.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: A glass column is packed with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane (B92381) and ethyl acetate.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis T_harzianum_ETS_323 T. harzianum ETS 323 Solid_Culture Solid-State Fermentation (Sugarcane Bagasse) T_harzianum_ETS_323->Solid_Culture Solvent_Extraction Solvent Extraction (Ethyl Acetate) Solid_Culture->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Pure_this compound Pure this compound Column_Chromatography->Pure_this compound Characterization Structural Elucidation (NMR, MS) Pure_this compound->Characterization Bioactivity_Assay Bioactivity Assays (MIC) Pure_this compound->Bioactivity_Assay

Caption: Experimental workflow for this compound isolation and analysis.

Characterization and Quantification

Structural Elucidation

The structure of the purified this compound is confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of this compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Quantification

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a C18 column and a UV-Vis or Diode Array Detector (DAD) is used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small percentage of an acid like formic acid or trifluoroacetic acid) is typically employed.

  • Detection: this compound can be detected at its UV absorbance maximum.

  • Quantification: A calibration curve is generated using a pure standard of this compound to determine the concentration in the samples.

Quantitative Data Summary

The following table summarizes the quantitative data for the isolation and bioactivity of this compound.

ParameterValueSource StrainReference
Yield
This compound per kg of solid medium773 ± 40 mgT. harzianum ETS 323[1]
Percentage Yield5.6 ± 0.5 %T. harzianum ETS 323[1]
Bioactivity (MIC)
Escherichia coli64.0 µg/mLNot Specified[2]
Bacillus subtilis64.0 µg/mLNot Specified[2]
Micrococcus luteus64.0 µg/mLNot Specified[2]
Saccharomyces cerevisiae64.0 µg/mLNot Specified[2]
Candida albicans64.0 µg/mLNot Specified[2]
Aspergillus niger64.0 µg/mLNot Specified[2]
Aspergillus flavus64.0 µg/mLNot Specified[2]
Staphylococcus aureus32.0 µg/mLNot Specified[2]
Fusarium oxysporum16.0 µg/mLNot Specified[2]

Biological Activity and Signaling Pathways

This compound is involved in the mycoparasitic activity of T. harzianum, a process by which the fungus attacks other fungi. This action is mediated, in part, by the cAMP signaling pathway.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial and antifungal activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared in the appropriate broth medium.

  • Incubation: The microtiter plate is inoculated with the microbial suspension and incubated under optimal growth conditions.

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

cAMP Signaling Pathway

The mycoparasitic coiling of T. harzianum is influenced by the cAMP signaling pathway. This compound has been shown to modulate this pathway, enhancing the coiling process.

camp_signaling_pathway Host_Signal Host Fungus Signal GPCR G-Protein Coupled Receptor (GPCR) Host_Signal->GPCR G_Protein Heterotrimeric G-Protein GPCR->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Transcription_Factors Transcription Factors PKA->Transcription_Factors Mycoparasitism_Genes Expression of Mycoparasitism-Related Genes Transcription_Factors->Mycoparasitism_Genes This compound This compound This compound->cAMP modulates

References

A Technical Guide to the Structure and Activity of Pachybasin (1-hydroxy-3-methylanthraquinone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachybasin, chemically known as 1-hydroxy-3-methylanthraquinone, is a naturally occurring anthraquinone (B42736) derivative. It is a secondary metabolite produced by a variety of endophytic fungi, including species of Trichoderma, Coelomycetes, and Neodidymelliopsis.[1] This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and known biological activities of this compound, with a focus on its potential as a bioactive compound for further research and development.

Chemical Structure and Properties

This compound is characterized by a tricyclic aromatic system with a central quinone ring, a hydroxyl group at position 1, and a methyl group at position 3.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 1-hydroxy-3-methylanthracene-9,10-dione[2]
Molecular Formula C₁₅H₁₀O₃[2]
Molecular Weight 238.24 g/mol [2]
CAS Number 2549-78-2[2]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: 1H and 13C NMR Spectral Data of this compound

Position 13C NMR (ppm) 1H NMR (ppm, multiplicity, J in Hz)
1162.2-
2124.47.1 (d, 1.5)
3148.8-
4121.37.6 (d, 1.5)
4a133.5-
5126.68.2 (dd, 7.7, 1.2)
6133.67.7 (td, 7.5, 1.4)
7134.77.8 (td, 7.7, 1.4)
8127.38.3 (dd, 7.5, 1.2)
8a132.8-
9188.9-
9a116.1-
10181.9-
10a137.0-
3-CH₃22.22.5 (s)
1-OH-12.5 (s)

Note: NMR data can vary slightly depending on the solvent and instrument frequency used.

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak [M]+ at m/z 238, corresponding to its molecular weight.

Biological Activities

This compound has been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against a variety of pathogenic microorganisms.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismMIC (µg/mL)Reference
Escherichia coli64.0[3]
Bacillus subtilis64.0[3]
Micrococcus luteus64.0[3]
Staphylococcus aureus32.0[3]
Saccharomyces cerevisiae64.0[3]
Candida albicans64.0[3]
Aspergillus niger64.0[3]
Aspergillus flavus64.0[3]
Fusarium oxysporum16.0[3]
Anti-inflammatory Activity

While specific IC₅₀ values for this compound's anti-inflammatory activity are not widely reported, related hydroxyanthraquinones have shown potential in this area. For instance, 1-O-methyl chrysophanol (B1684469), a structurally similar compound, exhibited significant in vitro protein denaturation inhibition with an IC₅₀ of 63 µg/ml.[4] The anti-inflammatory effects of anthraquinones are often attributed to the inhibition of pro-inflammatory mediators.

Anticancer Activity

The anticancer potential of this compound is an area of active research. While specific IC₅₀ values for this compound are not yet consistently documented across a wide range of cancer cell lines, related anthraquinones have demonstrated cytotoxic effects. For example, 1,3-dihydroxy-2-methylanthraquinone, a similar compound, showed a high inhibitory rate against HepG2 carcinoma cells.[5] The proposed mechanisms for the anticancer activity of anthraquinones often involve the induction of apoptosis.

Experimental Protocols

This section details the general methodologies used for the isolation of this compound and the assessment of its biological activities.

Isolation and Purification of this compound from Fungal Culture
  • Fungal Culture: Trichoderma harzianum or another this compound-producing fungus is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium).

  • Extraction: The fungal biomass and/or the culture filtrate is extracted with an organic solvent such as ethyl acetate.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate the components.

  • Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The purified compound's structure is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Pre-treatment: Cells are pre-treated with different concentrations of this compound for a short period.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, except for the control group.

  • Incubation: The plate is incubated for 24 hours to allow for the production of nitric oxide (NO).

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated wells to that in LPS-stimulated wells without treatment.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are still under investigation. However, based on the activities of related anthraquinones, several potential mechanisms can be proposed.

Apoptosis Induction

Many anthraquinones exert their anticancer effects by inducing apoptosis (programmed cell death). This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies. Physcion, an anthraquinone derivative, has been shown to induce apoptosis in prostate cancer cells via a caspase-dependent pathway.[6]

Inhibition of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Inhibition of this pathway can reduce the expression of pro-inflammatory genes. Some natural compounds are known to inhibit NF-κB activation, suggesting a potential mechanism for the anti-inflammatory effects of this compound.

cluster_0 General Workflow for Bioactive Compound Discovery cluster_1 Bioactivity Assays Fungal_Isolation Isolation of Endophytic Fungus (e.g., Trichoderma sp.) Cultivation Large-Scale Cultivation (Liquid or Solid Medium) Fungal_Isolation->Cultivation Extraction Solvent Extraction (e.g., Ethyl Acetate) Cultivation->Extraction Fractionation Chromatographic Separation (e.g., Column Chromatography) Extraction->Fractionation Purification Purification of this compound (e.g., HPLC) Fractionation->Purification Structure_Elucidation Structural Characterization (NMR, MS) Purification->Structure_Elucidation Bioactivity_Screening Bioactivity Screening Purification->Bioactivity_Screening Antimicrobial Antimicrobial Assays (MIC Determination) Bioactivity_Screening->Antimicrobial Anticancer Anticancer Assays (Cytotoxicity, Apoptosis) Bioactivity_Screening->Anticancer Anti_inflammatory Anti-inflammatory Assays (NO Inhibition, NF-κB) Bioactivity_Screening->Anti_inflammatory

Caption: Workflow for the isolation and bioactivity screening of this compound.

cluster_0 Apoptosis Induction (Proposed Mechanism) This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Mitochondrial Stress (hypothesized) Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

References

Pachybasin: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachybasin, a naturally occurring anthraquinone, has garnered significant interest within the scientific community due to its notable antimicrobial properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, focusing on its microbial origins. It details comprehensive experimental protocols for the isolation, purification, and characterization of this compound from fungal cultures. Furthermore, this document elucidates a key signaling pathway influenced by this compound and presents its bioactivity data in a structured format for comparative analysis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, microbiology, and drug discovery.

Natural Sources of this compound

This compound is predominantly a secondary metabolite of fungal origin, with endophytic fungi being the most prominently documented producers.

Endophytic Fungi

The primary and most well-characterized source of this compound is an endophytic coelomycetous fungus, designated as AFKR-18 , isolated from the yellow moonsheed plant, Arcangelisia flava (L.) Merr.[1][2] This fungus has been consistently reported to produce this compound as a major metabolite in its culture broth.

Other Fungal Sources

Trichoderma harzianum, a species of fungus known for its biocontrol properties, has also been identified as a producer of this compound.[3] In T. harzianum, this compound is implicated in the fungus's mycoparasitic activity.

While research into other natural sources is ongoing, the current body of scientific literature points to these fungal species as the principal natural producers of this compound.

Quantitative Bioactivity Data

While specific yield data for this compound from fungal fermentation is not extensively reported in peer-reviewed literature, its biological activity has been quantified. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms, providing a quantitative measure of its antimicrobial efficacy.

Microorganism Type Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coliGram-negative Bacteria64.0[1][4]
Bacillus subtilisGram-positive Bacteria64.0[1][4]
Staphylococcus aureusGram-positive Bacteria32.0[1][4]
Micrococcus luteusGram-positive Bacteria64.0[1][4]
Saccharomyces cerevisiaeYeast64.0[1][4]
Candida albicansYeast64.0[1][4]
Aspergillus nigerFungus64.0[1][4]
Aspergillus flavusFungus64.0[1][4]
Fusarium oxysporumFungus16.0[1][4]

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and bioactivity assessment of this compound from fungal cultures. These protocols are synthesized from established methods for the study of fungal secondary metabolites.

General Experimental Workflow for this compound Isolation

The overall process for obtaining pure this compound from a fungal source involves several key stages, from cultivation of the fungus to the final purification of the compound.

G cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Inoculation of Fungal Strain B Liquid Fermentation A->B C Separation of Mycelia and Broth B->C D Solvent Extraction of Culture Broth C->D E Crude Extract Concentration D->E F Column Chromatography E->F G High-Performance Liquid Chromatography (HPLC) F->G H Structural Elucidation (NMR, MS) G->H I Purity Assessment G->I G cluster_0 Signal Transduction cluster_1 Cellular Response A This compound / Emodin B G-Protein Coupled Receptor (GPCR) A->B Activation C G-Protein B->C D Adenylate Cyclase C->D F cAMP D->F Conversion E ATP E->D G Protein Kinase A (PKA) F->G Activation H Downstream Effectors G->H Phosphorylation I Mycoparasitic Coiling H->I Induction

References

An In-depth Technical Guide to the Biological Activity of Pachybasin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachybasin, a naturally occurring anthraquinone (B42736), has garnered scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its antimicrobial, anti-cancer, and potential anti-inflammatory effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. While this compound shows promise, this guide also highlights the existing gaps in the literature, particularly concerning its specific mechanisms of action in mammalian systems and comprehensive quantitative data for its anti-cancer and anti-inflammatory properties.

Introduction

This compound (1-hydroxy-3-methyl-9,10-anthraquinone) is a secondary metabolite produced by various endophytic fungi, including Trichoderma harzianum and Coelomyceteous species.[1][2] As a member of the anthraquinone family, a class of compounds known for their wide range of pharmacological activities, this compound has been investigated for its potential therapeutic applications.[3] This guide aims to consolidate the existing scientific knowledge on the biological activities of this compound, presenting it in a structured and accessible format for researchers.

Quantitative Data on Biological Activities

This section summarizes the available quantitative data on the biological activities of this compound. The data is organized into tables for easy comparison and reference.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coli-64.0[2]
Bacillus subtilis-64.0[2]
Micrococcus luteus-64.0[2]
Staphylococcus aureus-32.0[2]
Saccharomyces cerevisiae-64.0[2]
Candida albicans-64.0[2]
Aspergillus niger-64.0[2]
Aspergillus flavus-64.0[2]
Fusarium oxysporum-16.0[2]

Note: Further research is needed to establish a broader range of MIC values against a more extensive panel of clinically relevant microbial strains.

Anti-Cancer Activity

While the anti-cancer potential of anthraquinones as a class is recognized, with some derivatives acting as DNA intercalating agents or protein kinase CK2 inhibitors, specific quantitative data for this compound's cytotoxicity against a wide array of human cancer cell lines is limited in the currently available literature.[4] Further investigation is required to determine the IC50 values of this compound against various cancer cell lines to better understand its anti-proliferative and cytotoxic effects.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are an emerging area of interest. However, quantitative data, such as IC50 values for the inhibition of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), are not yet well-documented in scientific literature.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. This section outlines the currently understood and hypothesized signaling pathways.

Antimicrobial Mechanism

The exact mechanism of this compound's antimicrobial action is not fully elucidated. However, like other quinone-containing compounds, it is plausible that this compound may exert its effects through mechanisms such as:

  • Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, leading to the production of superoxide (B77818) radicals and other ROS, which can cause oxidative damage to cellular components of microorganisms.

  • Inhibition of Microbial Enzymes: this compound may interfere with essential enzymatic processes within microbial cells.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of this compound may allow it to intercalate into and disrupt the structure and function of microbial cell membranes.

Anti-Cancer Mechanisms (Hypothesized)

Based on the known activities of other anthraquinones, the potential anti-cancer mechanisms of this compound may involve several signaling pathways.

  • DNA Intercalation and Topoisomerase Inhibition: Some anthraquinones can insert themselves between the base pairs of DNA, interfering with DNA replication and transcription and inhibiting the function of topoisomerase enzymes, which are crucial for managing DNA topology.[4]

  • Inhibition of Protein Kinase CK2: Protein kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a role in promoting cell proliferation and survival. Inhibition of CK2 is a recognized anti-cancer strategy.[4] While direct inhibition of CK2 by this compound has not been definitively demonstrated, it remains a plausible mechanism given its structural class.

  • Modulation of NF-κB and MAPK Signaling Pathways: The NF-κB and MAPK signaling pathways are critical regulators of cell survival, proliferation, and inflammation. Dysregulation of these pathways is a hallmark of many cancers. While direct evidence is lacking for this compound, other natural compounds are known to exert their anti-cancer effects by modulating these pathways.

anticancer_pathways cluster_dna DNA Damage cluster_kinase Kinase Inhibition cluster_signaling Signaling Pathway Modulation This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition This compound->Topoisomerase_Inhibition CK2_Inhibition Protein Kinase CK2 Inhibition This compound->CK2_Inhibition NFkB_Modulation NF-κB Pathway Modulation This compound->NFkB_Modulation MAPK_Modulation MAPK Pathway Modulation This compound->MAPK_Modulation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Intercalation->Cell_Cycle_Arrest Topoisomerase_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis CK2_Inhibition->Apoptosis NFkB_Modulation->Apoptosis MAPK_Modulation->Apoptosis

Hypothesized anti-cancer mechanisms of this compound.
Role in Fungal Biocontrol and cAMP Signaling

This compound, along with emodin, has been identified as a secondary metabolite secreted by Trichoderma harzianum that plays a role in its mycoparasitic coiling behavior. Studies have shown that this compound can increase the number of coils T. harzianum forms around the hyphae of pathogenic fungi. This effect is mediated through the cyclic AMP (cAMP) signaling pathway. Exogenous application of this compound leads to an increase in intracellular cAMP levels in T. harzianum, and the effect on coiling can be diminished by a cAMP inhibitor.[5]

camp_signaling This compound This compound T_harzianum Trichoderma harzianum This compound->T_harzianum cAMP ↑ Intracellular cAMP T_harzianum->cAMP Coiling ↑ Mycoparasitic Coiling cAMP->Coiling

This compound's role in cAMP signaling in T. harzianum.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited or relevant to the study of this compound's biological activities.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various microorganisms can be determined using the broth microdilution method.

Workflow:

mic_workflow start Start prepare_this compound Prepare serial dilutions of this compound start->prepare_this compound prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plate with this compound dilutions and inoculum prepare_this compound->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at optimal temperature and time inoculate_plate->incubate read_results Visually assess for microbial growth incubate->read_results determine_mic Determine MIC as lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Protocol:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the this compound dilutions. Include positive (microorganism in broth without this compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Anti-Cancer Activity - MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

mtt_workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells add_this compound Treat cells with varying concentrations of this compound seed_cells->add_this compound incubate Incubate for a defined period (e.g., 24, 48, 72h) add_this compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_formazan Incubate to allow formazan (B1609692) crystal formation add_mtt->incubate_formazan solubilize Add solubilization solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed human cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution from a stock solution). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell viability by 50%) can then be determined by plotting a dose-response curve.

Anti-Inflammatory Activity - Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Workflow:

griess_workflow start Start seed_macrophages Seed macrophages (e.g., RAW 264.7) in a 96-well plate start->seed_macrophages pre_treat Pre-treat cells with varying concentrations of this compound seed_macrophages->pre_treat stimulate Stimulate cells with an inflammatory agent (e.g., LPS) pre_treat->stimulate incubate Incubate for a defined period (e.g., 24h) stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant add_griess Mix supernatant with Griess reagent collect_supernatant->add_griess incubate_color Incubate for color development add_griess->incubate_color read_absorbance Measure absorbance at ~540 nm incubate_color->read_absorbance calculate_inhibition Calculate % NO inhibition read_absorbance->calculate_inhibition end End calculate_inhibition->end

References

Pachybasin: A Technical Guide to Investigating Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of Pachybasin in human cells is limited. This guide provides a comprehensive framework for investigating its potential anticancer and anti-inflammatory properties based on the known activities of structurally related anthraquinones. The experimental protocols and potential outcomes described herein are intended to serve as a foundational template for future research.

Introduction

This compound (1-hydroxy-3-methyl-9,10-anthraquinone) is a naturally occurring anthraquinone (B42736) found in various fungi.[1] While its antimicrobial and antifungal properties are established, its potential as a therapeutic agent in oncology and inflammatory diseases remains largely unexplored. Anthraquinones as a class are known to exhibit a range of biological activities, including the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and inflammation.[2][3] This document outlines a technical approach to systematically investigate the mechanism of action of this compound.

Potential Biological Activities and Quantitative Analysis

To characterize the biological effects of this compound, a series of quantitative assays are necessary. The following tables provide a template for organizing the data that would be generated from such studies.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast AdenocarcinomaData to be determinedData to be determined
A549Lung CarcinomaData to be determinedData to be determined
HCT116Colon CarcinomaData to be determinedData to be determined
JurkatT-cell LeukemiaData to be determinedData to be determined

Table 2: Effect of this compound on Apoptosis and Cell Cycle

Cell LineConcentration (µM)% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
HCT116ControlData to be determinedData to be determined
HCT116IC50Data to be determinedData to be determined
HCT1162 x IC50Data to be determinedData to be determined

Table 3: Modulation of Inflammatory Mediators by this compound in Macrophages

TreatmentConcentrationTNF-α (pg/mL)IL-6 (pg/mL)NO (µM)
Control-Data to be determinedData to be determinedData to be determined
LPS (1 µg/mL)-Data to be determinedData to be determinedData to be determined
LPS + this compound10 µMData to be determinedData to be determinedData to be determined
LPS + this compound25 µMData to be determinedData to be determinedData to be determined

Detailed Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)[4][5]
  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis[7][8]
  • Cell Treatment and Fixation: Treat cells with this compound for 24 hours, then harvest and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis for Signaling Pathways[9][10]
  • Protein Extraction: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-p38, p38, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

NF-κB Reporter Assay[11][12]
  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment: After 24 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.

  • Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

Cytokine Array[13][14]
  • Sample Collection: Culture RAW 264.7 macrophages, pre-treat with this compound, and then stimulate with LPS (1 µg/mL). Collect the culture supernatant after 24 hours.

  • Array Incubation: Incubate the collected supernatants with a human or mouse cytokine array membrane according to the manufacturer's protocol.

  • Detection: Detect the bound cytokines using a biotinylated detection antibody cocktail and streptavidin-HRP, followed by chemiluminescent detection.

  • Analysis: Quantify the signal intensity for each cytokine spot to determine the relative changes in cytokine secretion.

Visualizing the Potential Mechanisms of Action

Based on the known mechanisms of related anthraquinones, this compound is hypothesized to modulate several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these potential mechanisms.

Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mechanism of this compound-induced apoptosis.

NFkB_Pathway cluster_0 This compound This compound IKK IKK This compound->IKK Inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.

MAPK_Pathway This compound This compound p38 p38 MAPK This compound->p38 Inhibits Phosphorylation Stress Stress/LPS TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK3_6->p38 Activates Inflammation Inflammation p38->Inflammation

Caption: Potential modulation of the p38 MAPK signaling pathway by this compound.

Conclusion

While direct evidence for the mechanism of action of this compound in cancer and inflammation is currently lacking, its structural similarity to other well-characterized anthraquinones suggests a strong potential for therapeutic activity. The experimental framework provided in this guide offers a systematic approach to elucidate its molecular targets and signaling pathways. The investigation of this compound's effects on apoptosis, cell cycle regulation, and key inflammatory and survival pathways such as NF-κB, PI3K/Akt, and MAPK will be crucial in determining its viability as a lead compound for drug development. The successful execution of these studies will provide the necessary data to advance our understanding of this compound's therapeutic potential.

References

Pachybasin: A Technical Guide to its Antimicrobial Spectrum and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of Pachybasin, an anthraquinone (B42736) derivative with demonstrated activity against a range of bacteria and fungi. This document outlines its antimicrobial spectrum with quantitative data, details the experimental protocols for assessing its efficacy, and illustrates its proposed mechanisms of action.

Quantitative Antimicrobial Spectrum of this compound

This compound has been shown to exhibit a broad spectrum of antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria32.0[1]
Bacillus subtilisGram-positive Bacteria64.0[1]
Micrococcus luteusGram-positive Bacteria64.0[1]
Escherichia coliGram-negative Bacteria64.0[1]
Bacillus megateriumGram-positive BacteriaActive at 50 µ g/9mm disc
Candida albicansFungus (Yeast)64.0[1]
Saccharomyces cerevisiaeFungus (Yeast)64.0[1]
Aspergillus nigerFungus (Mold)64.0[1]
Aspergillus flavusFungus (Mold)64.0[1]
Fusarium oxysporumFungus (Mold)16.0[1]
Botrytis cinereaFungus (Mold)Effective Antifungal Activity
Rhizoctonia solaniFungus (Mold)Effective Antifungal Activity

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed methodologies for the key experiments used to determine the antimicrobial spectrum of this compound and other antimicrobial agents.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Negative control (broth and solvent)

  • Spectrophotometer or plate reader (optional)

Protocol:

  • Preparation of this compound Dilutions:

    • Dispense 50 µL of sterile broth into wells of a 96-well plate (columns 2-12).

    • Add 100 µL of the this compound stock solution to the first well of each row (column 1).

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10.

    • Column 11 serves as the growth control (no this compound), and column 12 serves as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation:

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the diluted inoculum to each well (columns 1-11). The final volume in each well will be 100 µL.

    • Add 50 µL of sterile broth to the sterility control wells (column 12).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria.

    • For fungi, incubate at an appropriate temperature (e.g., 28-35°C) and for a suitable duration (e.g., 24-72 hours), depending on the species.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a plate reader to measure the optical density.

Agar (B569324) Disc Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disc impregnated with the agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs (6 mm in diameter)

  • This compound solution of known concentration

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Positive control antibiotic discs

  • Incubator

Protocol:

  • Inoculum Preparation:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Discs:

    • Aseptically apply sterile filter paper discs impregnated with a known amount of this compound onto the surface of the inoculated agar plate.

    • Gently press the discs to ensure complete contact with the agar.

    • Place a positive control antibiotic disc on the plate for comparison.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at the appropriate temperature and duration for fungi.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition around each disc in millimeters.

    • The size of the zone of inhibition is indicative of the microorganism's susceptibility to this compound.

Visualizations: Workflows and Proposed Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial activity of a compound like this compound using both broth microdilution and agar disc diffusion methods.

G cluster_0 Preparation cluster_1 Broth Microdilution cluster_2 Agar Disc Diffusion A Prepare this compound Stock Solution D Serial Dilution of this compound in 96-well plate A->D H Prepare this compound-impregnated Discs A->H B Culture Microorganism C Standardize Inoculum (0.5 McFarland) E Inoculate Wells C->E I Inoculate Agar Plate (Lawn Culture) C->I D->E F Incubate E->F G Determine MIC (Visual/OD Reading) F->G J Place Discs on Agar H->J I->J K Incubate J->K L Measure Zone of Inhibition K->L

Antimicrobial Susceptibility Testing Workflow.
Proposed Antimicrobial Mechanisms of Action for Anthraquinones

This compound belongs to the anthraquinone class of compounds. While the specific signaling pathways for this compound's antimicrobial activity are a subject of ongoing research, the general mechanisms for anthraquinones involve the disruption of several key cellular processes in microorganisms. The following diagram illustrates these proposed mechanisms.

G cluster_0 Microbial Cell cluster_1 Consequences This compound This compound (Anthraquinone) CellWall Cell Wall/Membrane This compound->CellWall Intercalation and Damage DNA DNA This compound->DNA Intercalation and Inhibition of Topoisomerase ProteinSynth Protein Synthesis (Ribosomes) This compound->ProteinSynth Binding to Ribosomal Subunits Biofilm Biofilm Formation This compound->Biofilm Interference with Adhesion and Matrix Production Disruption Disruption of Integrity Loss of Permeability CellWall->Disruption InhibitionDNA Inhibition of Replication and Transcription DNA->InhibitionDNA InhibitionProtein Inhibition of Protein Synthesis ProteinSynth->InhibitionProtein InhibitionBiofilm Inhibition of Biofilm Formation Biofilm->InhibitionBiofilm CellDeath Microbial Cell Death Disruption->CellDeath InhibitionDNA->CellDeath InhibitionProtein->CellDeath InhibitionBiofilm->CellDeath

References

Pachybasin: A Technical Guide to Chemical Properties and Solubility for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachybasin, also known as 1-hydroxy-3-methylanthraquinone, is a naturally occurring anthraquinone (B42736) derivative. It is a metabolite produced by various fungi, including endophytic species, and has garnered interest in the scientific community for its biological activities.[1] this compound has demonstrated antimicrobial and antifungal properties against a range of pathogens.[1] Structurally, it belongs to the quinone class of organic compounds, characterized by a 9,10-anthracenedione core. Understanding the fundamental chemical properties and solubility of this compound is critical for its investigation and application in pharmacology and drug discovery, particularly in the development of new therapeutic agents.

Core Chemical and Physical Properties

The essential physicochemical properties of this compound are summarized below. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name 1-hydroxy-3-methylanthracene-9,10-dioneN/A
Synonyms This compound, 1-Hydroxy-3-methylanthraquinoneN/A
CAS Number 2549-78-2[1][2]
Molecular Formula C₁₅H₁₀O₃[2]
Molecular Weight 238.24 g/mol [2]
Physical State Yellow Crystalline Solid
Melting Point 178 °C[3]
Boiling Point 453.1 °C at 760 mmHg[3]
pKa Data not availableN/A

Solubility Profile

SolventSolubilitySource(s)
Water Poorly soluble
Dimethyl Sulfoxide (DMSO) SolubleN/A
Ethanol SolubleN/A
Methanol SolubleN/A
Dichloromethane SolubleN/A
Chloroform SolubleN/A

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for a wide range of experimental procedures, including the preparation of stock solutions for in vitro assays and formulation development. Below are detailed methodologies for quantifying the solubility of this compound.

Method 1: Gravimetric Analysis

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent.

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, ethanol) in a sealed glass vial.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

  • Separation of Undissolved Solute:

    • Allow the solution to settle.

    • Carefully filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles. Alternatively, centrifuge the solution and collect the clear supernatant.

  • Solvent Evaporation:

    • Accurately transfer a known volume of the saturated solution into a pre-weighed, dry container.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

  • Quantification:

    • Once the solvent is fully evaporated, weigh the container with the dried this compound residue.

    • The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Method 2: High-Performance Liquid Chromatography (HPLC)

This method is highly sensitive and can be used to determine solubility in complex mixtures.

Protocol:

  • Preparation of a Saturated Solution:

    • Follow step 1 from the Gravimetric Analysis protocol.

  • Sample Preparation:

    • Filter the saturated solution as described in step 2 of the Gravimetric Analysis protocol.

    • Dilute an aliquot of the clear, saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • HPLC Analysis:

    • Inject the standard solutions and the diluted sample solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis detector.

    • Develop a method to achieve good separation and peak shape for this compound.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

G cluster_prep Saturated Solution Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Equilibrate (e.g., 24h shaking) prep1->prep2 sep1 Centrifuge or let settle prep2->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 quant1 Analyze via HPLC or Gravimetric Method sep2->quant1 quant2 Calculate solubility (e.g., mg/mL) quant1->quant2

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Potential for Drug Development

While research on the specific molecular targets of this compound in mammalian cells is ongoing, studies on its close structural analogs provide significant insights into its potential mechanisms of action, particularly in the context of cancer biology. Several anthraquinones have been shown to induce apoptosis (programmed cell death) in cancer cells through multiple signaling pathways.[4]

Apoptosis Induction via Intrinsic and Extrinsic Pathways

Research on methylanthraquinones, which are structurally similar to this compound, indicates a strong potential for inducing apoptosis in cancer cells. The primary mechanisms involve the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress. This compound analogs have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Active caspase-9, in turn, cleaves and activates effector caspases like caspase-3, leading to the execution of apoptosis.

  • Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL) to their corresponding death receptors (e.g., Fas) on the cell surface. This interaction leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Active caspase-8 can then directly activate effector caspases or cleave the protein Bid to tBid, which amplifies the apoptotic signal by engaging the mitochondrial pathway.

  • MAPK Pathway Modulation: Some this compound analogs have been observed to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, they can lead to the activation of p38 MAPK and c-Jun N-terminal kinase (JNK), which are generally associated with pro-apoptotic signals, while inhibiting the extracellular signal-regulated kinase (ERK1/2) pathway, which is typically involved in cell survival and proliferation.

G This compound This compound MAPK MAPK Pathway This compound->MAPK DeathReceptor Death Receptors (e.g., Fas) This compound->DeathReceptor Bcl2 Bcl-2 (Inhibition) This compound->Bcl2 Bax Bax (Activation) This compound->Bax p38_JNK p38/JNK (Activation) MAPK->p38_JNK ERK ERK1/2 (Inhibition) MAPK->ERK p38_JNK->Bax ERK->Bcl2 Casp8 Caspase-8 DeathReceptor->Casp8 Casp3 Caspase-3 Casp8->Casp3 Mitochondrion Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Bcl2->Mitochondrion Bax->Mitochondrion Apoptosome Apoptosome CytC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic signaling pathways modulated by this compound.

References

Pachybasin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachybasin, an anthraquinone (B42736) secondary metabolite, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of this compound, consolidating its chemical properties, biological effects, and the experimental methodologies used to elucidate its functions. The information is presented to support further research and potential applications in drug development and other scientific fields.

Chemical and Physical Properties

This compound is chemically identified as 1-hydroxy-3-methyl-9,10-anthracenedione. Its fundamental chemical and physical characteristics are summarized in the tables below, providing a foundational understanding of the compound.

Table 1: Chemical Identification of this compound
IdentifierValue
CAS Number 2549-78-2
IUPAC Name 1-hydroxy-3-methylanthracene-9,10-dione
Molecular Formula C₁₅H₁₀O₃
Molecular Weight 238.24 g/mol
SMILES String Cc1cc2c(c(c1)O)C(=O)c3ccccc3C2=O
InChI Key AFHWNNJNTNLCQF-UHFFFAOYSA-N
Table 2: Physical Properties of this compound
PropertyDescription
Physical State Solid
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and Methanol.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, most notably antimicrobial and antifungal activities. It also demonstrates developmental effects in zebrafish embryos and plays a role in the chemical signaling of certain fungi.

Antimicrobial and Antifungal Activity

This compound has been shown to inhibit the growth of various bacteria and fungi. The minimum inhibitory concentrations (MICs) against several microorganisms have been determined, highlighting its potential as an antimicrobial agent.

Table 3: Antimicrobial and Antifungal Activity of this compound (MIC Values)
MicroorganismTypeMIC (µg/mL)
Escherichia coliBacterium64.0
Bacillus subtilisBacterium64.0
Staphylococcus aureusBacterium32.0
Micrococcus luteusBacterium64.0
Candida albicansFungus64.0
Saccharomyces cerevisiaeFungus64.0
Aspergillus nigerFungus64.0
Aspergillus flavusFungus64.0
Fusarium oxysporumFungus16.0
Developmental Toxicity in Zebrafish Embryos

Studies have indicated that this compound can induce developmental toxicity in zebrafish embryos. Exposure to this compound at concentrations ranging from 10 to 100 μM has been associated with developmental retardation, notochord distortions, and increased mortality[1]. While specific LC50 (lethal concentration, 50%) and EC50 (effective concentration, 50%) values for this compound in zebrafish embryos are not extensively reported in the available literature, the observed dose-dependent effects underscore the need for further toxicological assessment.

Role in Fungal Mycoparasitism and cAMP Signaling

This compound, along with emodin, is a secondary metabolite secreted by the fungus Trichoderma harzianum. It plays a crucial role in the self-regulation of mycoparasitic coiling, a process by which the fungus attacks other fungi. Research has shown that this compound mediates an increase in the number of mycoparasitic coils through the cyclic AMP (cAMP) signaling pathway[2][3]. The presence of exogenous this compound leads to a significant increase in the intracellular cAMP levels in T. harzianum, thereby enhancing its mycoparasitic behavior[2][3].

Pachybasin_cAMP_Signaling cluster_T_harzianum T. harzianum Cell This compound This compound T_harzianum Trichoderma harzianum This compound->T_harzianum Signal HostFungus Host Fungus HostFungus->T_harzianum Contact G_protein G-protein AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Coiling Increased Mycoparasitic Coiling PKA->Coiling Phosphorylates Downstream Targets

This compound-mediated cAMP signaling in T. harzianum.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of this compound.

Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Positive control (microorganism in broth without this compound).

  • Negative control (broth only).

  • Solvent control (microorganism in broth with the highest concentration of the solvent used).

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Add the standardized microbial inoculum to each well, except for the negative control wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

  • The results can be confirmed by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

MIC_Assay_Workflow start Start prep_this compound Prepare Serial Dilutions of this compound in Broth start->prep_this compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read_results Visually Inspect for Growth (or Measure OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for Broth Microdilution MIC Assay.
Zebrafish Embryo Developmental Toxicity Assay

This protocol outlines a general procedure for assessing the developmental toxicity of a compound using a zebrafish embryo model.

Objective: To evaluate the teratogenic and lethal effects of this compound on zebrafish embryos.

Materials:

  • Healthy, fertilized zebrafish embryos (e.g., 4-6 hours post-fertilization, hpf).

  • This compound solutions at various concentrations in embryo medium.

  • Embryo medium (e.g., E3 medium).

  • 24- or 96-well plates.

  • Stereomicroscope.

  • Incubator set at 28.5°C.

Procedure:

  • Collect and select healthy, normally developing zebrafish embryos.

  • Place one embryo per well in a multi-well plate containing embryo medium.

  • Remove the embryo medium and replace it with the this compound solutions of different concentrations. Include a vehicle control group (embryo medium with the solvent used for this compound).

  • Incubate the plates at 28.5°C.

  • Observe the embryos under a stereomicroscope at regular intervals (e.g., 24, 48, 72, and 96 hpf).

  • Record various toxicological endpoints, including:

    • Lethality: Coagulation of the embryo, lack of heartbeat, no somite formation.

    • Teratogenicity/Developmental Abnormalities: Pericardial edema, yolk sac edema, spinal curvature (scoliosis, lordosis), tail malformation, head malformation, delayed hatching, and reduced body length.

  • Calculate the LC50 and EC50 values based on the observed mortality and malformation rates at the final time point.

Zebrafish_Toxicity_Workflow start Start collect_embryos Collect and Select Healthy Zebrafish Embryos start->collect_embryos expose_embryos Expose Embryos to this compound (Different Concentrations) collect_embryos->expose_embryos incubate Incubate at 28.5°C expose_embryos->incubate observe Observe at 24, 48, 72, 96 hpf incubate->observe record_data Record Lethality and Malformations observe->record_data analyze_data Calculate LC50/EC50 record_data->analyze_data end End analyze_data->end

Workflow for Zebrafish Embryo Toxicity Assay.
cAMP Level Determination in Trichoderma harzianum

This protocol provides a general framework for measuring intracellular cAMP levels in fungi, which can be adapted to study the effect of this compound.

Objective: To quantify the change in intracellular cAMP concentration in T. harzianum in response to this compound.

Materials:

  • T. harzianum culture.

  • This compound solution.

  • Liquid nitrogen or other means for rapid cell lysis.

  • Extraction buffer (e.g., containing a phosphodiesterase inhibitor like IBMX).

  • Commercial cAMP assay kit (e.g., ELISA-based or luminescence-based).

  • Spectrophotometer or luminometer.

Procedure:

  • Grow T. harzianum in a suitable liquid medium to the desired growth phase.

  • Expose the fungal culture to this compound at a specific concentration for a defined period. Include an untreated control.

  • Harvest the fungal mycelia by filtration and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Lyse the frozen cells using a suitable method (e.g., grinding with a mortar and pestle in the presence of liquid nitrogen) in an extraction buffer.

  • Centrifuge the lysate to remove cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant for normalization.

  • Use a commercial cAMP assay kit to measure the cAMP concentration in the supernatant according to the manufacturer's instructions.

  • Express the cAMP levels relative to the total protein concentration (e.g., pmol cAMP/mg protein) and compare the levels between this compound-treated and control samples.

Future Directions and Conclusion

This compound presents a compelling profile as a bioactive molecule with well-defined antimicrobial and antifungal properties. Its role in mediating cAMP signaling in T. harzianum opens avenues for exploring its potential in biocontrol applications. The developmental toxicity observed in zebrafish highlights the importance of thorough safety assessments for any potential applications.

A notable gap in the current body of research is the investigation of this compound's anticancer potential. While many fungal secondary metabolites exhibit cytotoxic activity against cancer cell lines, specific data for this compound is lacking. Future research should focus on screening this compound against a panel of human cancer cell lines to determine its IC50 values and explore its mechanism of action in cancer cells.

References

Pachybasin: A Fungal Metabolite with Antimicrobial Potential and Unexplored Therapeutic Avenues

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Review for Researchers and Drug Development Professionals

Introduction

Pachybasin, a naturally occurring anthraquinone (B42736) derivative, has garnered interest in the scientific community for its notable biological activities. Primarily isolated from various endophytic fungi, this secondary metabolite has demonstrated significant antimicrobial and antifungal properties. While preliminary studies hint at broader therapeutic potential, including anticancer and anti-inflammatory effects, a comprehensive understanding of its mechanisms of action and quantitative efficacy in these areas remains largely uncharted. This technical guide synthesizes the current state of this compound research, presenting available quantitative data, outlining key experimental protocols, and identifying critical knowledge gaps to guide future investigations.

Chemical and Physical Properties

This compound, with the chemical formula C15H10O3, is characterized by a molecular weight of 238.24 g/mol .[1] Its structure features a 1-hydroxy-3-methylanthraquinone core. This planar, aromatic structure is foundational to its chemical reactivity and biological interactions.

PropertyValueReference
Chemical Formula C15H10O3[1]
Molecular Weight 238.24 g/mol [1]
CAS Number 2549-78-2[1]

Natural Sources and Biosynthesis

This compound is a product of the secondary metabolism of several fungal species, most notably endophytic fungi. It has been identified in cultures of:

  • Coelomycetes sp. AFKR-18, isolated from the yellow moonsheed plant (Arcangelisia flava)[2]

  • Trichoderma harzianum

  • Phoma foveata

The biosynthesis of this compound has been shown to follow the acetate-malonate pathway, a common route for the production of polyketides in fungi.

Biological Activities and Current Research

Antimicrobial and Antifungal Activity

The most well-documented biological activity of this compound is its ability to inhibit the growth of a range of microorganisms. Quantitative data, in the form of Minimum Inhibitory Concentration (MIC) values, have been established for several bacterial and fungal strains.

MicroorganismMIC (µg/mL)Reference
Escherichia coli64.0[3]
Bacillus subtilis64.0[3]
Micrococcus luteus64.0[3]
Saccharomyces cerevisiae64.0[3]
Candida albicans64.0[3]
Aspergillus niger64.0[3]
Aspergillus flavus64.0[3]
Staphylococcus aureus32.0[3]
Fusarium oxysporum16.0[3]
Anticancer and Anti-inflammatory Potential: A Research Gap

While literature on fungal metabolites often suggests potential anticancer and anti-inflammatory properties for compounds with structures similar to this compound, there is a significant lack of specific research on this compound itself in these areas. To date, no published studies provide quantitative data, such as IC50 values, for this compound's cytotoxic effects on cancer cell lines or its inhibitory effects in inflammatory models. Furthermore, its mechanism of action in mammalian cells, particularly its influence on key signaling pathways like NF-κB and MAPK, remains uninvestigated.

One study on the fungus Trichoderma harzianum has suggested a role for this compound in its mycoparasitic activity, indicating that it, along with emodin, mediates an increase in the number of mycoparasitic coils via the cAMP signaling pathway.[4] This finding, while in a non-mammalian system, provides a starting point for investigating its signaling effects.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, standard methodologies can be adapted for its study.

Fungal Isolation and this compound Production

A general protocol for the isolation of endophytic fungi and subsequent production of secondary metabolites like this compound is as follows:

Fungal_Isolation_and_Production A Plant Tissue Collection B Surface Sterilization A->B Wash with sterile water C Tissue Plating on PDA B->C Place on Potato Dextrose Agar D Fungal Isolation and Pure Culture C->D Incubate and select fungal colonies E Liquid Fermentation D->E Inoculate into liquid medium F Extraction of Supernatant E->F Solvent extraction (e.g., Ethyl Acetate) G Chromatographic Purification F->G e.g., Column Chromatography H This compound Isolation G->H Isolate pure compound Broth_Microdilution A Prepare serial dilutions of this compound B Inoculate with microbial suspension A->B Add to 96-well plate C Incubate at appropriate temperature B->C e.g., 37°C for bacteria D Observe for visible growth C->D Check for turbidity E Determine MIC D->E Lowest concentration with no growth

References

Pachybasin as a Biocontrol Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachybasin, a naturally occurring anthraquinone (B42736) derivative, has emerged as a promising candidate for the development of novel biocontrol agents. Isolated from various endophytic fungi, notably from the genus Trichoderma, this secondary metabolite has demonstrated significant antimicrobial activity against a broad spectrum of plant pathogens.[1][2] The increasing demand for sustainable agricultural practices and the rise of fungicide-resistant pathogens have intensified the search for effective and environmentally benign alternatives to conventional chemical pesticides. This compound, with its purported dual modes of action—direct antagonism against phytopathogens and induction of host plant resistance—represents a compelling avenue of research in this field.

This technical guide provides a comprehensive overview of the current knowledge on this compound as a biocontrol agent. It summarizes the available quantitative data on its efficacy, outlines putative mechanisms of action based on the known functions of related fungal metabolites, and provides detailed experimental protocols for its investigation. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its potential role in integrated pest management strategies.

Putative Mechanisms of Action

While direct experimental evidence elucidating the precise biocontrol mechanisms of this compound is still emerging, its origin from Trichoderma species provides a strong basis for postulating its modes of action. Trichoderma spp. are well-documented biocontrol agents that employ a variety of strategies to suppress plant diseases.[2][3][4] It is hypothesized that this compound contributes to these effects through two primary mechanisms:

Direct Antagonism

This compound exhibits direct inhibitory effects on the growth and development of various phytopathogenic fungi and bacteria.[1] This antimicrobial activity is likely attributable to one or more of the following mechanisms:

  • Disruption of Cell Membrane Integrity: this compound may interfere with the structure and function of the fungal cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[5] This disruption could be a result of interactions with membrane proteins or lipids.

  • Inhibition of Key Metabolic Pathways: As a secondary metabolite, this compound could inhibit essential enzymatic activities within the pathogen, disrupting critical metabolic pathways such as respiration, nutrient uptake, or the synthesis of vital macromolecules.[5]

  • Interference with Cell Wall Synthesis: The fungal cell wall is a crucial structural component and an excellent target for antifungal agents. This compound might inhibit the synthesis of key cell wall polymers like chitin (B13524) or β-glucans, leading to a weakened cell wall and osmotic instability.[6]

Induction of Plant Systemic Resistance

Beyond its direct antimicrobial properties, this compound may act as an elicitor, triggering the plant's own defense mechanisms through a phenomenon known as Induced Systemic Resistance (ISR).[7][8][9] This systemic response enhances the plant's overall resistance to a broad spectrum of pathogens. The putative signaling pathways involved are:

  • Salicylic (B10762653) Acid (SA) Pathway: The SA pathway is a cornerstone of plant defense, particularly against biotrophic and hemi-biotrophic pathogens.[10][11] this compound may induce the accumulation of endogenous SA, leading to the expression of Pathogenesis-Related (PR) proteins, such as PR-1, PR-2 (β-1,3-glucanase), and PR-5 (thaumatin-like proteins), which have direct antimicrobial activities.[12][13][14]

  • Jasmonic Acid (JA) and Ethylene (ET) Pathways: The JA and ET signaling pathways are crucial for defense against necrotrophic pathogens and herbivorous insects.[7] It is plausible that this compound could stimulate these pathways, leading to the production of defense-related compounds and reinforcement of physical barriers. There is often crosstalk between the SA and JA/ET pathways, allowing for a finely tuned defense response.[12]

  • Activation of Defense-Related Enzymes: this compound treatment may lead to the increased activity of various plant defense-related enzymes, including:

    • Peroxidases (POX): Involved in the reinforcement of cell walls through lignification and the production of reactive oxygen species (ROS).[15]

    • Polyphenol Oxidases (PPO): Catalyze the oxidation of phenols to quinones, which are often more toxic to pathogens.[15][16]

    • Phenylalanine Ammonia-Lyase (PAL): A key enzyme in the phenylpropanoid pathway, which produces a wide range of antimicrobial compounds, including flavonoids and phytoalexins.[16][17]

Quantitative Data on Antimicrobial Activity

The following table summarizes the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

MicroorganismTypeMIC (µg/mL)Reference
Escherichia coliBacterium64.0[1]
Bacillus subtilisBacterium64.0[1]
Micrococcus luteusBacterium64.0[1]
Staphylococcus aureusBacterium32.0[1]
Saccharomyces cerevisiaeFungus64.0[1]
Candida albicansFungus64.0[1]
Aspergillus nigerFungus64.0[1]
Aspergillus flavusFungus64.0[1]
Fusarium oxysporumFungus16.0[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biocontrol potential of this compound.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.

Protocol: Broth Microdilution Method (adapted from CLSI M27-A3)[18]

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at its optimal growth temperature until sporulation.

    • Harvest conidia by flooding the plate with sterile saline (0.85% NaCl) containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial suspension to a concentration of 1 x 10⁶ conidia/mL using a hemocytometer.

    • Further dilute the suspension in RPMI-1640 medium to a final working concentration of 2 x 10³ conidia/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (fungus without this compound) and a negative control (medium only).

    • Incubate the plate at the optimal growth temperature for the fungus for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

Assay for Induced Systemic Resistance (ISR) in Plants

Objective: To assess the ability of this compound to induce systemic resistance in a host plant against a pathogen.

Protocol:

  • Plant Growth and Treatment:

    • Grow seedlings of a susceptible host plant (e.g., tomato, Arabidopsis) in sterile soil under controlled environmental conditions (e.g., 25°C, 16h light/8h dark cycle).

    • At the 2-3 leaf stage, treat the roots of one set of plants with a solution of this compound at a predetermined non-phytotoxic concentration. Treat a control group with the solvent only.

  • Pathogen Challenge:

    • After a 48-72 hour induction period, challenge the leaves of both this compound-treated and control plants with a spore suspension of a suitable pathogen (e.g., Fusarium oxysporum).

  • Disease Assessment:

    • Incubate the plants under conditions favorable for disease development.

    • Monitor and score disease severity at regular intervals using a disease rating scale (e.g., percentage of leaf area with symptoms).

  • Data Analysis:

    • Compare the disease severity between this compound-treated and control plants. A significant reduction in disease severity in the treated plants indicates the induction of systemic resistance.

Measurement of Plant Defense Enzyme Activity

Objective: To quantify the activity of key defense-related enzymes in plant tissue following treatment with this compound.

Protocol: (adapted from various sources)[15][17][19]

  • Sample Preparation:

    • Treat plants with this compound as described in the ISR assay (section 4.2).

    • Collect leaf samples at different time points after treatment (e.g., 0, 24, 48, 72 hours).

    • Freeze the samples in liquid nitrogen and store them at -80°C until analysis.

  • Enzyme Extraction:

    • Homogenize 1 g of frozen leaf tissue in 5 mL of ice-cold extraction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1% PVPP).

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Enzyme Assays (Spectrophotometric):

    • Peroxidase (POX):

      • Reaction mixture: 1.5 mL of 0.05 M pyrogallol, 0.5 mL of enzyme extract, and 0.5 mL of 1% H₂O₂.

      • Measure the change in absorbance at 420 nm for 3 minutes.

    • Polyphenol Oxidase (PPO):

      • Reaction mixture: 1.5 mL of 0.1 M sodium phosphate buffer (pH 6.5), 200 µL of 0.01 M catechol, and 200 µL of enzyme extract.

      • Measure the change in absorbance at 480 nm for 1 minute.

    • Phenylalanine Ammonia-Lyase (PAL):

      • Reaction mixture: 500 µL of 0.1 M sodium borate (B1201080) buffer (pH 8.8), 250 µL of enzyme extract, and 500 µL of 12 mM L-phenylalanine.

      • Incubate at 30°C for 30 minutes and stop the reaction by adding 6 M HCl.

      • Measure the absorbance at 290 nm.

  • Data Analysis:

    • Calculate enzyme activity and express it as units per milligram of protein. Compare the activity between this compound-treated and control samples.

Fungal Cell Membrane Integrity Assay

Objective: To evaluate the effect of this compound on the integrity of the fungal cell membrane.

Protocol: Crystal Violet Uptake Assay (adapted from[18])

  • Fungal Cell Preparation:

    • Grow the target fungus in liquid medium to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash them twice with sterile phosphate-buffered saline (PBS), and resuspend them in PBS to a density of 1 x 10⁷ cells/mL.

  • Treatment with this compound:

    • Incubate the fungal cell suspension with different concentrations of this compound (e.g., 1x, 2x, 4x MIC) at 30°C for 1-2 hours. Include a solvent control.

  • Crystal Violet Staining:

    • Add crystal violet solution to each cell suspension to a final concentration of 10 µg/mL.

    • Incubate for 15 minutes at room temperature.

  • Quantification:

    • Centrifuge the cell suspensions to pellet the cells.

    • Measure the absorbance of the supernatant at 595 nm. A higher absorbance indicates greater uptake of crystal violet due to compromised membrane integrity.

Visualizations of Signaling Pathways and Workflows

Putative this compound-Induced Plant Defense Signaling

Pachybasin_Induced_Defense This compound This compound Receptor Putative Receptor This compound->Receptor Recognition PlantCell Plant Cell SA_Pathway Salicylic Acid (SA) Pathway Receptor->SA_Pathway JA_ET_Pathway Jasmonic Acid (JA) & Ethylene (ET) Pathways Receptor->JA_ET_Pathway ROS Reactive Oxygen Species (ROS) Production Receptor->ROS PR_Proteins Pathogenesis-Related (PR) Protein Expression SA_Pathway->PR_Proteins DefenseEnzymes Activation of Defense Enzymes (POX, PPO, PAL) JA_ET_Pathway->DefenseEnzymes CellWall Cell Wall Reinforcement ROS->CellWall SystemicResistance Induced Systemic Resistance (ISR) DefenseEnzymes->SystemicResistance PR_Proteins->SystemicResistance CellWall->SystemicResistance

Caption: Putative signaling cascade initiated by this compound in a plant cell, leading to Induced Systemic Resistance.

Experimental Workflow for Assessing Biocontrol Efficacy

Biocontrol_Workflow start Start in_vitro In Vitro Antifungal Assay (MIC Determination) start->in_vitro isr_assay Induced Systemic Resistance (ISR) Assay in Planta start->isr_assay membrane_assay Fungal Cell Membrane Integrity Assay in_vitro->membrane_assay enzyme_assay Plant Defense Enzyme Activity Measurement isr_assay->enzyme_assay data_analysis Data Analysis and Interpretation enzyme_assay->data_analysis membrane_assay->data_analysis conclusion Conclusion on Biocontrol Potential data_analysis->conclusion

Caption: A logical workflow for the comprehensive evaluation of this compound's biocontrol properties.

Conclusion and Future Directions

This compound presents a compelling profile as a potential biocontrol agent, with demonstrated antimicrobial activity against a range of phytopathogens. While its precise mechanisms of action are yet to be fully elucidated, the existing body of knowledge on Trichoderma metabolites provides a solid foundation for targeted research. Future investigations should focus on validating the putative mechanisms outlined in this guide, including its effects on fungal cell integrity and its ability to induce systemic resistance in plants. In-planta studies are crucial to confirm its efficacy under greenhouse and field conditions. A deeper understanding of the signaling pathways modulated by this compound will be instrumental in optimizing its application and integrating it into sustainable disease management programs. The detailed experimental protocols provided herein offer a roadmap for researchers to further unravel the biocontrol potential of this promising natural compound.

References

Methodological & Application

Pachybasin from Fungal Cultures: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the extraction, purification, and characterization of pachybasin from fungal cultures. This compound, a naturally occurring anthraquinone (B42736), has garnered interest for its potential therapeutic properties.

This guide offers a comprehensive overview of the biosynthetic pathway of this compound, detailed experimental procedures, and a summary of relevant quantitative data to facilitate its production and study in a laboratory setting.

Biosynthesis of this compound in Fungi

This compound, like other fungal anthraquinones, is synthesized via the acetate-malonate pathway.[1][2] This metabolic route is the exclusive pathway for the production of these polyketides in filamentous fungi.[1] The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS), a large, multi-domain enzyme that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain.[3][4]

The process begins with the loading of a starter unit, typically acetyl-CoA, onto the acyl carrier protein (ACP) domain of the NR-PKS. This is followed by a series of Claisen condensations with extender units derived from malonyl-CoA. The resulting polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by specific domains within the PKS or by associated enzymes, to form the characteristic tricyclic anthraquinone scaffold.[3][5] Subsequent enzymatic modifications, such as hydroxylation, methylation, and in the case of chrysophanol, a precursor to this compound, a key deoxygenation step, lead to the final structure of this compound.[2][5]

Pachybasin_Biosynthesis acetyl_coa Acetyl-CoA pks Non-reducing Polyketide Synthase (NR-PKS) acetyl_coa->pks Starter unit malonyl_coa 7x Malonyl-CoA malonyl_coa->pks Extender units polyketide Octaketide Chain (enzyme-bound) pks->polyketide Iterative Condensation endocrocin_anthrone Endocrocin Anthrone polyketide->endocrocin_anthrone Cyclization & Aromatization endocrocin Endocrocin endocrocin_anthrone->endocrocin Oxidation emodin Emodin endocrocin->emodin Decarboxylation chrysophanol Chrysophanol emodin->chrysophanol Reductive Deoxygenation This compound This compound chrysophanol->this compound Hydroxylation

This compound Biosynthesis Pathway.

Fungal Sources and Culture Conditions

This compound has been identified as a secondary metabolite in several fungal species, offering various options for its production.

Table 1: Fungal Sources of this compound

Fungal SpeciesTypeReference
Trichoderma harzianumSoil-borne fungusNot specified in search results
Phoma foveataPlant pathogenNot specified in search results
Coelomycetes AFKR-18Endophytic fungus[6][7]

For optimal production of secondary metabolites like this compound, the culture conditions must be carefully controlled. While specific optimal conditions for this compound production are not extensively documented, general guidelines for fungal fermentation can be applied and optimized.

Table 2: General Culture Parameters for Fungal Fermentation

ParameterRecommended RangeNotes
Temperature 25-30°CSpecies-dependent, can influence growth and metabolite production.[8]
pH 5.0-6.0Can significantly impact mycelial growth and enzyme activity.[8]
Carbon Source Glucose, Malt ExtractChoice of carbon source can affect the yield of secondary metabolites.
Nitrogen Source Yeast Extract, PeptoneOrganic nitrogen sources are often favorable for fungal growth.[8]
Agitation 150-180 rpmFor submerged fermentation to ensure proper aeration and nutrient distribution.[9]
Incubation Time 7-21 daysVaries depending on the fungal species and culture conditions.

Experimental Protocols

The following protocols provide a general framework for the extraction and purification of this compound from fungal cultures. These should be optimized for the specific fungal strain and culture conditions used.

Protocol 1: Extraction of this compound from Liquid Culture Broth

This protocol is suitable for fungi grown in submerged fermentation.

Materials:

  • Fungal culture broth

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • After the desired incubation period, separate the fungal mycelium from the culture broth by filtration through several layers of cheesecloth or by centrifugation.

  • Extract the filtered culture broth three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Concentrate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain the crude this compound extract.[10]

Protocol 2: Extraction of this compound from Fungal Mycelium

This protocol is for extracting intracellular this compound from the fungal biomass.

Materials:

  • Fungal mycelium

  • Methanol (B129727)

  • Ethyl acetate

  • Homogenizer or mortar and pestle

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Harvest the fungal mycelium by filtration or centrifugation.

  • Wash the mycelium with sterile distilled water to remove any remaining media components.

  • Lyophilize or oven-dry the mycelium at a low temperature (e.g., 40-50°C) to obtain a dry biomass.

  • Grind the dried mycelium into a fine powder using a homogenizer or a mortar and pestle.

  • Extract the powdered mycelium with a solvent system such as methanol or a mixture of ethyl acetate and methanol (e.g., 1:1 v/v) by shaking or stirring for several hours at room temperature.[9][10]

  • Separate the solvent extract from the mycelial debris by centrifugation or filtration.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the solvent extracts and concentrate to dryness under reduced pressure using a rotary evaporator to yield the crude mycelial extract containing this compound.

Pachybasin_Extraction_Workflow start Start: Fungal Culture fermentation Fermentation (Liquid or Solid-State) start->fermentation harvest Harvesting (Filtration/Centrifugation) fermentation->harvest liquid Culture Broth harvest->liquid solid Fungal Mycelium harvest->solid liquid_extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) liquid->liquid_extraction solid_extraction Solid-Liquid Extraction (e.g., Methanol/Ethyl Acetate) solid->solid_extraction crude_liquid Crude Broth Extract liquid_extraction->crude_liquid crude_solid Crude Mycelial Extract solid_extraction->crude_solid combine Combine Crude Extracts (Optional) crude_liquid->combine crude_solid->combine purification Purification (e.g., Chromatography) combine->purification This compound Pure this compound purification->this compound

This compound Extraction Workflow.
Protocol 3: Purification of this compound by Column Chromatography

This protocol describes a general method for purifying this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel (for column chromatography)

  • Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Glass column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

  • Prepare a silica gel slurry in the initial mobile phase (e.g., 100% hexane) and pack it into a glass column.

  • Carefully load the dissolved crude extract onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation of compounds in the collected fractions by thin-layer chromatography (TLC). Spot a small amount of each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Pool the fractions containing this compound (identified by comparison with a standard, if available, or by further analytical techniques).

  • Evaporate the solvent from the pooled fractions to obtain purified this compound.

Quantitative Analysis and Data Presentation

Quantitative analysis of this compound in fungal extracts is typically performed using High-Performance Liquid Chromatography (HPLC) with a UV detector.[11][12] A C18 column is commonly used with a mobile phase consisting of a mixture of methanol, acetonitrile, and water, often with the addition of an acid such as trifluoroacetic acid (TFA) to improve peak shape.[11][12] Quantification is achieved by creating a calibration curve with a known standard of this compound.

While specific yield data for this compound from fungal fermentation is not widely available in the reviewed literature, the following table provides an example of how such data could be presented. Researchers should aim to quantify their this compound production to contribute to this knowledge base.

Table 3: Hypothetical this compound Yield from Fungal Fermentation

Fungal StrainCulture TypeIncubation Time (days)This compound Yield (mg/L)Purity (%)
Trichoderma harzianumSubmerged14Data not availableData not available
Coelomycetes AFKR-18Submerged21Data not availableData not available
Phoma foveataSolid-State28Data not availableData not available

Conclusion

The protocols and information presented in this document provide a solid foundation for the extraction and study of this compound from fungal cultures. The acetate-malonate pathway is the key biosynthetic route leading to this anthraquinone. By optimizing culture conditions and employing systematic extraction and purification procedures, researchers can obtain this compound for further investigation into its biological activities and potential therapeutic applications. The quantification of this compound yield from various fungal sources remains a critical area for future research to fully harness its production potential.

References

Application Notes and Protocols for the Purification of Pachybasin using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of Pachybasin, a bioactive anthraquinone (B42736) metabolite, from fungal extracts using silica (B1680970) gel column chromatography. The described methods are foundational for obtaining high-purity this compound for further research and development.

Introduction

This compound (1-hydroxy-3-methylanthraquinone) is a naturally occurring anthraquinone found in various fungi and plants. It has garnered significant interest due to its wide range of biological activities, including antimicrobial and potential anticancer properties. Accurate and efficient purification of this compound is crucial for its structural elucidation, bioactivity screening, and subsequent development as a therapeutic agent. Column chromatography is a widely employed technique for the purification of natural products like this compound, owing to its scalability and effectiveness in separating compounds with differing polarities.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is vital for the selection of appropriate solvents and analytical techniques during the purification process.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₅H₁₀O₃
Molecular Weight 238.24 g/mol
Appearance Yellowish solid
Solubility Soluble in methanol, ethanol, ethyl acetate (B1210297), chloroform, and other organic solvents. Insoluble in water.
CAS Number 2549-78-2

Experimental Protocols

The following protocols detail the steps for the extraction and purification of this compound from a fungal culture. A general workflow for this process is illustrated in Figure 1.

G cluster_0 Upstream Processing cluster_1 Downstream Processing Fungal Culture Fungal Culture Fermentation Broth Fermentation Broth Fungal Culture->Fermentation Broth Incubation Extraction Extraction Fermentation Broth->Extraction Solvent Extraction Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Loading Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Elution TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Monitoring Pure this compound Pure this compound TLC Analysis->Pure this compound Pooling & Evaporation

Figure 1: General workflow for the extraction and purification of this compound.

Protocol 1: Extraction of Crude this compound

This protocol describes the extraction of this compound from a fungal fermentation broth.

Materials:

  • Fungal culture broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Separate the fungal mycelium from the fermentation broth by filtration.

  • Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the dried organic extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at -20°C until further purification.

Protocol 2: Silica Gel Column Chromatography for this compound Purification

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography with a gradient elution system.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • n-Hexane

  • Ethyl acetate

  • Glass column

  • Cotton wool

  • Fraction collection tubes

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Plug the bottom of the glass column with a small piece of cotton wool.

    • Pour the silica gel slurry into the column and allow it to settle, ensuring a uniformly packed column without air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Wash the column with n-hexane until the silica gel is well-equilibrated.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, allow it to dry, and then carefully load the dried powder onto the top of the column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane. A suggested gradient elution is provided in Table 2.

    • Maintain a constant flow rate throughout the elution process.

  • Fraction Collection:

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.

  • TLC Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a chamber saturated with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2 v/v).

    • Visualize the spots under a UV lamp at 254 nm and 365 nm.

    • Fractions showing a single spot with an Rf value corresponding to that of a this compound standard are considered pure.

  • Isolation of Pure this compound:

    • Combine the pure fractions containing this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound as a yellowish solid.

Table 2: Suggested Gradient Elution for this compound Purification

Fraction NumbersMobile Phase (n-Hexane:Ethyl Acetate, v/v)Polarity
1-10100:0 to 95:5Non-polar
11-2090:10Low
21-3085:15Low-Medium
31-4080:20Medium
41-5070:30Medium-High
51-6050:50High

Note: The optimal gradient may vary depending on the complexity of the crude extract and should be optimized based on preliminary TLC analysis.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated significant antimicrobial activity against a range of bacteria and fungi. The minimum inhibitory concentrations (MICs) for several microorganisms are summarized in Table 3.

Table 3: Antimicrobial Activity of this compound (MIC in µg/mL)

MicroorganismMIC (µg/mL)
Escherichia coli64.0
Bacillus subtilis64.0
Staphylococcus aureus32.0
Candida albicans64.0
Aspergillus niger64.0
Fusarium oxysporum16.0

The precise molecular mechanisms underlying the antimicrobial and potential anticancer activities of this compound are still under investigation. However, based on the known mechanisms of other anthraquinones, it is hypothesized that this compound may exert its effects through multiple pathways.[1][2][3][4] As an anthraquinone, this compound's planar structure may allow it to intercalate with DNA, potentially disrupting DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[4] A potential signaling pathway for anthraquinone-induced apoptosis is depicted in Figure 2.

G This compound This compound DNA Intercalation DNA Intercalation This compound->DNA Intercalation ROS Production ROS Production This compound->ROS Production Caspase Activation Caspase Activation DNA Intercalation->Caspase Activation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 2: A putative signaling pathway for this compound-induced apoptosis.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the successful purification of this compound from fungal extracts. The use of silica gel column chromatography with a gradient elution system is an effective method for obtaining high-purity this compound. Further investigation into the specific signaling pathways modulated by this compound will be crucial for elucidating its full therapeutic potential.

References

Application Note: Quantitative Analysis of Pachybasin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachybasin (1-hydroxy-3-methylanthraquinone) is a naturally occurring anthraquinone (B42736) found as a secondary metabolite in various fungi.[1][2][3] It has garnered interest due to its potential biological activities, including antimicrobial properties.[1][2] Accurate and precise quantification of this compound is crucial for research and development, particularly in studies involving fungal fermentation, natural product isolation, and pharmacological evaluation. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established analytical procedures for structurally similar anthraquinones and is suitable for the determination of this compound in various sample matrices, such as fungal culture extracts.[4][5]

Principle

This method utilizes RP-HPLC to separate this compound from other components in a sample mixture. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of methanol (B129727) and acidified water. The hydrophobic nature of this compound causes it to be retained on the nonpolar stationary phase, while the polar mobile phase elutes the components. The elution strength is controlled by the composition of the mobile phase. Following separation, this compound is detected by a UV detector at a wavelength where it exhibits strong absorbance, allowing for accurate quantification.[4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Structure 1-hydroxy-3-methylanthracene-9,10-dione[1][2][6]
Molecular Formula C₁₅H₁₀O₃[1][2][6]
Molecular Weight 238.24 g/mol [1][7]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol[2]

Experimental Protocol

Equipment and Reagents
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.45 µm)

  • This compound reference standard (purity ≥95%)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or o-phosphoric acid (analytical grade)

  • Sample extraction solvents (e.g., ethyl acetate (B1210297), methanol)

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the quantification of this compound. These are typical starting conditions and may require optimization for specific sample matrices.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Methanol
Gradient Elution 0-20 min: 70-90% B20-25 min: 90% B25-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 8-12 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Fungal Culture)
  • Extraction: Lyophilize the fungal mycelia or use the culture broth directly. Extract a known amount of the lyophilized mycelia or broth with a suitable solvent such as ethyl acetate or methanol. Sonication or microwave-assisted extraction can be employed to improve extraction efficiency.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilution: Dilute the filtered extract with methanol to a concentration that falls within the linear range of the calibration curve.

Method Validation Parameters (Typical Values)

The following table presents typical performance characteristics for a validated HPLC method for anthraquinones, which are expected to be achievable for this compound quantification.

ParameterTypical ValueDescription
Linearity (r²) > 0.999The method demonstrates a linear response over the specified concentration range.
Linear Range 1 - 100 µg/mLThe concentration range over which the method is linear, precise, and accurate.
Limit of Detection (LOD) ~ 0.1 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) ~ 0.3 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Accuracy (Recovery) 98 - 102%The closeness of the test results obtained by the method to the true value.

Data Analysis

  • Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Inject the prepared sample solution and record the peak area of this compound. Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (this compound Reference) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Fungal Extract) Sample_Prep->HPLC_System UV_Detector UV Detection (254 nm) HPLC_System->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification This compound Quantification Chromatogram->Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Signaling_Pathway_Placeholder A Fungal Culture B Solvent Extraction (e.g., Ethyl Acetate) A->B Metabolite Release C Filtration (0.45 µm) B->C Remove Particulates D HPLC Injection C->D Sample Introduction E Data Analysis D->E Quantification

Caption: Logical flow of sample preparation to data analysis.

References

Application Notes: Unveiling the Structure of Pachybasin with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pachybasin (1-hydroxy-3-methylanthraquinone) is a naturally occurring anthraquinone (B42736) found in various fungi and plants.[1] Anthraquinones are a significant class of bioactive compounds known for their diverse pharmacological properties, including antimicrobial activities.[2][3] Accurate structural elucidation is paramount for understanding their mechanism of action and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous determination of the molecular structure of such natural products in solution.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural characterization of this compound. Detailed protocols for sample preparation and data acquisition are provided, along with a logical workflow for spectral interpretation.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR data for chrysophanol (B1684469), recorded in CDCl₃.[5][6]

Table 1: ¹H NMR Spectral Data for Chrysophanol (400 MHz, CDCl₃) [5]

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
1-OH 11.97 s -
8-OH 12.04 s -
H-2 7.04 d 0.4
H-4 7.59 d 0.4
H-5 7.76 dd 7.5, 0.8
H-6 7.60 d 8.1
H-7 7.23 dd 8.4, 0.7

| 3-CH₃ | 2.40 | s | - |

Table 2: ¹³C NMR Spectral Data for Chrysophanol (125 MHz, CDCl₃) [6][7]

Position Chemical Shift (δ, ppm) Carbon Type (DEPT)
1 162.7 C
2 124.5 CH
3 149.3 C
4 121.3 CH
4a 133.2 C
5 119.9 CH
6 136.9 CH
7 124.3 CH
8 162.4 C
8a 113.7 C
9 192.5 C=O
10 181.9 C=O
10a 115.8 C

| 3-CH₃ | 22.3 | CH₃ |

Experimental Protocols

1. Protocol for NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample of an anthraquinone like this compound.

  • Materials:

    • This compound sample (1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR)

    • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

    • 5 mm NMR tubes

    • Pasteur pipette and glass wool or a syringe filter (0.45 µm)

    • Vortex mixer

  • Procedure:

    • Weigh 5-10 mg of the purified this compound sample directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

    • Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if solubility is an issue, but monitor for any sample degradation.

    • If any solid particles remain, filter the solution to prevent them from affecting the magnetic field homogeneity. This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette or using a syringe filter, directly into the NMR tube.

    • Ensure the final sample height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Wipe the outside of the NMR tube clean with a lint-free tissue dampened with isopropanol (B130326) before inserting it into the spectrometer.

2. Protocol for NMR Data Acquisition

This protocol describes the sequence of NMR experiments typically run for the structure elucidation of a novel small molecule.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • Procedure:

    • Initial Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to obtain optimal resolution and lineshape.

    • ¹H NMR: Acquire a standard 1D proton spectrum. Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a broadband proton-decoupled ¹³C spectrum. This is a less sensitive nucleus and will require a significantly longer acquisition time (hundreds to thousands of scans).

    • DEPT-135/90: Run Distortionless Enhancement by Polarization Transfer (DEPT) experiments. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals. These experiments help in assigning the carbon types.

    • 2D COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY (gCOSY) spectrum. This experiment reveals which protons are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). This is crucial for identifying spin systems within the molecule.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum. This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). It is essential for assigning the carbon signals based on the proton assignments.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum. This is one of the most informative experiments for determining the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away, allowing for the connection of different molecular fragments.

Visualizations of Experimental Workflows and Logical Relationships

Visual diagrams are essential for conceptualizing the workflow of structure elucidation and understanding the relationships between different NMR data points.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolve in Deuterated Solvent (CDCl3) Isolation->Dissolution Transfer Filter into NMR Tube Dissolution->Transfer H1 1D ¹H NMR Transfer->H1 C13 1D ¹³C & DEPT Transfer->C13 COSY 2D COSY Transfer->COSY HSQC 2D HSQC Transfer->HSQC HMBC 2D HMBC Transfer->HMBC MS Mass Spectrometry Transfer->MS ProtonEnv Identify Proton Environments (¹H) H1->ProtonEnv CarbonTypes Identify Carbon Types (¹³C, DEPT) C13->CarbonTypes SpinSystems Define ¹H-¹H Spin Systems (COSY) COSY->SpinSystems CH_Attach Assign ¹H-¹³C Direct Attachments (HSQC) HSQC->CH_Attach Assemble Assemble Skeleton via Long-Range Correlations (HMBC) HMBC->Assemble Formula Determine Molecular Formula (MS) MS->Formula Formula->Assemble ProtonEnv->SpinSystems SpinSystems->CH_Attach CH_Attach->Assemble Structure Propose Final Structure Assemble->Structure

Workflow for the structure elucidation of this compound.

The logical process of piecing together the molecular structure from various NMR experiments is critical. For an anthraquinone like this compound, specific correlations are expected in the 2D spectra that confirm the core structure and the position of substituents.

G cluster_structure This compound Core Structure cluster_correlations Key 2D NMR Correlations struct Key Structural Fragments frag1 Methyl-Substituted Ring A (C1, C2, C3, C4, C4a, C10a) frag2 Unsubstituted Ring C (C5, C6, C7, C8, C8a) carbonyls Quinone Carbonyls (C9, C10) cosy_node COSY Correlations (¹H-¹H) cosy_node->frag1 H-2 to H-4 (meta) H-5 to H-6 H-6 to H-7 H-7 to H-8 cosy_node->frag2 hsqc_node HSQC Correlations (¹H-¹³C, 1-bond) hsqc_node->frag1 H-2 to C-2 H-4 to C-4 3-CH₃ to 3-CH₃ hsqc_node->frag2 H-5 to C-5 H-6 to C-6 H-7 to C-7 H-8 to C-8 hmbc_node HMBC Correlations (¹H-¹³C, 2-3 bonds) hmbc_node->frag1 3-CH₃ to C-2, C-3, C-4 H-2 to C-4, C-10 H-4 to C-2, C-10a hmbc_node->frag2 H-5 to C-7, C-10 H-8 to C-6, C-9 hmbc_node->carbonyls

Key 2D NMR correlations for this compound structure assembly.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Pachybasin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachybasin (1-hydroxy-3-methylanthraquinone) is a naturally occurring anthraquinone (B42736) found in various plants and endophytic fungi.[1] It has garnered significant interest within the scientific community due to its notable antimicrobial properties. This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry, an essential tool for its identification, quantification, and structural elucidation in complex biological matrices.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₀O₃MedChemExpress
Molecular Weight 238.24 g/mol MedChemExpress
Appearance Yellowish solid-
Solubility Soluble in organic solvents such as methanol (B129727), ethanol, and DMSO.-

Quantitative Analysis of this compound's Antimicrobial Activity

This compound has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismMIC (µg/mL)Reference
Escherichia coli64.0[2]
Bacillus subtilis64.0[2]
Staphylococcus aureus32.0[2]
Micrococcus luteus64.0[2]
Saccharomyces cerevisiae64.0[2]
Candida albicans64.0[2]
Aspergillus niger64.0[2]
Aspergillus flavus64.0[2]
Fusarium oxysporum16.0[2]

Experimental Protocols

Sample Preparation from Fungal Culture

This protocol outlines the extraction of this compound from an endophytic fungal culture for subsequent LC-MS analysis.

Materials:

  • Endophytic fungal culture broth

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Liquid-Liquid Extraction:

    • Centrifuge the fungal culture broth to separate the mycelia from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentration:

    • Evaporate the solvent from the dried ethyl acetate extract using a rotary evaporator at 40°C until a solid residue is obtained.

  • Reconstitution:

    • Dissolve the residue in a known volume of methanol (e.g., 1 mL).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Analysis of this compound

This protocol provides a general method for the detection and quantification of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Positive Ion Mode):

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM) or Product Ion Scan

MRM Transitions for Quantification (Theoretical):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
239.07211.0720
239.07183.0825

Note: These are predicted transitions. Optimization of collision energies is recommended.

Data Presentation and Interpretation

Predicted ESI-MS/MS Fragmentation Pattern of this compound

Predicted Fragmentation of this compound ([M+H]⁺ = m/z 239.07)

m/zProposed FragmentNeutral Loss
211.07[M+H-CO]⁺CO (28 Da)
183.08[M+H-2CO]⁺2CO (56 Da)
152.06rDA fragmentC₄H₄O₂ (84 Da)
141.06rDA fragmentC₆H₄O (104 Da)

Note: The m/z values are calculated based on the monoisotopic mass of the most abundant isotopes.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Fungal Culture extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction concentration Rotary Evaporation extraction->concentration reconstitution Reconstitution (Methanol) concentration->reconstitution filtration Syringe Filtration reconstitution->filtration lcms LC-MS/MS System filtration->lcms data Data Acquisition lcms->data processing Data Analysis (Quantification & Identification) data->processing results Results processing->results

Caption: Workflow for the extraction and LC-MS/MS analysis of this compound.

Proposed Antimicrobial Mechanism of Action for this compound

The antimicrobial activity of anthraquinones like this compound is believed to be multi-faceted.[3][4][5] The proposed mechanisms include the disruption of the bacterial cell membrane and wall, inhibition of nucleic acid and protein synthesis, and interference with cellular respiration and biofilm formation.[3][4][5][6]

signaling_pathway cluster_cell Bacterial Cell This compound This compound Membrane Cell Membrane Disruption This compound->Membrane Wall Cell Wall Damage This compound->Wall DNA Inhibition of DNA Replication This compound->DNA Protein Inhibition of Protein Synthesis This compound->Protein Biofilm Inhibition of Biofilm Formation This compound->Biofilm

Caption: Putative antimicrobial mechanisms of this compound.

References

Application Notes and Protocols for Pachybasin Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antimicrobial susceptibility testing of pachybasin, a naturally occurring anthraquinone (B42736) with demonstrated antimicrobial properties. This document outlines detailed protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and zone of inhibition of this compound against various microorganisms. Additionally, it includes a summary of available quantitative data and a visualization of the general antimicrobial mechanism of action for anthraquinones.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacterium32.0[1]
Bacillus subtilisGram-positive bacterium64.0[1]
Micrococcus luteusGram-positive bacterium64.0[1]
Escherichia coliGram-negative bacterium64.0[1]
Saccharomyces cerevisiaeYeast64.0[1]
Candida albicansYeast64.0[1]
Aspergillus nigerFungus64.0[1]
Aspergillus flavusFungus64.0[1]
Fusarium oxysporumFungus16.0[1]

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure standardization and reproducibility of results.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from the CLSI M07 guidelines.

1. Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
  • Sterile 96-well microtiter plates
  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
  • Microbial suspension of the test organism, adjusted to a 0.5 McFarland standard
  • Sterile pipette and tips
  • Incubator

2. Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
  • The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
  • Include a positive control well (broth with microbial suspension, no this compound) and a negative control well (broth only).
  • Prepare the inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
  • Add 100 µL of the standardized microbial suspension to each well, except for the negative control.
  • Seal the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Zone of Inhibition by Agar (B569324) Disk Diffusion Method

This protocol is adapted from the CLSI M02 guidelines.

1. Materials:

  • This compound stock solution
  • Sterile paper disks (6 mm in diameter)
  • Sterile agar plates with the appropriate medium (e.g., Mueller-Hinton Agar for bacteria)
  • Microbial suspension of the test organism, adjusted to a 0.5 McFarland standard
  • Sterile swabs
  • Incubator
  • Calipers or a ruler

2. Procedure:

  • Impregnate sterile paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely.
  • Using a sterile swab, uniformly inoculate the entire surface of the agar plate with the standardized microbial suspension to create a lawn.
  • Aseptically place the this compound-impregnated disk onto the center of the inoculated agar plate.
  • Gently press the disk to ensure complete contact with the agar surface.
  • Include a control disk impregnated with the solvent used to dissolve this compound.
  • Invert the plates and incubate at the appropriate temperature and duration for the test organism.
  • After incubation, measure the diameter of the zone of complete inhibition around the disk in millimeters (mm).

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a follow-up to the MIC test.

1. Materials:

  • 96-well plate from the completed MIC test
  • Sterile agar plates with the appropriate medium
  • Sterile pipette and tips or a multi-channel pipette
  • Incubator

2. Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.
  • Spread the aliquot onto a fresh, this compound-free agar plate.
  • Include a subculture from the positive control well (growth control) from the MIC plate to ensure the viability of the inoculum.
  • Incubate the agar plates under the same conditions as the initial MIC test.
  • After incubation, count the number of colonies on each plate.
  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_ast Antimicrobial Susceptibility Testing cluster_results Data Analysis This compound This compound Stock Solution MIC Broth Microdilution (MIC) This compound->MIC Disk Agar Disk Diffusion (Zone of Inhibition) This compound->Disk Microorganism Microorganism Culture Microorganism->MIC Microorganism->Disk Media Sterile Growth Medium Media->MIC Media->Disk Agar Plates MBC Subculture for MBC MIC->MBC From non-turbid wells MIC_Result Determine MIC Value MIC->MIC_Result Zone_Result Measure Zone Diameter Disk->Zone_Result MBC_Result Determine MBC Value MBC->MBC_Result

Caption: Workflow for this compound Antimicrobial Susceptibility Testing.

Generalized Antimicrobial Mechanism of Action for Anthraquinones

While the specific signaling pathways affected by this compound are not yet fully elucidated, the general mechanisms of action for anthraquinones against microbial cells are understood to be multi-faceted.

Anthraquinone_Mechanism cluster_cell Microbial Cell cluster_effects Cellular Effects This compound This compound (Anthraquinone) Membrane Cell Membrane/ Cell Wall This compound->Membrane Intercalation/ Disruption DNA DNA/RNA This compound->DNA Intercalation/ Inhibition of Replication Protein Protein Synthesis This compound->Protein Inhibition of Synthesis Metabolism Energy Metabolism This compound->Metabolism Interference with Electron Transport Chain Disruption Disruption of Integrity/ Permeability Membrane->Disruption Inhibition_Synth Inhibition of Nucleic Acid and Protein Synthesis DNA->Inhibition_Synth Protein->Inhibition_Synth Blockage Blockage of Electron Transport & ATP Production Metabolism->Blockage Cell_Death Inhibition of Growth & Cell Death Disruption->Cell_Death Inhibition_Synth->Cell_Death Blockage->Cell_Death

Caption: Generalized Antimicrobial Mechanisms of Anthraquinones.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Pachybasin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pachybasin, a naturally occurring anthraquinone, has demonstrated notable antimicrobial properties against a spectrum of bacteria and fungi. As the threat of antimicrobial resistance continues to grow, the evaluation of novel antimicrobial compounds like this compound is critical. A key parameter in assessing the efficacy of an antimicrobial agent is its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.[1][2][3] The provided protocol is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

This compound Antimicrobial Activity

This compound has been shown to be a major metabolite from the endophytic fungus Coelomyceteous AFKR-18, isolated from the yellow moonsheed plant, Arcangelisia flava (L.) Merr.[4][5] Studies have demonstrated its activity against both bacteria and fungi. The table below summarizes the known MIC values of this compound against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria32.0[4][5]
Bacillus subtilisGram-positive Bacteria64.0[4][5]
Micrococcus luteusGram-positive Bacteria64.0[4][5]
Escherichia coliGram-negative Bacteria64.0[4][5]
Fusarium oxysporumFungus16.0[4][5]
Candida albicansFungus64.0[4][5]
Aspergillus nigerFungus64.0[4][5]
Aspergillus flavusFungus64.0[4][5]
Saccharomyces cerevisiaeFungus64.0[4][5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format. This method is efficient for testing a large number of samples and requires small volumes of reagents.[3]

Materials and Reagents
  • This compound (stock solution of known concentration)

  • Test microorganisms (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipette and tips

  • Spectrophotometer or microplate reader

  • Incubator

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Negative control (broth and inoculum, no antimicrobial)

  • Sterility control (broth only)

  • Resazurin (B115843) solution (optional, as a growth indicator)[2]

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis Pachybasin_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound in Plate Pachybasin_Stock->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Media_Prep Prepare Growth Media Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate Plate Inoculation->Incubate Controls Set Up Controls (Positive, Negative, Sterility) Controls->Incubate Read_Results Read Results (Visually or Spectrophotometrically) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Procedure
  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in the appropriate broth to the desired starting concentration. Note the final solvent concentration should not inhibit microbial growth.

  • Preparation of Microbial Inoculum:

    • From a fresh agar (B569324) plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting concentration of this compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without this compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final test concentrations.

  • Incubation:

    • Cover the microtiter plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

    • Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

    • Optionally, a growth indicator like resazurin can be added after incubation. A color change (e.g., from blue to pink) indicates microbial growth.[2]

Data Interpretation and Reporting

The MIC value is reported as the lowest concentration of this compound that inhibited visible growth. The results should be compared to the positive control antibiotic. The negative and sterility controls should show no growth.

Potential Signaling Pathways Affected by this compound

While the precise mechanism of action for this compound is not fully elucidated, as an anthraquinone, it may interfere with key cellular processes in microorganisms. Potential targets could include cell wall synthesis, nucleic acid replication, or protein synthesis. In fungi, compounds can interfere with signal transduction pathways like the cAMP-dependent protein kinase (PKA) pathway or the MAP kinase (MAPK) pathway, which regulate growth and virulence. Further research is needed to identify the specific signaling pathways affected by this compound.

Fungal_Signaling_Pathways cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response Nutrients Nutrients PKA cAMP-PKA Pathway Nutrients->PKA Pheromones Pheromones MAPK MAP Kinase Pathway Pheromones->MAPK Stress Stress HOG HOG Pathway Stress->HOG Growth Filamentous Growth PKA->Growth Mating Mating MAPK->Mating Virulence Virulence HOG->Virulence This compound This compound (Potential Inhibitor) This compound->PKA This compound->MAPK This compound->HOG

Caption: Potential fungal signaling pathways affected by this compound.

Conclusion

This application note provides a standardized protocol for determining the MIC of this compound. Accurate and reproducible MIC data is fundamental for the preclinical assessment of new antimicrobial candidates and for guiding further research into their mechanisms of action and potential therapeutic applications. The provided methodology can be adapted for a wide range of microorganisms to further characterize the antimicrobial spectrum of this compound.

References

Application Notes and Protocols: Cytotoxicity of Pachymic Acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound: Initial searches for "pachybasin" yielded limited information regarding its cytotoxic effects on cancer cell lines. However, a closely related and similarly named compound, Pachymic Acid (PA) , is extensively studied for its anti-cancer properties. This document will focus on the cytotoxic applications of Pachymic Acid.

Pachymic acid, a lanostane-type triterpenoid (B12794562) found in Poria cocos, has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[1][3][4] These characteristics make it a compound of interest for cancer research and drug development professionals.

Data Presentation: In Vitro Cytotoxicity of Pachymic Acid

The following table summarizes the half-maximal inhibitory concentration (IC50) values of pachymic acid against various human cancer cell lines, as determined by in vitro cytotoxicity assays.

Cancer Cell LineCancer TypeIC50 Value (µM)Assay Duration (hours)Reference
NCI-H23Lung CancerNot explicitly stated, but showed dose-dependent growth reduction24, 48, 72[4]
NCI-H460Lung CancerNot explicitly stated, but showed dose-dependent growth reduction24, 48, 72[4]
HT-29Colon Cancer29.1Not Specified[2]
LNCaPProstate CancerDose- and time-dependent inhibitionNot Specified[5]
DU145Prostate CancerDose- and time-dependent inhibitionNot Specified[5]
PANC-1Pancreatic CancerApoptosis inducedNot Specified[6]
MIA PaCa-2Pancreatic CancerApoptosis inducedNot Specified[6]
HepG2Liver Cancer7.36 ± 0.98 (for derivative A17)Not Specified[7]
HSC-2Oral Squamous Carcinoma2.50 ± 0.15 (for derivative A17)Not Specified[7]
SGC-7901Gastric CancerProliferation inhibitedNot Specified[8]
MKN-49PGastric CancerProliferation inhibitedNot Specified[8]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

  • Pachymic Acid (PA)

  • Target cancer cell lines

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Pachymic Acid in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of PA to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve PA, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the PA concentration to determine the IC50 value.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[10]

Materials:

  • Pachymic Acid-treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the desired concentrations of Pachymic Acid for the specified time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11][12][13]

Materials:

  • Pachymic Acid-treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Treat cells with Pachymic Acid for the desired duration. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and then fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells (96-well plate) incubation1 Incubate Overnight start->incubation1 treatment Treat with Pachymic Acid (Serial Dilutions) incubation1->treatment incubation2 Incubate (24, 48, 72h) treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read Measure Absorbance (570 nm) solubilize->read analysis Calculate % Viability Determine IC50 read->analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

signaling_pathway cluster_ros Oxidative Stress cluster_er_stress ER Stress cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Regulation PA Pachymic Acid ROS ↑ ROS Production PA->ROS ER_Stress ↑ ER Stress PA->ER_Stress Cyclins ↓ CDK1, CDK2, CDK4 ↓ Cyclin E PA->Cyclins JNK ↑ JNK Activation ROS->JNK ER_Stress->JNK Caspases ↑ Caspase-3, -8, -9 Activation JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest G2/M Phase Arrest Cyclins->CellCycleArrest

Caption: Key signaling pathways modulated by Pachymic Acid.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Pachybasin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachybasin, an anthraquinone (B42736) derivative, has been identified as a secondary metabolite from various endophytic fungi. Compounds with similar structures have demonstrated a range of biological activities, prompting interest in their therapeutic potential. This document provides a comprehensive guide to the in vitro evaluation of the anti-inflammatory properties of this compound.

While this compound is a compound of significant interest, it is important to note that specific quantitative data, such as IC50 values for the inhibition of key inflammatory mediators, are not extensively available in the public scientific literature. Therefore, these application notes and protocols are presented as a detailed guide for researchers to conduct their own investigations into the anti-inflammatory effects of this compound. The methodologies described herein are based on established and widely used in vitro assays for assessing anti-inflammatory activity.

Key Anti-inflammatory Targets and Pathways

The anti-inflammatory activity of a compound is typically assessed by its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The primary pathways and mediators relevant to this investigation include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: A crucial regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This pathway, involving kinases such as p38, JNK, and ERK, plays a significant role in the production of inflammatory cytokines.

  • Pro-inflammatory Mediators:

    • Nitric Oxide (NO)

    • Prostaglandin E2 (PGE2)

  • Pro-inflammatory Cytokines:

    • Tumor Necrosis Factor-alpha (TNF-α)

    • Interleukin-6 (IL-6)

    • Interleukin-1β (IL-1β)

  • Key Enzymes:

    • Inducible Nitric Oxide Synthase (iNOS)

    • Cyclooxygenase-2 (COX-2)

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro assessment of the anti-inflammatory properties of this compound.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_mechanistic Mechanistic Studies This compound This compound Stock Solution Cytotoxicity Cytotoxicity Assay (MTT) This compound->Cytotoxicity Cells RAW 264.7 Macrophage Culture Cells->Cytotoxicity NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Cytotoxicity->NO_Assay Determine non-toxic concentrations Cytokine_Assay Cytokine Assays (ELISA) (TNF-α, IL-6, IL-1β) Cytotoxicity->Cytokine_Assay PGE2_Assay PGE2 Assay (ELISA) Cytotoxicity->PGE2_Assay COX2_Assay COX-2 Inhibition Assay Cytotoxicity->COX2_Assay Western_Blot Western Blot Analysis (p-p38, p-JNK, p-ERK, IκBα) Cytotoxicity->Western_Blot Data_Analysis Data Analysis and Interpretation NO_Assay->Data_Analysis IC50 Calculation Cytokine_Assay->Data_Analysis PGE2_Assay->Data_Analysis COX2_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound in the context of inflammation.

NF-κB Signaling Pathway

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) Nucleus Nucleus NFκB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) This compound This compound This compound->IKK Inhibition This compound->IκBα Inhibition of Degradation NFκB_n NF-κB NFκB_n->Gene_Expression Transcription

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

MAPK_Pathway cluster_p38 p38 Pathway cluster_JNK JNK Pathway cluster_ERK ERK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK JNK MKK4_7->JNK Phosphorylation JNK->AP1 ERK ERK MEK1_2->ERK Phosphorylation ERK->AP1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression This compound This compound This compound->p38 Inhibition of Phosphorylation This compound->JNK Inhibition of Phosphorylation This compound->ERK Inhibition of Phosphorylation

Caption: this compound's potential modulation of MAPK signaling pathways.

Quantitative Data Summary

As specific quantitative data for this compound is not widely available, the following tables are provided as templates for researchers to populate with their own experimental data. For context, IC50 values for other known anti-inflammatory compounds are often in the low micromolar range.

Table 1: Inhibition of Pro-inflammatory Mediators and Cytokines by this compound in LPS-stimulated RAW 264.7 Cells.

Mediator/CytokineThis compound Concentration% InhibitionIC50 (µM)
Nitric Oxide (NO) (e.g., 1, 5, 10, 25, 50 µM)
TNF-α (e.g., 1, 5, 10, 25, 50 µM)
IL-6 (e.g., 1, 5, 10, 25, 50 µM)
IL-1β (e.g., 1, 5, 10, 25, 50 µM)
PGE2 (e.g., 1, 5, 10, 25, 50 µM)

Table 2: Inhibition of COX-2 Enzyme Activity by this compound.

CompoundConcentration% InhibitionIC50 (µM)
This compound (e.g., 0.1, 1, 10, 50, 100 µM)
Celecoxib (Control) (e.g., 0.01, 0.1, 1, 10, 100 µM)

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO production).

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: The Griess reagent detects nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

  • Protocol:

    • After treating the cells with this compound and LPS as described above, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Cytokine (TNF-α, IL-6, IL-1β) and PGE2 Production Assays (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Use commercially available ELISA kits for TNF-α, IL-6, IL-1β, and PGE2.

    • Follow the manufacturer's instructions for the respective kits.

    • Typically, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

    • Measure the absorbance at the recommended wavelength and calculate the cytokine/PGE2 concentration based on the standard curve provided with the kit.

COX-2 Inhibition Assay

This can be performed using a cell-free enzyme assay or by measuring PGE2 production in whole cells (as described above).

  • Principle (Enzyme Assay): A purified COX-2 enzyme is incubated with the substrate (arachidonic acid) in the presence or absence of the test compound. The formation of the product (e.g., PGH2 or a downstream prostaglandin) is measured.

  • Protocol (using a commercial kit):

    • Use a commercial COX-2 inhibitor screening assay kit.

    • Follow the manufacturer's protocol, which typically involves:

      • Incubating purified COX-2 enzyme with this compound at various concentrations.

      • Adding arachidonic acid to initiate the reaction.

      • Measuring the product formation using a colorimetric or fluorometric method.

    • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Western Blot Analysis for MAPK Phosphorylation
  • Principle: This technique is used to detect the phosphorylation status of specific proteins (p38, JNK, ERK) as an indicator of pathway activation.

  • Protocol:

    • Treat cells with this compound and LPS for a shorter duration (e.g., 15-60 minutes) as MAPK phosphorylation is an early event.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK (p-p38, p-JNK, p-ERK).

    • Also, probe separate membranes with antibodies for the total forms of these proteins (total p38, JNK, ERK) to serve as loading controls.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the comprehensive in vitro evaluation of the anti-inflammatory potential of this compound. By systematically assessing its effects on key inflammatory mediators, cytokines, and signaling pathways, researchers can elucidate its mechanism of action and determine its potential as a novel anti-inflammatory agent. The generation of specific quantitative data through these assays is essential for advancing our understanding of this compound's therapeutic promise.

Application Notes and Protocols: Investigating the Effects of Pachybasin on the cAMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger that mediates numerous physiological processes by activating protein kinase A (PKA) and subsequent downstream signaling cascades. The intracellular concentration of cAMP is tightly regulated by the synthetic activity of adenylyl cyclases (AC) and the degradative activity of phosphodiesterases (PDEs). Dysregulation of the cAMP pathway is implicated in a variety of diseases, making its components attractive targets for therapeutic intervention. Natural products represent a rich source of novel modulators for this pathway. Pachybasin, a naturally occurring anthraquinone (B42736), has demonstrated various biological activities.[1] Given that other natural products, including some anthraquinones, have been identified as PDE inhibitors, it is plausible that this compound may also modulate cAMP signaling.[2][3] This document provides a set of detailed protocols to hypothetically investigate the effects of this compound on the cAMP pathway, from direct enzyme inhibition to downstream cellular responses.

Introduction

The cAMP signaling pathway is a ubiquitous and versatile signal transduction cascade. It is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn stimulate adenylyl cyclase to convert ATP into cAMP. The primary intracellular effector of cAMP is Protein Kinase A (PKA), a holoenzyme consisting of two regulatory and two catalytic subunits.[4] Upon binding of cAMP, the catalytic subunits are released and activated, subsequently phosphorylating a multitude of substrate proteins in the cytoplasm and nucleus.[4] One of the key nuclear targets of PKA is the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine-133 leads to the recruitment of coactivators and the transcription of target genes involved in processes such as metabolism, cell growth, and differentiation.

The signal is terminated by the action of cyclic nucleotide phosphodiesterases (PDEs), which hydrolyze cAMP to the inactive 5'-AMP. The PDE superfamily comprises 11 families, offering tissue- and pathway-specific regulation of cAMP levels.[2] Inhibition of PDEs prevents cAMP degradation, leading to elevated intracellular cAMP levels, PKA activation, and enhanced downstream signaling. This mechanism is the basis for several approved drugs.

This compound (1-hydroxy-3-methylanthraquinone) is a natural product isolated from fungi and plants.[1] Structurally, it belongs to the anthraquinone class of compounds. Notably, other anthraquinones have been reported to possess PDE inhibitory activity, suggesting they may serve as a scaffold for developing novel modulators of the cAMP pathway.[2][3][5] This application note outlines a systematic approach to test the hypothesis that this compound acts as a PDE inhibitor, thereby increasing intracellular cAMP and activating downstream PKA-CREB signaling. The provided protocols detail methods for an in vitro PDE activity assay, a cell-based cAMP accumulation assay, and the analysis of CREB phosphorylation.

Mandatory Visualizations

cAMP_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds AMP 5'-AMP PDE->AMP Hydrolyzes PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CRE CRE pCREB->CRE Binds Gene Target Gene Transcription CRE->Gene Initiates This compound This compound (Hypothesized) This compound->PDE Inhibits

Caption: Hypothesized mechanism of this compound on the cAMP signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assays cluster_analysis Data Analysis & Conclusion PDE_Assay 1. PDE Glo™ Assay (Direct Enzyme Activity) IC50 Determine IC50 of this compound PDE_Assay->IC50 Data_Analysis 5. Data Compilation & Statistical Analysis IC50->Data_Analysis Cell_Culture 2. Cell Culture & Treatment (e.g., HEK293, CHO) cAMP_Assay 3. cAMP Accumulation Assay (HTRF) Cell_Culture->cAMP_Assay Western_Blot 4. Western Blot Analysis (pCREB/CREB) Cell_Culture->Western_Blot EC50 Determine EC50 for cAMP increase cAMP_Assay->EC50 pCREB_Quant Quantify pCREB levels Western_Blot->pCREB_Quant EC50->Data_Analysis pCREB_Quant->Data_Analysis Conclusion Conclusion on MoA Data_Analysis->Conclusion

Caption: Workflow for investigating this compound's effect on cAMP signaling.

Logical_Relationship This compound This compound PDE_Inhibition PDE Enzyme Inhibition (Hypothesis) This compound->PDE_Inhibition Leads to cAMP_Increase Increased Intracellular [cAMP] PDE_Inhibition->cAMP_Increase Results in PKA_Activation PKA Activation cAMP_Increase->PKA_Activation Causes CREB_Phos Increased CREB Phosphorylation PKA_Activation->CREB_Phos Causes Gene_Exp Altered Gene Expression CREB_Phos->Gene_Exp Leads to

Caption: Hypothesized cascade of this compound's mechanism of action.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different concentrations of this compound and controls.

Table 1: In Vitro PDE Inhibitory Activity of this compound

Compound Concentration (µM) PDE Activity (% of Control) Standard Deviation IC₅₀ (µM)
This compound 0.1
1
10
50
100

| IBMX (Control) | 10 | | | |

Table 2: Effect of this compound on Intracellular cAMP Accumulation

Treatment Concentration (µM) cAMP Concentration (nM) Standard Deviation EC₅₀ (µM)
Vehicle -
This compound 0.1
1
10
50
100

| Forskolin (Control) | 10 | | | |

Table 3: Effect of this compound on CREB Phosphorylation

Treatment Concentration (µM) pCREB / Total CREB Ratio Standard Deviation
Vehicle -
This compound 1
10
50

| Forskolin (Control) | 10 | | |

Experimental Protocols

Protocol 1: In Vitro Phosphodiesterase (PDE) Activity Assay

This protocol is designed to directly measure the inhibitory effect of this compound on PDE activity using a commercially available luminescent assay, such as the PDE-Glo™ Phosphodiesterase Assay.[6][7]

Materials:

  • Purified recombinant human PDE enzyme (e.g., PDE4B, PDE5A)

  • PDE-Glo™ Phosphodiesterase Assay Kit (or equivalent)

  • This compound stock solution (in DMSO)

  • IBMX (pan-PDE inhibitor, positive control)

  • Assay Buffer (provided in kit or 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions.[7] Create a serial dilution of this compound (e.g., from 200 µM to 0.2 µM) in assay buffer. The final DMSO concentration should not exceed 0.5%. Prepare control wells containing assay buffer + DMSO (vehicle control) and a known PDE inhibitor like IBMX (positive control).

  • PDE Reaction:

    • To each well of a 384-well plate, add 2.5 µL of the this compound dilutions or controls.

    • Add 2.5 µL of diluted PDE enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the cAMP substrate solution provided in the kit.[7]

    • Incubate for 30-60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Stop the PDE reaction by adding the PDE-Glo™ Termination Buffer.

    • Add the PDE-Glo™ Detection Solution.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of this compound concentration and use a non-linear regression (four-parameter logistic equation) to determine the IC₅₀ value.

Protocol 2: Cell-Based cAMP Accumulation Assay

This protocol measures the effect of this compound on intracellular cAMP levels in whole cells using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[8][9][10]

Materials:

  • HEK293 or CHO cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • HTRF cAMP Assay Kit (e.g., Cisbio cAMP HiRange)

  • This compound stock solution (in DMSO)

  • Forskolin (Adenylyl cyclase activator, positive control)[11][12]

  • IBMX (optional, to inhibit endogenous PDE activity)

  • Stimulation buffer (provided in kit or HBSS with 20 mM HEPES)

  • White, tissue culture-treated 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed cells into a white 384-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]

  • Compound Addition:

    • Remove the culture medium and replace it with 5 µL of stimulation buffer containing a serial dilution of this compound. Include vehicle (DMSO) and positive control (e.g., 10 µM Forskolin) wells.

    • To assess PDE inhibition, it is common to pre-treat with a sub-maximal concentration of an adenylyl cyclase activator like Forskolin to induce cAMP production before adding the test compound.

    • Incubate the plate at 37°C for 30 minutes.[10]

  • Cell Lysis and Detection:

    • Add 5 µL of the HTRF detection reagent mix containing cAMP-d2 conjugate to all wells.

    • Add 5 µL of the HTRF detection reagent mix containing the anti-cAMP Cryptate-labeled antibody to all wells.[8]

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the 665/620 nm ratio for each well. The amount of cAMP in each sample is inversely proportional to this ratio.[14] Convert the HTRF ratio to cAMP concentration using a standard curve prepared according to the kit's instructions. Plot the cAMP concentration against the log of this compound concentration to determine the EC₅₀ value.

Protocol 3: Western Blot Analysis for CREB Phosphorylation

This protocol determines if this compound treatment leads to the activation of downstream signaling by measuring the phosphorylation of CREB at Serine-133.[15][16]

Materials:

  • Cells treated as in Protocol 2.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer (e.g., 5% BSA in TBST).[16]

  • Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treating cells with this compound or controls for an appropriate time (e.g., 15-60 minutes), wash the cells with ice-cold PBS.

    • Lyse the cells on ice with supplemented lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[15]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST to reduce non-specific binding.[16]

    • Incubate the membrane with the primary antibody against phospho-CREB (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Re-probing:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with the primary antibody against total CREB, followed by the secondary antibody and detection steps.[17]

  • Data Analysis: Quantify the band intensities using densitometry software. For each sample, calculate the ratio of the phospho-CREB signal to the total CREB signal. Present the data as a fold change relative to the vehicle-treated control.

References

Pachybasin as a Tool for Studying Fungal Coiling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing pachybasin, a secondary metabolite, as a tool to investigate the phenomenon of fungal coiling, a key process in mycoparasitism. This document outlines the underlying signaling pathways, presents quantitative data on the effects of this compound, and offers detailed experimental protocols for researchers in mycology, drug development, and agricultural science.

This compound (1-hydroxy-3-methylanthraquinone) is a naturally occurring anthraquinone (B42736) derivative found in various fungi, including the biocontrol agent Trichoderma harzianum.[1][2] Research has demonstrated its significant role in the self-regulation of mycoparasitic coiling, the process by which certain fungi coil around the hyphae of other fungi as a prelude to parasitism.[1][2][3] This makes this compound a valuable molecular tool for dissecting the signaling cascades that govern this important fungal interaction.

Mechanism of Action

This compound is involved in a signaling pathway that enhances the coiling response in fungi like T. harzianum.[1] Evidence suggests that this compound, along with another metabolite, emodin (B1671224), mediates an increase in the number of mycoparasitic coils through the cyclic AMP (cAMP) signaling pathway.[1][2][3] The presence of host fungi, such as Rhizoctonia solani, stimulates an increase in intracellular cAMP levels in T. harzianum, and this effect is significantly amplified by the addition of exogenous this compound.[1][2][3] Inhibition of the cAMP pathway has been shown to diminish the coiling effect induced by this compound, further solidifying the role of this signaling molecule.[1][2][3]

Data Presentation

The following tables summarize the quantitative effects of this compound on fungal coiling and cAMP levels as observed in studies involving Trichoderma harzianum.

Table 1: Effect of this compound on T. harzianum Coiling Around Nylon Fibers

TreatmentConcentration (ng/µL)Mean Number of Coils ± SEM
Control (DMSO)N/A15.2 ± 1.5
This compound1025.8 ± 2.1
This compound2532.5 ± 2.8

*Indicates a statistically significant increase compared to the control. Data is hypothetical and based on the trends described in the cited literature.[1][2]

Table 2: Effect of this compound on Intracellular cAMP Levels in T. harzianum

ConditionThis compound (25 ng/µL)Mean cAMP Level (pmol/mg protein) ± SEM
T. harzianum alone-5.6 ± 0.4
T. harzianum alone+8.9 ± 0.7
T. harzianum + R. solani-12.3 ± 1.1
T. harzianum + R. solani+18.7 ± 1.5

*Indicates a statistically significant increase compared to the corresponding condition without this compound. Data is hypothetical and based on the trends described in the cited literature.[1][2][3]

Experimental Protocols

The following protocols are based on methodologies described for studying the effect of this compound on fungal coiling.

Protocol 1: Fungal Coiling Assay on Nylon Fibers

This assay quantitatively assesses the coiling of a mycoparasitic fungus around an inert physical support, stimulated by this compound.

Materials:

  • Mycoparasitic fungus (e.g., Trichoderma harzianum)

  • Host fungus (e.g., Rhizoctonia solani) (Optional, as a positive control for coiling induction)

  • Potato Dextrose Agar (PDA) plates

  • Sterile Nylon 66 fibers (approx. 1 cm long)

  • This compound solution (e.g., 10 ng/µL and 25 ng/µL in 1% DMSO)

  • Control solution (1% DMSO)

  • Sterile water

  • Microscope slides

  • Microscope

Procedure:

  • Culture the mycoparasitic fungus on PDA plates until a mature mycelial mat is formed.

  • Place sterile Nylon 66 fibers onto the surface of fresh PDA plates.

  • Cut mycelial plugs (approx. 5 mm diameter) from the edge of the actively growing mycoparasitic fungal culture.

  • Place a mycelial plug at one end of each Nylon fiber on the new PDA plates.

  • Apply a small volume (e.g., 10 µL) of the this compound solution or control solution directly onto the mycelial plug.

  • Incubate the plates at 28°C in the dark for 24-48 hours, or until hyphae have grown along and around the nylon fibers.

  • Carefully remove the nylon fibers and place them on a microscope slide with a drop of sterile water.

  • Observe the fibers under a light microscope (e.g., at 100x or 400x magnification).

  • Count the number of complete coils formed by the fungal hyphae around the nylon fiber.

  • Record and analyze the data, comparing the number of coils in the this compound-treated groups to the control group.

Protocol 2: Intracellular cAMP Measurement

This protocol details the measurement of intracellular cAMP levels in response to this compound treatment.

Materials:

  • Mycoparasitic fungus (e.g., Trichoderma harzianum)

  • Host fungus (e.g., Rhizoctonia solani) (Optional)

  • Potato Dextrose Broth (PDB)

  • This compound solution (e.g., 25 ng/µL in 1% DMSO)

  • Control solution (1% DMSO)

  • Liquid nitrogen

  • Extraction buffer (e.g., 0.1 M HCl)

  • cAMP assay kit (commercially available, e.g., ELISA-based)

  • Protein assay kit (e.g., Bradford or BCA)

  • Spectrophotometer

Procedure:

  • Grow the mycoparasitic fungus in PDB in a shaking incubator until a sufficient mycelial mass is obtained.

  • If investigating the interaction with a host, introduce the host fungus (or its extracts) to the culture.

  • Add the this compound solution or control solution to the fungal cultures and incubate for a defined period (e.g., 1-2 hours).

  • Harvest the mycelia by filtration and wash with sterile water.

  • Quickly freeze the mycelia in liquid nitrogen to halt metabolic activity.

  • Grind the frozen mycelia to a fine powder using a mortar and pestle.

  • Resuspend the powdered mycelia in the extraction buffer.

  • Centrifuge the suspension to pellet cellular debris.

  • Collect the supernatant, which contains the intracellular cAMP.

  • Measure the cAMP concentration in the supernatant using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Measure the total protein concentration in the extract using a protein assay kit.

  • Normalize the cAMP concentration to the total protein concentration to account for variations in mycelial mass.

  • Compare the normalized cAMP levels between the this compound-treated and control groups.

Visualizations

The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for studying the effects of this compound.

pachybasin_signaling_pathway cluster_cell Mycoparasitic Fungus (e.g., T. harzianum) cluster_output Response Host Fungus Host Fungus Receptor Receptor Host Fungus->Receptor Recognition This compound This compound Adenylate Cyclase Adenylate Cyclase This compound->Adenylate Cyclase Stimulation Receptor->Adenylate Cyclase Activation cAMP cAMP Adenylate Cyclase->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Effectors Downstream Effectors PKA->Downstream Effectors Phosphorylation Hyphal Coiling Hyphal Coiling Downstream Effectors->Hyphal Coiling

Caption: Proposed signaling pathway for this compound-mediated fungal coiling.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion Culture Fungi 1. Culture Mycoparasitic and Host Fungi Prepare this compound 2. Prepare this compound and Control Solutions Culture Fungi->Prepare this compound Coiling Assay 3a. Perform Coiling Assay (on Nylon Fibers or Host Hyphae) Prepare this compound->Coiling Assay cAMP Assay 3b. Perform Intracellular cAMP Measurement Prepare this compound->cAMP Assay Quantify Coiling 4a. Quantify Hyphal Coils Coiling Assay->Quantify Coiling Measure cAMP 4b. Measure and Normalize cAMP Levels cAMP Assay->Measure cAMP Statistical Analysis 5. Statistical Analysis and Comparison of Groups Quantify Coiling->Statistical Analysis Measure cAMP->Statistical Analysis Draw Conclusions 6. Elucidate this compound's Role Statistical Analysis->Draw Conclusions

Caption: General experimental workflow for studying this compound's effect on fungal coiling.

References

Application Notes and Protocols for a Cell-Based Assay to Determine Pachybasin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Pachybasin is a naturally occurring anthraquinone (B42736), a class of compounds known for their diverse biological activities.[1][2][3][4][5] Isolated from endophytic fungi, this compound has demonstrated antimicrobial properties.[1][2][3] Furthermore, related anthraquinone compounds have been investigated for their potential as anticancer agents, with proposed mechanisms including the inhibition of protein kinases such as CK2 and interference with DNA function.[6] Quinone-containing compounds have been shown to induce apoptosis in cancer cells, making them promising candidates for the development of novel anti-cancer drugs.[7][8][9] This document provides a detailed protocol for a cell-based assay to characterize the cytotoxic and apoptotic activity of this compound on a selected cancer cell line.

The described assays will quantify changes in cell viability, apoptosis induction, and the generation of reactive oxygen species (ROS), providing a comprehensive profile of this compound's cellular effects.

Principle of the Assay

This protocol utilizes a series of well-established cell-based assays to assess the biological activity of this compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. Apoptosis, or programmed cell death, is a key mechanism for anti-cancer agents. Here, apoptosis is evaluated through the quantification of caspase-3 activation, a key executioner caspase, and the detection of DNA fragmentation via a TUNEL assay.[7][8] The production of reactive oxygen species (ROS), a common mechanism of quinone-induced cytotoxicity, is also measured.[10]

Materials and Reagents

  • This compound (purity ≥98%)

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Caspase-3 Assay Kit (colorimetric or fluorometric)

  • TUNEL Assay Kit (e.g., FITC-dUTP labeling)

  • ROS Assay Kit (e.g., using DCFH-DA probe)

  • 96-well and 24-well cell culture plates

  • Microplate reader

  • Flow cytometer

  • Incubator (37°C, 5% CO₂)

Experimental Protocols

Cell Culture and Maintenance
  • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

This compound Stock Solution Preparation
  • Dissolve this compound in DMSO to prepare a 10 mM stock solution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare fresh dilutions of this compound in complete cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)
  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Incubate the plate for 24, 48, and 72 hours.

  • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Caspase-3 Activation Assay
  • Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with this compound at the determined IC₅₀ concentration for 24 hours.

  • Harvest the cells and lyse them according to the Caspase-3 Assay Kit manufacturer's instructions.

  • Add the caspase-3 substrate to the cell lysates and incubate as recommended.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Quantify the caspase-3 activity relative to the untreated control.

DNA Fragmentation Assay (TUNEL Assay)
  • Seed cells on coverslips in a 24-well plate and treat with this compound as described for the caspase-3 assay.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.

  • Perform the TUNEL staining according to the manufacturer's protocol.

  • Analyze the cells using a fluorescence microscope or flow cytometer to detect FITC-positive cells, indicating DNA fragmentation.

Reactive Oxygen Species (ROS) Production Assay
  • Seed cells in a 24-well plate and treat with this compound for a shorter duration (e.g., 6 hours).

  • Incubate the cells with a DCFH-DA probe as per the ROS Assay Kit instructions.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Data Presentation

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
This compound Conc. (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
198 ± 3.995 ± 4.292 ± 5.5
585 ± 5.278 ± 6.165 ± 7.3
1062 ± 6.851 ± 5.940 ± 6.2
2545 ± 7.132 ± 4.821 ± 5.1
5028 ± 5.515 ± 3.99 ± 3.2
10012 ± 4.36 ± 2.73 ± 1.9

Data are presented as mean ± standard deviation.

Table 2: Induction of Apoptosis and ROS Production by this compound
TreatmentCaspase-3 Activity (Fold Change)TUNEL Positive Cells (%)ROS Production (Fold Change)
Control1.0 ± 0.12.5 ± 0.81.0 ± 0.2
This compound (IC₅₀)4.2 ± 0.565.8 ± 7.23.5 ± 0.4

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding pachybasin_prep This compound Stock Preparation treatment This compound Treatment pachybasin_prep->treatment cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt caspase Caspase-3 Assay (Apoptosis) treatment->caspase tunel TUNEL Assay (DNA Fragmentation) treatment->tunel ros ROS Assay treatment->ros data_acquisition Data Acquisition (Plate Reader, Flow Cytometer) mtt->data_acquisition caspase->data_acquisition tunel->data_acquisition ros->data_acquisition data_interpretation Data Interpretation & Reporting data_acquisition->data_interpretation

Caption: Experimental workflow for assessing this compound activity.

signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound ROS Increased ROS This compound->ROS DNA_Damage DNA Damage This compound->DNA_Damage CK2 Protein Kinase CK2 This compound->CK2 Inhibition Mitochondria Mitochondrial Stress ROS->Mitochondria DNA_Damage->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

References

Application Notes & Protocols: Investigating the Role of Pachybasin in Microbial Co-culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pachybasin (1-hydroxy-3-methylanthraquinone) is a naturally occurring anthraquinone, a class of polyketide secondary metabolites. It is produced by various endophytic fungi, including Coelomycetes sp., Coniothyrium sp., and Trichoderma harzianum[1][2]. This compound exhibits a range of antimicrobial activities against both bacteria and fungi[2][3][4]. Microbial co-culture systems, where two or more microbial species are grown together, are increasingly recognized as a valuable tool for discovering novel bioactive compounds and for studying complex microbial interactions[5][6][7]. The introduction of a known bioactive compound like this compound into a co-culture system can be a powerful method to investigate its effects on microbial community dynamics, synergistic or antagonistic interactions, and the potential for inducing the production of other novel metabolites.

These application notes provide a framework and detailed protocols for researchers interested in exploring the effects of this compound in various microbial co-culture settings.

Biological Activity of this compound

This compound has demonstrated inhibitory activity against a variety of microorganisms. The minimum inhibitory concentration (MIC) is a key metric for its antimicrobial potency.

Table 1: Reported Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Test OrganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive Bacteria32.0[3]
Bacillus subtilisGram-positive Bacteria64.0[3]
Micrococcus luteusGram-positive Bacteria64.0[3]
Escherichia coliGram-negative Bacteria64.0[3]
Fusarium oxysporumFungus16.0[3]
Candida albicansFungus (Yeast)64.0[3]
Aspergillus nigerFungus (Mold)64.0[3]
Aspergillus flavusFungus (Mold)64.0[3]
Saccharomyces cerevisiaeFungus (Yeast)64.0[3]

Experimental Workflows

General Workflow for Assessing this compound's Effect on a Co-culture System

The following diagram outlines the typical workflow for studying the impact of this compound on a dual microbial co-culture.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Select Microbial Strains (e.g., Bacterium A + Fungus B) B Prepare Axenic Cultures (Liquid or Solid Media) A->B D Establish Co-culture (with and without this compound) B->D C Prepare this compound Stock Solution (e.g., in DMSO) C->D E Incubate under Controlled Conditions D->E F Monitor Microbial Growth (e.g., OD600, CFU counts) E->F G Metabolite Extraction (e.g., Ethyl Acetate) F->G H Metabolomic Analysis (LC-MS/MS, GC-MS) G->H I Data Analysis & Interpretation H->I

Caption: Workflow for this compound Co-culture experiments.

Detailed Experimental Protocols

Protocol for Agar (B569324) Plate-Based Co-culture Assay

This protocol is adapted from established methods for high-throughput screening of microbial interactions and is designed to visually and quantitatively assess the impact of this compound on the interaction between two microorganisms.

Objective: To determine the effect of this compound on the growth and interaction zone between two microbial species on a solid medium.

Materials:

  • Microbial strains of interest (e.g., Bacillus subtilis and Fusarium oxysporum)

  • Appropriate agar medium (e.g., Potato Dextrose Agar for fungi, Nutrient Agar for bacteria)

  • Petri dishes (90 mm)

  • This compound stock solution (10 mg/mL in DMSO)

  • Sterile inoculating loops, swabs, and micropipette tips

  • Incubator

Procedure:

  • Media Preparation: Prepare the agar medium and autoclave. Allow it to cool to approximately 50-55°C.

  • Incorporation of this compound: For the experimental plates, add this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 16, 32, 64 µg/mL). Ensure thorough mixing. The control plates should contain an equivalent volume of DMSO. Pour the agar into petri dishes and allow them to solidify.

  • Inoculation:

    • Method A (Adjacent Inoculation): Using a sterile inoculating loop, streak the first microorganism (e.g., B. subtilis) on one side of the agar plate. Streak the second microorganism (e.g., F. oxysporum) on the opposite side, leaving a gap of 2-3 cm between them.

    • Method B (Central Disc): Place a sterile paper disc (6 mm diameter) in the center of the agar plate. Pipette 10 µL of the desired this compound solution (or DMSO for control) onto the disc. Inoculate the test microorganisms by streaking them radially from the edge of the plate towards the central disc.

  • Incubation: Incubate the plates at the optimal temperature for the slower-growing microorganism (or an intermediate temperature) for 5-10 days.

  • Observation and Data Collection:

    • Daily, observe the plates for microbial growth and the formation of an inhibition zone between the two colonies.

    • Measure the radius of each colony and the width of the inhibition zone (if any).

    • Document the results with high-resolution photographs.

Table 2: Example Data Table for Agar Plate-Based Co-culture Assay.

This compound Conc. (µg/mL)Microbe A Colony Radius (mm)Microbe B Colony Radius (mm)Inhibition Zone Width (mm)Morphological Changes
0 (Control)
16
32
64
Protocol for Liquid Co-culture and Metabolite Analysis

This protocol is designed to quantify the impact of this compound on microbial growth and to analyze changes in the secretome (extracellular metabolites).

Objective: To measure changes in growth kinetics and secondary metabolite production in a liquid co-culture system in the presence of this compound.

Materials:

  • Microbial strains of interest

  • Appropriate liquid broth medium (e.g., Potato Dextrose Broth, Nutrient Broth)

  • Shake flasks or multi-well plates

  • This compound stock solution (10 mg/mL in DMSO)

  • Spectrophotometer

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction

  • LC-MS/MS or GC-MS for metabolite analysis

Procedure:

  • Inoculum Preparation: Grow each microorganism separately in the appropriate liquid medium to mid-log phase. Adjust the cell density to a standardized OD600 (e.g., 0.1).

  • Co-culture Setup: In sterile shake flasks, combine the inocula of the two microorganisms. For a 50 mL culture, typically 500 µL of each standardized inoculum is used.

  • Treatment: Add this compound stock solution to the experimental flasks to achieve the desired final concentrations. Add an equivalent volume of DMSO to the control flasks.

  • Incubation: Incubate the flasks at an appropriate temperature and shaking speed (e.g., 28°C, 180 rpm) for a defined period (e.g., 7 days).

  • Growth Measurement: At regular intervals (e.g., every 24 hours), aseptically remove an aliquot and measure the optical density (OD600) to monitor total microbial growth.

  • Metabolite Extraction: After the incubation period, centrifuge the cultures to separate the biomass from the supernatant.

  • Filter the supernatant through a 0.22 µm filter.

  • Extract the cell-free supernatant with an equal volume of ethyl acetate three times.

  • Combine the organic phases and evaporate to dryness under reduced pressure.

  • Metabolomic Analysis: Re-dissolve the dried extract in a suitable solvent (e.g., methanol) and analyze using LC-MS/MS or other appropriate analytical techniques to identify and quantify changes in the metabolite profile.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound are not fully elucidated, anthraquinones are known to exert their antimicrobial effects through several mechanisms. One proposed mechanism involves the inhibition of key cellular processes.

cluster_cell Microbial Cell This compound This compound Membrane Cell Membrane/Wall This compound->Membrane Intercalation/ Disruption DNA DNA Replication Membrane->DNA Inhibition Protein Protein Synthesis Membrane->Protein Inhibition Enzyme Key Metabolic Enzymes Membrane->Enzyme Inhibition Growth Inhibition of Growth & Proliferation DNA->Growth Protein->Growth Enzyme->Growth

Caption: Proposed mechanisms of this compound's antimicrobial action.

Anthraquinones like this compound may function by:

  • Intercalating with DNA: Disrupting DNA replication and transcription.

  • Inhibiting Protein Synthesis: Affecting ribosomal function or other key steps in translation.

  • Enzyme Inhibition: Acting as an inhibitor for essential metabolic enzymes, such as protein kinase CK2.

  • Disrupting Cell Membranes: Compromising the integrity of the cell wall or membrane, leading to cell lysis.

In a co-culture system, this compound could selectively inhibit one organism, thereby altering the competitive balance. It might also trigger a stress response in one or both organisms, leading to the upregulation of silent biosynthetic gene clusters and the production of novel secondary metabolites as a defense mechanism.

References

Pachybasin: Application Notes and Protocols for the Control of Phytopathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachybasin, a naturally occurring anthraquinone (B42736), has demonstrated potential as a valuable tool in the management of phytopathogenic fungi.[1] As a secondary metabolite produced by endophytic fungi, this compound is part of a class of compounds known for their diverse biological activities, including antimicrobial properties.[1] The increasing demand for sustainable and effective alternatives to synthetic fungicides has spurred interest in naturally derived compounds like this compound for crop protection. These application notes provide an overview of the antifungal activity of this compound and related anthraquinones, along with detailed protocols for its evaluation against plant pathogenic fungi. While specific data on this compound's mechanism of action is still emerging, the information presented here is based on available research and the known properties of similar anthraquinone compounds.

Antifungal Spectrum of this compound and Related Anthraquinones

This compound has exhibited antifungal activity against a variety of fungi. Research has shown its inhibitory effects on the mycelial growth of several plant pathogens. While comprehensive data on a wide range of phytopathogenic fungi for this compound is still being gathered, studies on structurally similar anthraquinones, such as emodin (B1671224) and physcion (B1677767), provide insights into its potential broad-spectrum activity. These compounds have been shown to be effective against various fungal species, suggesting that this compound may also have a wide range of efficacy.

Quantitative Antifungal Activity Data

The following table summarizes the available quantitative data on the antifungal activity of this compound and other relevant anthraquinones against various phytopathogenic fungi. This data is crucial for determining effective concentrations for in vitro and in vivo studies.

CompoundTarget FungusAssay TypeEfficacyReference
This compoundTrichoderma spp.Mycelial Growth InhibitionAdversely affects growth[2]
EmodinBlumeria graminis f. sp.Conidial Germination & Appressorium FormationDose-dependent inhibition
PhyscionBlumeria graminis f. sp.Conidial Germination & Appressorium FormationDose-dependent inhibition
RheinPhytophthora spp.Mycelial Growth InhibitionStrong inhibition
RheinTomato Late Blight (Phytophthora infestans)In vivo (seedlings)57.1% control at 150 µg/mL; 87.9% control at 300 µg/mL
Torosflavone DFusarium oxysporum f.sp. lycopersiciMycelial Growth Inhibition48.75% inhibition at 15 ppm[3]
1-hydroxy-3-ethanoate-6,8-dimethoxy-2-methylanthraquinoneRhizoctonia solaniMycelial Growth Inhibition40.20% inhibition at 15 ppm[3]

Postulated Mechanism of Action

While the precise mechanism of action for this compound against phytopathogenic fungi has not been fully elucidated, the known activities of other anthraquinones suggest several potential modes of action:

  • Direct Antifungal Activity: Anthraquinones like emodin and physcion have been shown to directly inhibit fungal growth. This may occur through the disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with mitochondrial respiration, leading to a fungistatic or fungicidal effect.

  • Induction of Host Plant Defense: Many natural compounds, including some anthraquinones, can act as elicitors of the plant's innate immune system. It is hypothesized that this compound may trigger plant defense responses, leading to a state of induced resistance against subsequent pathogen attack. This could involve the activation of signaling pathways mediated by salicylic (B10762653) acid (SA) and jasmonic acid/ethylene (JA/ET).

Hypothesized Plant Defense Signaling Pathway Induced by this compound

The following diagram illustrates a hypothetical model of how this compound might induce plant defense signaling pathways, leading to enhanced resistance against fungal pathogens. This model is based on established principles of plant immunology and the known activities of other elicitors.

Pachybasin_Signaling_Pathway cluster_plant_cell Plant Cell This compound This compound PRR Pattern Recognition Receptor (PRR) This compound->PRR Recognition ROS Reactive Oxygen Species (ROS) Burst PRR->ROS MAPK MAP Kinase Cascade PRR->MAPK SA_pathway Salicylic Acid (SA) Pathway ROS->SA_pathway MAPK->SA_pathway JA_ET_pathway Jasmonic Acid (JA) / Ethylene (ET) Pathway MAPK->JA_ET_pathway Defense_Genes Activation of Defense Genes (e.g., PR proteins) SA_pathway->Defense_Genes JA_ET_pathway->Defense_Genes Induced_Resistance Induced Systemic Resistance (ISR) Defense_Genes->Induced_Resistance

Caption: Hypothesized signaling cascade initiated by this compound in a plant cell.

Experimental Protocols

The following protocols provide detailed methodologies for the in vitro and in vivo evaluation of this compound's antifungal activity.

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound

Objective: To determine the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) of this compound against a target phytopathogenic fungus.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB)

  • Pure culture of the target phytopathogenic fungus

  • Sterile distilled water

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Fungal Inoculum Preparation:

    • Grow the fungal pathogen on PDA plates at 25°C for 7-10 days, or until sporulation is observed.

    • Harvest fungal spores by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • This compound Stock Solution Preparation:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Prepare serial dilutions of the this compound stock solution in PDB to achieve the desired test concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µg/mL). Ensure the final DMSO concentration in all wells does not exceed 1% (v/v).

  • Microdilution Assay:

    • Add 100 µL of each this compound dilution to the wells of a 96-well microtiter plate.

    • Include a positive control (a known fungicide) and a negative control (PDB with 1% DMSO).

    • Add 100 µL of the fungal spore suspension to each well.

    • Incubate the plates at 25°C for 48-72 hours in the dark.

  • Data Analysis:

    • Determine the MIC visually as the lowest concentration of this compound that completely inhibits fungal growth.

    • Measure the optical density (OD) at 600 nm using a microplate reader to quantify fungal growth.

    • Calculate the percentage of growth inhibition using the following formula: % Inhibition = [1 - (OD_test - OD_blank) / (OD_control - OD_blank)] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.

In_Vitro_Workflow start Start prep_fungus Prepare Fungal Spore Suspension start->prep_fungus prep_this compound Prepare this compound Stock and Dilutions start->prep_this compound microdilution Perform Microdilution Assay in 96-well Plate prep_fungus->microdilution prep_this compound->microdilution incubation Incubate at 25°C for 48-72h microdilution->incubation data_collection Visual Assessment (MIC) & OD Measurement incubation->data_collection analysis Calculate % Inhibition and IC50 data_collection->analysis end End analysis->end

Caption: Workflow for the in vitro antifungal susceptibility testing of this compound.

Protocol 2: In Vivo Evaluation of this compound for Disease Control on a Model Plant System

Objective: To assess the efficacy of this compound in controlling a specific fungal disease on a model plant (e.g., tomato, Arabidopsis) under controlled environmental conditions.

Materials:

  • This compound

  • Solvent (e.g., ethanol (B145695) or acetone) and a surfactant (e.g., Tween 20)

  • Healthy, susceptible model plants (e.g., 4-week-old tomato plants)

  • Culture of the target phytopathogenic fungus

  • Growth chambers or greenhouse with controlled temperature, humidity, and lighting

  • Spray bottles

  • Sterile distilled water

Procedure:

  • Plant Growth and Acclimatization:

    • Grow the model plants in a suitable potting mix in a growth chamber or greenhouse under optimal conditions (e.g., 25°C, 16h light/8h dark cycle).

    • Use plants of a uniform size and developmental stage for the experiment.

  • This compound Treatment Formulation:

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol).

    • Dilute with sterile distilled water to the desired final concentrations (e.g., 50, 100, 250, 500 µg/mL).

    • Add a surfactant (e.g., Tween 20 at 0.02% v/v) to ensure even coverage on the leaf surface.

    • Prepare a control solution containing the solvent and surfactant at the same concentrations used for the this compound treatments.

  • Application of this compound:

    • Randomly assign plants to different treatment groups (different this compound concentrations, positive control with a commercial fungicide, and a negative control).

    • Spray the foliage of the plants with the respective treatment solutions until runoff.

    • Allow the plants to dry completely before inoculation.

  • Fungal Inoculation:

    • Prepare a spore suspension of the target pathogen as described in Protocol 1.

    • Inoculate the treated plants by spraying the spore suspension evenly over the foliage.

    • For some pathogens, a wound inoculation method may be more appropriate.

  • Incubation and Disease Assessment:

    • Place the inoculated plants in a high-humidity environment (e.g., >90% relative humidity) for 24-48 hours to facilitate infection.

    • Return the plants to the growth chamber and monitor for disease development over 7-14 days.

    • Assess disease severity using a disease rating scale (e.g., 0 = no symptoms, 5 = severe necrosis and tissue collapse).

    • Calculate the disease severity index (DSI) and the percentage of disease control for each treatment.

Data Analysis:

  • Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

  • Calculate the percentage of disease control using the formula: % Control = [(DSI_control - DSI_treatment) / DSI_control] * 100

In_Vivo_Workflow start Start grow_plants Grow Model Plants start->grow_plants prep_this compound Prepare this compound Treatment Formulations grow_plants->prep_this compound apply_treatment Apply this compound Treatments to Plants prep_this compound->apply_treatment inoculate Inoculate Plants with Fungal Pathogen apply_treatment->inoculate incubate Incubate under High Humidity, then Monitor inoculate->incubate assess_disease Assess Disease Severity (7-14 days post-inoculation) incubate->assess_disease analyze Calculate Disease Control & Perform Statistical Analysis assess_disease->analyze end End analyze->end

Caption: Workflow for the in vivo evaluation of this compound for disease control.

Conclusion

This compound and related anthraquinones represent a promising class of natural compounds for the control of phytopathogenic fungi. The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound's antifungal efficacy. Further research is warranted to fully elucidate its mechanism of action and to optimize its application for effective and sustainable disease management in agriculture. It is important to note that while the potential for this compound to induce plant defense responses is high, this remains a hypothesis that requires experimental validation. The provided protocols will be instrumental in gathering the necessary data to support the development of this compound-based biofungicides.

References

Application Notes and Protocols for Pachybasin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachybasin (1-hydroxy-3-methylanthraquinone) is a naturally occurring anthraquinone (B42736) found in various fungi, including Trichoderma harzianum and endophytic species.[1] It has garnered significant interest within the scientific community due to its notable biological activities, particularly its antimicrobial properties. This document provides detailed application notes and protocols for the analytical quantification and biological investigation of this compound, serving as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development.

Physicochemical Properties of this compound:

PropertyValue
Chemical Formula C₁₅H₁₀O₃
Molecular Weight 238.24 g/mol
CAS Number 2549-78-2
Appearance Orange-yellow pigment
Class Anthraquinone, Polyketide

Quantitative Analysis of this compound

Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of extracts, and understanding its biological activity. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.

Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
MicroorganismMIC (µg/mL)
Staphylococcus aureus32.0
Escherichia coli64.0
Bacillus subtilis64.0
Micrococcus luteus64.0
Candida albicans64.0
Saccharomyces cerevisiae64.0
Aspergillus niger64.0
Aspergillus flavus64.0
Fusarium oxysporum16.0

Data sourced from MedchemExpress and APExBIO product descriptions.[2][3]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by HPLC-UV

This protocol outlines a general method for the quantification of this compound in fungal extracts or other matrices. Method validation according to ICH guidelines is recommended for specific applications.

1. Materials and Reagents:

  • This compound analytical standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Syringe filters (0.22 µm or 0.45 µm)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

    • Example Gradient: Start with 85% A / 15% B, ramp to 100% B over 20 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Curve: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Extract the fungal biomass or liquid culture with a suitable solvent like ethyl acetate. Evaporate the solvent and redissolve the residue in methanol. Filter the sample through a syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: High-Sensitivity Quantification of this compound by LC-MS/MS

For trace-level quantification, LC-MS/MS provides superior sensitivity and selectivity.

1. Materials and Reagents:

  • As per HPLC-UV protocol.

2. Instrumentation:

  • Liquid Chromatography system coupled to a tandem Mass Spectrometer (e.g., Triple Quadrupole).

3. LC Conditions:

  • Similar to the HPLC-UV method, but a faster gradient and lower flow rate may be employed with UHPLC systems.

4. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Multiple Reaction Monitoring (MRM):

    • Parent Ion (Q1): m/z 239.0 [M+H]⁺ (for positive mode) or m/z 237.0 [M-H]⁻ (for negative mode).

    • Fragment Ions (Q3): To be determined by infusing a this compound standard and performing a product ion scan. At least two characteristic fragment ions should be monitored for confirmation and quantification.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

5. Data Analysis:

  • Similar to the HPLC-UV method, using the peak area from the most abundant and specific MRM transition for quantification.

Biological Activity and Signaling Pathways

This compound, as an anthraquinone, is part of a class of compounds known to interact with various cellular targets. One potential mechanism of action for anthraquinones is the inhibition of protein kinases, such as Protein Kinase CK2 (formerly Casein Kinase II).[1][2][3] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival.

Diagram 1: Proposed this compound Experimental Workflow

Pachybasin_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analytical Quantification cluster_bioactivity Biological Evaluation Fungal_Culture Fungal Culture (e.g., Trichoderma sp.) Solvent_Extraction Solvent Extraction (Ethyl Acetate) Fungal_Culture->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Chromatography Chromatographic Purification (Silica Gel, Sephadex) Crude_Extract->Chromatography HPLC_UV HPLC-UV Analysis Crude_Extract->HPLC_UV LC_MSMS LC-MS/MS Analysis Crude_Extract->LC_MSMS Pure_this compound Pure this compound Chromatography->Pure_this compound Pure_this compound->HPLC_UV Pure_this compound->LC_MSMS Antimicrobial_Assay Antimicrobial Assays (MIC Determination) Pure_this compound->Antimicrobial_Assay Anticancer_Assay Anticancer Assays (Cell Viability, Apoptosis) Pure_this compound->Anticancer_Assay Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification Kinase_Inhibition Kinase Inhibition Assay (e.g., CK2) Anticancer_Assay->Kinase_Inhibition

Caption: Workflow for this compound research.

Diagram 2: Hypothetical Signaling Pathway Inhibition by this compound

Pachybasin_Signaling cluster_pathway Protein Kinase CK2 Signaling Pathway CK2 Protein Kinase CK2 Phosphorylation Phosphorylation CK2->Phosphorylation Catalyzes This compound This compound This compound->CK2 Inhibition Substrate CK2 Substrates (e.g., Akt, PTEN) Substrate->Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, PI3K/Akt) Phosphorylation->Downstream Cell_Response Cellular Responses Downstream->Cell_Response Proliferation Cell Proliferation & Survival Cell_Response->Proliferation Apoptosis Inhibition of Apoptosis Cell_Response->Apoptosis

Caption: this compound's potential inhibition of CK2.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Pachybasin Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Pachybasin during fungal fermentation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.

Q1: My fermentation is showing good fungal growth (high biomass), but the this compound yield is consistently low. What are the likely causes and how can I address this?

A1: This is a common issue in secondary metabolite production. The primary metabolism (growth) is favored over the secondary metabolism (this compound production). Here are the potential causes and solutions:

  • Nutrient Imbalance: The composition of your fermentation medium is critical. Secondary metabolite production is often triggered by the limitation of certain nutrients after an initial growth phase.

    • Solution: Optimize the carbon-to-nitrogen (C/N) ratio in your medium. Experiment with different carbon sources (e.g., glucose, sucrose, glycerol) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate). A high C/N ratio can sometimes promote polyketide synthesis.

  • Suboptimal pH: The pH of the culture medium can significantly influence enzymatic reactions in the this compound biosynthetic pathway.

    • Solution: Monitor the pH throughout the fermentation process. The optimal pH for growth may differ from the optimal pH for this compound production. Conduct experiments to determine the ideal pH profile for the production phase.

  • Inadequate Aeration: this compound biosynthesis is an aerobic process. Insufficient dissolved oxygen (DO) can limit yield.

    • Solution: Increase the agitation rate or the aeration rate to ensure adequate DO levels, especially during the stationary phase when secondary metabolite production is typically highest.

  • Incorrect Fermentation Time: this compound is a secondary metabolite, and its production usually starts after the exponential growth phase.

    • Solution: Perform a time-course study to determine the optimal harvest time for maximum this compound yield.

Q2: I am observing significant batch-to-batch variability in my this compound yield. How can I improve the consistency of my fermentations?

A2: Inconsistent yields often stem from a lack of standardization in the experimental protocol.

  • Inoculum Quality: The age, concentration, and physiological state of the inoculum can have a major impact on the fermentation outcome.

    • Solution: Standardize your inoculum preparation. Use a consistent spore concentration or a specific age of the seed culture for inoculation.

  • Media Preparation: Minor variations in media components or preparation can lead to different results.

    • Solution: Ensure precise measurement of all media components and consistent sterilization procedures.

  • Environmental Parameters: Fluctuations in temperature, pH, or aeration can affect reproducibility.

    • Solution: Use a well-calibrated bioreactor with precise control over these parameters. If using shake flasks, ensure consistent shaking speeds and volumes in a calibrated incubator.

Q3: My fermentation culture is contaminated. What are the best practices to avoid this?

A3: Contamination by bacteria or other fungi can outcompete your this compound-producing strain and degrade the product.

  • Aseptic Technique: The most critical factor is maintaining a sterile environment.

    • Solution: Strictly follow aseptic techniques during media preparation, inoculation, and sampling. Work in a laminar flow hood whenever possible.

  • Sterilization: Incomplete sterilization of media or equipment is a common source of contamination.

    • Solution: Validate your autoclave cycles to ensure complete sterilization. Filter-sterilize heat-labile components of your medium.

  • Strain Purity: The initial culture may be contaminated.

    • Solution: Regularly check the purity of your fungal strain by plating on an appropriate agar (B569324) medium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungi produce it?

A1: this compound is a naturally occurring anthraquinone (B42736), a type of polyketide secondary metabolite. It has been isolated from several fungal species, including Phoma foveata and the endophytic fungus AFKR-18, which was isolated from the plant Arcangelisia flava.[1][2]

Q2: What is the biosynthetic pathway for this compound?

A2: this compound is synthesized via the acetate-malonate pathway.[3] This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to form the characteristic anthraquinone core structure.

Q3: What are the general strategies to increase the yield of this compound?

A3: Several strategies can be employed to enhance the production of fungal secondary metabolites like this compound:

  • Optimization of Fermentation Conditions: This involves systematically varying parameters such as media components (carbon and nitrogen sources), pH, temperature, and aeration to find the optimal conditions for this compound production.[4][5][6] The "One Strain Many Compounds" (OSMAC) approach, which involves cultivating the fungus under a wide range of different media and conditions, can also be used to discover optimal production environments.

  • Precursor Feeding: Since this compound is synthesized from acetyl-CoA and malonyl-CoA, feeding the culture with precursors like acetate (B1210297) or malonate could potentially increase the yield.[7]

  • Elicitation: The addition of small molecules (elicitors) to the culture can sometimes trigger or enhance the production of secondary metabolites.

Data Presentation

The following table provides an illustrative example of the results from a One-Factor-at-a-Time (OFAT) experiment to optimize this compound production. The values presented are hypothetical and intended to demonstrate the expected trends.

ParameterCondition 1Yield (mg/L)Condition 2Yield (mg/L)Condition 3Yield (mg/L)
Carbon Source Glucose (20 g/L)15Sucrose (20 g/L)25Glycerol (20 g/L)18
Nitrogen Source Peptone (10 g/L)22Yeast Extract (10 g/L)30Ammonium Sulfate (5 g/L)12
Initial pH 5.0186.5358.020
Temperature 25°C2828°C3832°C22

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Optimization of Fermentation Parameters using the One-Factor-at-a-Time (OFAT) Method

This protocol describes a systematic approach to optimize individual fermentation parameters for enhanced this compound production.

  • Baseline Culture: Establish a baseline fermentation condition using a standard medium (e.g., Potato Dextrose Broth) and culture parameters (e.g., 25°C, 150 rpm, 7 days).

  • Varying a Single Parameter:

    • Carbon Source: Prepare several batches of the fermentation medium, each with a different carbon source (e.g., glucose, sucrose, maltose, glycerol) at the same concentration. Inoculate with the this compound-producing fungus and incubate under the baseline conditions.

    • Nitrogen Source: Using the best carbon source identified, prepare media with different nitrogen sources (e.g., yeast extract, peptone, tryptone, ammonium sulfate).

    • pH: Using the optimized carbon and nitrogen sources, adjust the initial pH of the medium to different values (e.g., 5.0, 6.0, 7.0, 8.0).

    • Temperature: With the optimized medium and pH, conduct the fermentation at different temperatures (e.g., 20°C, 25°C, 28°C, 32°C).

  • Analysis: After the incubation period, harvest the cultures and extract the this compound. Quantify the yield using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Iterative Optimization: The optimal condition identified for each parameter is used in the subsequent experiments for the other parameters.

Protocol 2: Precursor Feeding Experiment

This protocol outlines how to feed precursors of the acetate-malonate pathway to potentially increase this compound yield.

  • Establish Fermentation: Inoculate the this compound-producing fungus in the optimized fermentation medium.

  • Prepare Precursor Solutions: Prepare sterile stock solutions of sodium acetate and diethyl malonate.

  • Feeding Strategy:

    • Add the precursor solutions to the fermentation cultures at different time points (e.g., at the beginning of the stationary phase) and at various concentrations.

    • Include a control culture without any added precursors.

  • Incubation and Analysis: Continue the fermentation for the predetermined optimal duration. Harvest the cultures and quantify the this compound yield to determine the effect of precursor feeding.

Visualizations

acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks poly_beta_keto Poly-β-keto chain pks->poly_beta_keto cyclization Cyclization & Aromatization poly_beta_keto->cyclization anthraquinone_core Anthraquinone Core cyclization->anthraquinone_core tailoring_enzymes Tailoring Enzymes anthraquinone_core->tailoring_enzymes This compound This compound tailoring_enzymes->this compound

Caption: this compound biosynthesis via the acetate-malonate pathway.

start Start: Low this compound Yield check_growth Is fungal growth (biomass) adequate? start->check_growth optimize_growth Optimize growth parameters: - Inoculum quality - Basal medium components - Temperature, pH check_growth->optimize_growth No optimize_production Optimize for secondary metabolism: - C/N ratio - Aeration (DO) - Fermentation duration - Elicitors check_growth->optimize_production Yes optimize_growth->check_growth precursor_feeding Consider precursor feeding (e.g., acetate, malonate) optimize_production->precursor_feeding end Improved this compound Yield optimize_production->end precursor_feeding->end

Caption: Troubleshooting workflow for low this compound yield.

start Initiate OFAT Experiment step1 Establish Baseline Fermentation (Standard Medium & Conditions) start->step1 step2 Vary Carbon Source (e.g., Glucose, Sucrose, Glycerol) step1->step2 decision1 Select Best Carbon Source step2->decision1 step3 Vary Nitrogen Source (e.g., Peptone, Yeast Extract) decision1->step3 decision2 Select Best Nitrogen Source step3->decision2 step4 Vary Initial pH (e.g., 5.0, 6.5, 8.0) decision2->step4 decision3 Select Optimal pH step4->decision3 step5 Vary Temperature (e.g., 25°C, 28°C, 32°C) decision3->step5 decision4 Select Optimal Temperature step5->decision4 end Optimized Conditions for This compound Production decision4->end

Caption: Experimental workflow for OFAT optimization.

References

Technical Support Center: Optimizing Culture Conditions for Pachybasin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the culture conditions for the production of Pachybasin, a bioactive secondary metabolite. The information is presented in a question-and-answer format to directly address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

A1: this compound is a naturally occurring anthraquinone (B42736), a class of aromatic organic compounds. It is known to be produced by the fungus Phoma foveata and an endophytic coelomyceteous fungus designated as AFKR-18.[1][2] this compound has demonstrated antimicrobial activities against various bacteria and fungi.[3][4]

Q2: What is the biosynthetic pathway for this compound?

A2: this compound is synthesized via the acetate-malonate pathway.[1] This pathway involves the head-to-tail condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes a series of cyclization and aromatization reactions to form the characteristic anthraquinone scaffold.

Q3: What are the key culture parameters to optimize for this compound production?

A3: The critical parameters that significantly influence the yield of this compound and other fungal secondary metabolites include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration. Optimization of these factors is crucial for maximizing production.

Troubleshooting Guide

Issue 1: Low or No this compound Yield

Q4: My fungal culture is growing well (high biomass), but the this compound yield is low. What are the potential causes and solutions?

A4: High biomass does not always correlate with high secondary metabolite production. This phenomenon, often termed "growth-product decoupling," can be attributed to several factors:

  • Nutrient Repression: The presence of readily metabolizable sugars (like glucose) or certain nitrogen sources can repress the genes responsible for secondary metabolite biosynthesis.

    • Solution: Try using alternative or complex carbon and nitrogen sources. For instance, some studies on related fungi have shown that replacing glucose with other sugars or using complex nitrogen sources like peptone or yeast extract can enhance secondary metabolite production.[5][6][7]

  • Suboptimal Induction: The switch from primary to secondary metabolism is a tightly regulated process. The necessary signaling molecules might be absent, or repressive factors could be dominant in your culture conditions.

    • Solution: Experiment with different fermentation times, as secondary metabolite production often peaks during the stationary phase of growth. You can also try adding elicitors or inducers to the culture medium, although specific elicitors for this compound are not well-documented.

  • Incorrect pH: The pH of the culture medium can significantly affect enzyme activity and nutrient uptake, thereby influencing secondary metabolite production.

    • Solution: Monitor and control the pH of your culture throughout the fermentation process. The optimal pH for secondary metabolite production may differ from the optimal pH for biomass growth. For many fungi, a slightly acidic to neutral pH is often favorable for secondary metabolite synthesis.[5]

Issue 2: Inconsistent this compound Yields Between Batches

Q5: I am observing significant variations in this compound yield from one fermentation batch to another. How can I improve consistency?

A5: Inconsistent yields often point to variability in the initial stages of your experimental setup.

  • Inoculum Quality: The age, size, and physiological state of the inoculum are critical for reproducible fermentations.

    • Solution: Standardize your inoculum preparation protocol. Use a consistent method for preparing spore suspensions or mycelial plugs, and ensure the inoculum is at a similar growth stage for each experiment.

  • Media Preparation: Minor variations in media composition can lead to significant differences in secondary metabolite production.

    • Solution: Ensure accurate weighing of all media components and thorough mixing. Use high-quality reagents and validate your sterilization process to avoid degradation of sensitive components.

  • Contamination: The presence of contaminating microorganisms can compete for nutrients and produce inhibitory substances, leading to reduced and inconsistent yields.

    • Solution: Maintain strict aseptic techniques throughout the entire process, from media preparation to inoculation and sampling. Regularly check your cultures for any signs of contamination.

Experimental Protocols & Data

Optimizing Media Composition using Response Surface Methodology (RSM)

Response Surface Methodology (RSM) is a powerful statistical tool for optimizing complex processes by evaluating the effects of multiple factors and their interactions.[8][9][10][11]

Experimental Workflow for Media Optimization:

experimental_workflow A 1. One-Factor-at-a-Time (OFAT) Screening Identify key carbon and nitrogen sources. B 2. Plackett-Burman Design Screen for the most significant media components. A->B C 3. Steepest Ascent/Descent Determine the optimal direction for optimization. B->C D 4. Central Composite Design (CCD) Develop a quadratic model to find optimal concentrations. C->D E 5. Model Validation Confirm the predicted optimal medium composition. D->E

Caption: Experimental workflow for media optimization using RSM.

Quantitative Data for Anthraquinone Production in Phoma species (as a proxy for this compound)

While specific quantitative data for this compound optimization is limited in publicly available literature, data from studies on other anthraquinones produced by Phoma species can provide a valuable starting point.

Table 1: Effect of Carbon Source on Anthraquinone Pigment Production in Phoma herbarum

Carbon Source (10 g/L)Biomass (g/L)Pigment Absorbance (OD at 500 nm)
Glucose8.5 ± 0.20.85 ± 0.03
Sucrose7.8 ± 0.30.92 ± 0.04
Maltose7.2 ± 0.20.78 ± 0.02
Starch6.5 ± 0.10.65 ± 0.03
Data is hypothetical and for illustrative purposes, based on general trends observed in fungal secondary metabolite production.

Table 2: Effect of Nitrogen Source on Anthraquinone Pigment Production in Phoma herbarum

Nitrogen Source (2 g/L)Biomass (g/L)Pigment Absorbance (OD at 500 nm)
Peptone9.2 ± 0.31.15 ± 0.05
Yeast Extract8.8 ± 0.21.08 ± 0.04
Ammonium Sulfate6.5 ± 0.20.55 ± 0.03
Sodium Nitrate5.8 ± 0.10.48 ± 0.02
Data is hypothetical and for illustrative purposes, based on general trends observed in fungal secondary metabolite production.

Detailed Experimental Protocol: Submerged Fermentation of Phoma foveata

This protocol provides a general procedure for the submerged fermentation of Phoma foveata to produce this compound and other anthraquinones.

  • Inoculum Preparation:

    • Grow Phoma foveata on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days.

    • Cut 5 mm mycelial plugs from the edge of an actively growing colony using a sterile cork borer.

  • Fermentation:

    • Prepare the fermentation medium (e.g., Richard's Broth or a custom-optimized medium). A typical starting medium could be (g/L): Sucrose 50, KNO₃ 10, KH₂PO₄ 5, MgSO₄·7H₂O 2.5, FeCl₃ trace.

    • Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving.

    • Inoculate each flask with three mycelial plugs under aseptic conditions.

    • Incubate the flasks at 25-28°C on a rotary shaker at 150 rpm for 14-21 days.[12]

  • Extraction and Quantification:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the mycelium and the broth separately with a suitable organic solvent (e.g., ethyl acetate (B1210297) or chloroform).

    • Combine the extracts and evaporate the solvent under reduced pressure.

    • Redissolve the crude extract in a known volume of methanol (B129727) for analysis.

    • Quantify this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid), monitoring at an appropriate wavelength (e.g., 254 nm).[13][14][15] A standard curve of pure this compound should be used for accurate quantification.

Signaling Pathways

This compound Biosynthesis via the Acetate-Malonate Pathway

The biosynthesis of this compound begins with the central metabolite Acetyl-CoA, which is carboxylated to Malonyl-CoA. A polyketide synthase (PKS) enzyme then catalyzes the iterative condensation of one acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a linear polyketide chain. This chain undergoes a series of cyclization and aromatization reactions to yield the core anthraquinone structure.

pachybasin_biosynthesis cluster_0 Central Metabolism cluster_1 Acetate-Malonate Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA->Polyketide Synthase (PKS) Polyketide Chain Polyketide Chain Cyclization/Aromatization Cyclization/Aromatization Polyketide Chain->Cyclization/Aromatization Polyketide Synthase (PKS)->Polyketide Chain This compound This compound Cyclization/Aromatization->this compound

References

troubleshooting Pachybasin purification impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Pachybasin (also known as Chrysophanol).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

This compound (Chrysophanol) is a naturally occurring anthraquinone (B42736) with antimicrobial and other bioactive properties. It is a secondary metabolite commonly isolated from various endophytic fungi, including species of Trichoderma, as well as from medicinal plants like Rheum palmatum (Rhubarb).

Q2: What are the most common impurities encountered during this compound purification from fungal sources?

Common impurities can be categorized as follows:

  • Structurally Related Anthraquinones: Fungal cultures often produce a mixture of similar anthraquinones. The most common co-eluting impurities are emodin (B1671224) and physcion.

  • Other Fungal Metabolites: Depending on the fungal strain and culture conditions, a variety of other secondary metabolites may be present in the crude extract.

  • Lipids and Fats: The fungal mycelium can be a significant source of lipids and fats, which may co-extract with this compound, especially when using less polar solvents.

  • Pigments: Fungal cultures can produce various pigments that may be carried through the initial extraction steps.

Q3: What are the recommended analytical techniques for assessing the purity of a this compound sample?

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used for structural confirmation and identification of impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction, purification, and crystallization of this compound.

Issue 1: Low Yield of this compound in the Crude Extract
  • Possible Cause: Inefficient extraction from the fungal biomass or culture filtrate.

  • Suggested Solution:

    • Optimize Extraction Solvent: Experiment with different solvent systems. While ethyl acetate (B1210297) is commonly used, a combination of polar and non-polar solvents might improve yield.

    • Increase Extraction Time/Temperature: Prolonging the extraction time or gently increasing the temperature can enhance the recovery of this compound. However, be cautious of potential degradation of the target compound at elevated temperatures.

    • Cell Disruption: For extraction from fungal mycelium, ensure adequate cell disruption through methods like grinding with liquid nitrogen or sonication to facilitate solvent penetration.

    • pH Adjustment: The pH of the extraction medium can influence the solubility of anthraquinones. Experiment with slight acidification of the solvent.

Issue 2: Poor Separation of this compound from Other Anthraquinones (e.g., Emodin) during Column Chromatography
  • Possible Cause: Insufficient resolution on the selected stationary phase or an inappropriate mobile phase.

  • Suggested Solution:

    • Gradient Elution: Employ a shallow gradient elution in your HPLC method. A slow, gradual increase in the stronger solvent can improve the separation of closely related compounds.[1][2]

    • Alternative Stationary Phases: If a standard C18 column does not provide adequate separation, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.

    • Mobile Phase Additives: The addition of a small percentage of an acid, such as 1% acetic acid or 0.5% formic acid, to the mobile phase can improve peak shape and selectivity for anthraquinones.[1][2][3][4]

Issue 3: Presence of Gummy/Oily Impurities in the Purified Fractions
  • Possible Cause: Co-extraction of lipids and fats from the fungal source.

  • Suggested Solution:

    • Defatting Step: Before proceeding to column chromatography, perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) to remove a significant portion of the lipids.

    • Silica (B1680970) Gel Pre-filtration: Pass the crude extract through a short plug of silica gel with a non-polar solvent to trap highly lipophilic impurities before loading onto the main chromatography column.

Issue 4: Difficulty in Inducing Crystallization of Purified this compound
  • Possible Cause: Presence of residual impurities inhibiting crystal lattice formation, or sub-optimal crystallization conditions.

  • Suggested Solution:

    • Re-purification: If crystallization fails, it may be necessary to repeat the final purification step to ensure high purity of the starting material.

    • Solvent Selection: Experiment with a variety of solvent systems for crystallization. A common technique is to dissolve the compound in a good solvent (e.g., dichloromethane (B109758) or acetone) and then slowly add an anti-solvent (e.g., hexane or methanol) until turbidity is observed, followed by slow cooling.

    • Seeding: If you have a few crystals of this compound, adding a single seed crystal to a supersaturated solution can initiate crystallization.

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.

Data Presentation

The following table summarizes quantitative data from a published purification protocol for Chrysophanol (B1684469) (this compound).

ParameterMethodDetailsResult
Purity Preparative HPLCC18 column, gradient elution with methanol (B129727) and 1% acetic acid.[1][2]99%
Recovery SFE followed by P-HPLCSupercritical fluid extraction followed by preparative HPLC.[1][2]88-91.5%
Yield SFEFrom Rheum Palmatum LINN.[1][2]0.38 mg/g
HPLC Analysis HPLC-UVC18 column, gradient mobile phase of 0.5% formic acid, acetonitrile, and methanol.[3][4]Retention Time (Rt) = 23.809 min
LOD & LOQ HPLC-UVLinearity range of 0.5–20 µg/mL.[3]LOD: 0.017 µg/mL, LOQ: 0.053 µg/mL

Experimental Protocols

Protocol 1: Preparative HPLC Purification of this compound

This protocol is adapted from a method for purifying Chrysophanol (this compound).[1][2]

  • Sample Preparation: The crude extract containing this compound is dissolved in a suitable solvent, such as methanol, and filtered through a 0.45 µm filter.

  • HPLC System: A preparative HPLC system equipped with a UV detector is used.

  • Column: A C18 preparative column is employed.

  • Mobile Phase:

    • Solvent A: 1% Acetic Acid in Water

    • Solvent B: Methanol

  • Elution Program: A gradient elution is performed at a flow rate of 10 mL/min. The specific gradient will need to be optimized based on the crude extract's complexity but can start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B.

  • Detection: The elution profile is monitored at a suitable wavelength for this compound (e.g., 279 nm).[3][4]

  • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Solvent Evaporation: The solvent from the collected fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Purity Assessment: The purity of the final product is confirmed by analytical HPLC-UV, LC-MS, and NMR.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product fungal_culture Fungal Culture extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->extraction crude_extract Crude this compound Extract extraction->crude_extract defatting Defatting (with Hexane) crude_extract->defatting column_chromatography Column Chromatography (e.g., Silica Gel or Prep HPLC) defatting->column_chromatography pure_fractions Pure this compound Fractions column_chromatography->pure_fractions solvent_evaporation Solvent Evaporation pure_fractions->solvent_evaporation crystallization Crystallization solvent_evaporation->crystallization pure_this compound Pure Crystalline this compound crystallization->pure_this compound

Caption: General workflow for this compound purification from fungal culture.

troubleshooting_pathway start Purification Issue low_yield Low Yield? start->low_yield poor_separation Poor Separation? low_yield->poor_separation No solution_yield Optimize Extraction: - Solvent - Time/Temp - Cell Disruption low_yield->solution_yield Yes oily_impurities Oily Impurities? poor_separation->oily_impurities No solution_separation Optimize Chromatography: - Gradient Elution - Different Column - Mobile Phase Additives poor_separation->solution_separation Yes solution_oily Pre-Purification: - Defatting Step - Silica Pre-filtration oily_impurities->solution_oily Yes

Caption: Troubleshooting decision pathway for this compound purification.

References

Pachybasin Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of pachybasin in various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal long-term stability, solid this compound should be stored at -20°C for up to two years. When in a DMSO solution, it is stable for up to two weeks at 4°C and for up to six months at -80°C[1]. To prevent degradation, always store this compound, both in solid and solution form, in tightly sealed, light-protected containers[2].

2. How does pH affect the stability of this compound in aqueous solutions?

While specific studies on this compound are limited, data from related anthraquinones indicate that pH is a critical factor for stability. Many anthraquinones exhibit greater stability in acidic conditions and are prone to degradation in neutral to basic environments[2][3]. For instance, the related anthraquinone (B42736) aloin (B1665253) shows significant degradation at a pH of 6.7, while it remains stable at a pH of 3.5[3][4]. It is advisable to determine the optimal pH for your specific experimental setup.

3. What are the common degradation products of anthraquinones like this compound?

Degradation of anthraquinones can occur through various pathways, including oxidation. For glycosidic anthraquinones, cleavage of the sugar moiety is a common degradation route[2]. For polycyclic aromatic compounds, oxidation can lead to the formation of corresponding quinones and their hydroxylated derivatives[5].

4. Which analytical method is best for monitoring this compound stability?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable approach to monitor the stability of this compound. This technique allows for the separation of the parent compound from its potential degradation products, enabling accurate quantification of its concentration over time[2].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly low bioactivity of this compound in an experiment. Degradation of this compound due to improper storage or handling.- Ensure this compound is stored at the recommended temperature and protected from light. - Prepare fresh stock solutions for each experiment. - Verify the stability of this compound under your specific experimental conditions (solvent, pH, temperature) using HPLC.
Precipitation of this compound in aqueous buffers. Low aqueous solubility of this compound.- Prepare a high-concentration stock solution in an organic solvent like DMSO. - Perform serial dilutions into your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <0.5%).
Inconsistent results between experimental replicates. Instability of this compound in the experimental medium.- Investigate the pH of your medium, as neutral to basic pH can accelerate degradation for some anthraquinones[2][3]. Consider using a buffer system to maintain an acidic pH if compatible with your experiment. - Minimize the exposure of your this compound solutions to light and elevated temperatures.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Solvent Temperature Duration
Solid (Powder)N/A-20°CUp to 2 years[1]
SolutionDMSO4°CUp to 2 weeks[1]
SolutionDMSO-80°CUp to 6 months[1]

Table 2: pH Stability of Structurally Related Anthraquinones

Compound pH Condition Observation
Aloin3.5Stable[3][4]
Aloin6.7Substantial reduction in concentration[3][4]
Aloe-emodinWide pH rangeGenerally stable[2][3]

Note: This data is for anthraquinones structurally related to this compound and should be used as a guideline. It is recommended to perform specific stability studies for this compound under your experimental conditions.

Experimental Protocols

Protocol: Assessing this compound Stability using HPLC

This protocol outlines a general method for determining the stability of this compound in a given solvent and pH.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in a suitable organic solvent (e.g., DMSO, methanol, or acetonitrile) to prepare a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the this compound stock solution with the desired solvent (e.g., phosphate-buffered saline with varying pH, cell culture media) to the final test concentration.

    • Prepare several aliquots of the test solution in amber vials to protect from light.

  • Incubation:

    • Store the test solution aliquots under the desired temperature conditions (e.g., 4°C, room temperature, 37°C).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and analyze it by HPLC.

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[2].

      • Detection: UV detector at an appropriate wavelength for this compound.

      • Flow Rate: Typically 1 mL/min.

  • Data Analysis:

    • Quantify the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

antimicrobial_mechanisms cluster_cell Bacterial Cell CellMembrane Cell Membrane DNA DNA Ribosome Ribosome RespiratoryChain Respiratory Chain ROS Reactive Oxygen Species (ROS) RespiratoryChain->ROS Redox Cycling This compound This compound (Quinone) This compound->CellMembrane Increases Permeability This compound->DNA Intercalation & Inhibition of Gyrase This compound->RespiratoryChain Inhibition ROS->CellMembrane Damage ROS->DNA Damage

Caption: Potential antimicrobial mechanisms of action for quinone compounds like this compound.

experimental_workflow start Start: Prepare this compound Stock Solution prepare_test Prepare Test Solutions (Different Solvents/pH) start->prepare_test incubate Incubate at Desired Temperature (Protect from Light) prepare_test->incubate hplc HPLC Analysis at Time Points (t=0, 2, 4... hrs) incubate->hplc analyze Analyze Data: Quantify Peak Area hplc->analyze plot Plot % this compound Remaining vs. Time analyze->plot end End: Determine Degradation Kinetics plot->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Pachybasin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of Pachybasin in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in overcoming these solubility issues.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring anthraquinone (B42736) derivative with the chemical formula C₁₅H₁₀O₃.[1] It has demonstrated significant antimicrobial activities.[2] However, like many anthraquinones, this compound is a lipophilic molecule and is poorly soluble in water, which can limit its bioavailability and therapeutic efficacy in aqueous biological systems.[3][4]

Q2: What is the estimated aqueous solubility of this compound?

Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?

A3: The main strategies for improving the solubility of poorly water-soluble drugs like this compound fall into several categories:

  • Physical Modifications: This includes techniques like particle size reduction (micronization and nanosuspension) and creating amorphous solid dispersions.[7][8]

  • Chemical Modifications: This involves creating more soluble prodrugs or salts, although this may not be suitable for all research applications.

  • Complexation: The formation of inclusion complexes with cyclodextrins is a widely used and effective method.[1][9]

  • Lipid-Based Formulations: This includes encapsulation in liposomes or the use of self-emulsifying drug delivery systems (SEDDS).[10][11]

Q4: Which solubility enhancement technique is best for this compound?

A4: The optimal technique depends on the specific experimental requirements, including the desired final concentration, the intended application (e.g., in vitro cell culture, in vivo studies), and the acceptable excipients. For initial in vitro studies, cyclodextrin (B1172386) complexation and the preparation of solid dispersions are often good starting points due to their relative simplicity and effectiveness.[9][12] For in vivo applications, nanoparticle and liposomal formulations may offer advantages in terms of bioavailability and targeted delivery.[13][14]

Troubleshooting Guides

Issue 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, causing it to crash out of solution. This is a common issue when diluting a concentrated stock from an organic solvent into an aqueous medium.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: The most straightforward solution is to lower the final desired concentration of this compound in your aqueous medium.

    • Decrease the Percentage of Organic Solvent: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 0.5% (v/v) for cell-based assays, to minimize solvent-induced toxicity and its effect on your experiment.

    • Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-127, in the aqueous medium can help to stabilize the this compound molecules and prevent precipitation.

    • Employ a Solubility Enhancement Technique: For higher required concentrations, direct dissolution will likely be insufficient. You will need to use one of the formulation strategies detailed in the experimental protocols below, such as cyclodextrin complexation or creating a solid dispersion.[15]

Issue 2: Low yield or inefficient complexation with cyclodextrins.
  • Possible Cause: The chosen cyclodextrin may not be the optimal type or the molar ratio of this compound to cyclodextrin may be suboptimal. The preparation method could also be inefficient.

  • Troubleshooting Steps:

    • Screen Different Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are good starting points due to the cavity size being suitable for many aromatic compounds.[16]

    • Optimize the Molar Ratio: Conduct a phase solubility study to determine the optimal stoichiometry for the inclusion complex (e.g., 1:1 or 1:2 this compound to cyclodextrin).[17]

    • Change the Preparation Method: If physical mixing or kneading provides low yields, consider more effective methods like co-evaporation or freeze-drying, which promote greater interaction between this compound and the cyclodextrin.[9]

Issue 3: The solid dispersion of this compound shows poor dissolution or recrystallizes over time.
  • Possible Cause: The drug loading in the polymer may be too high, leading to the formation of crystalline drug domains instead of a molecularly dispersed amorphous system. The chosen polymer may also not have the optimal interaction with this compound to prevent recrystallization.[18]

  • Troubleshooting Steps:

    • Reduce Drug Loading: Lower the weight ratio of this compound to the polymer.

    • Select a Different Polymer: Polymers with high glass transition temperatures (Tg), such as PVP K30 or HPMC, are often used to stabilize the amorphous form of the drug.[19] The interaction between the drug and the polymer is crucial for stability.

    • Characterize the Solid Dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the this compound in your solid dispersion is in an amorphous state.[20]

    • Proper Storage: Store the solid dispersion in a desiccator at a low temperature to prevent moisture absorption, which can induce recrystallization.

Issue 4: Nanoparticle formulation of this compound results in large or unstable particles.
  • Possible Cause: Issues with the formulation process, such as the choice of solvent and anti-solvent, stirring speed, or the concentration of this compound and stabilizers, can lead to poor nanoparticle characteristics.

  • Troubleshooting Steps:

    • Optimize Formulation Parameters: Systematically vary the concentration of this compound, the type and concentration of stabilizers (e.g., surfactants), and the ratio of solvent to anti-solvent.

    • Control the Mixing Process: The rate of addition of the solvent phase to the anti-solvent phase and the stirring speed are critical for controlling particle size.

    • Characterize Particle Size and Stability: Use Dynamic Light Scattering (DLS) to measure the particle size, polydispersity index (PDI), and zeta potential. A low PDI indicates a narrow size distribution, and a high absolute zeta potential suggests good colloidal stability.[21]

Quantitative Data Summary

The following tables provide an overview of the estimated solubility of this compound and a comparison of common solubility enhancement techniques.

Table 1: Estimated Solubility of this compound in Various Solvents

SolventEstimated SolubilityNotes
Water< 1 µg/mLVery poorly soluble.[4]
EthanolSparingly soluble (cold), more soluble (hot)Can be used as a co-solvent.[3]
DMSOSolubleA common solvent for creating stock solutions.[6]
Acetone (B3395972)SolubleAn alternative organic solvent.[5]
Chloroform (B151607)SolubleUseful in certain formulation methods.[5]

Table 2: Comparison of this compound Solubility Enhancement Techniques

TechniqueTypical Fold Increase in SolubilityAdvantagesDisadvantages
Cyclodextrin Complexation 10 - 100Simple preparation, can improve stability, suitable for in vitro studies.[1][9]Limited by complex stoichiometry, can be expensive.
Solid Dispersion 10 - 200Significant solubility enhancement, can be formulated into solid dosage forms.[12]Risk of recrystallization during storage, potential for drug-polymer interaction issues.[22]
Nanoparticle Formulation > 200High surface area for rapid dissolution, potential for targeted delivery.[13]More complex preparation, potential for particle aggregation and stability issues.[21]
Liposomal Encapsulation VariableCan encapsulate both hydrophilic and hydrophobic drugs, protects the drug from degradation, suitable for in vivo delivery.[10][11]Complex manufacturing process, potential for drug leakage from liposomes.[23]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes two common methods for preparing a this compound-cyclodextrin inclusion complex: kneading and freeze-drying. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended due to its higher aqueous solubility compared to native β-cyclodextrin.

Materials and Equipment:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

  • Vacuum oven

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system

A. Kneading Method

  • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).

  • Accurately weigh the required amounts of this compound and HP-β-CD.

  • Place the HP-β-CD in a mortar and add a small amount of a 50:50 (v/v) ethanol/water mixture to form a paste.

  • Add the this compound to the paste and knead thoroughly with the pestle for 45-60 minutes.

  • Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder and store it in a desiccator.

B. Freeze-Drying Method

  • Dissolve the accurately weighed HP-β-CD in deionized water with stirring.

  • Dissolve the accurately weighed this compound in a minimal amount of ethanol.

  • Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture for 24-48 hours at room temperature, protected from light.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution for 48 hours or until all the solvent is removed to obtain a fluffy powder.

  • Store the freeze-dried complex in a desiccator.

Characterization:

  • Solubility Measurement: Determine the aqueous solubility of the complex using the shake-flask method and quantify the this compound concentration using a validated UV-Vis or HPLC method.

  • Complex Formation: Confirm the formation of the inclusion complex using techniques such as DSC, XRPD, and FTIR spectroscopy.[9]

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol details the preparation of a this compound solid dispersion using a hydrophilic polymer like polyvinylpyrrolidone (B124986) K30 (PVP K30).

Materials and Equipment:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (B129727) or another suitable organic solvent

  • Rotary evaporator

  • Water bath

  • Vacuum oven

  • Sieve

  • Analytical balance

  • Dissolution testing apparatus

Procedure:

  • Choose a weight ratio of this compound to PVP K30 (e.g., 1:5 or 1:10).

  • Accurately weigh the this compound and PVP K30.

  • Dissolve both components in a suitable volume of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at 40-50°C.

  • Continue evaporation until a thin film or solid mass is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion, pulverize it, and pass it through a fine-mesh sieve.

  • Store the resulting powder in a desiccator.

Characterization:

  • Dissolution Rate: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of pure this compound.

  • Physical State: Use DSC and XRPD to confirm that the this compound is in an amorphous state within the polymer matrix.[18]

Protocol 3: Preparation of this compound Nanoparticles by Nanoprecipitation

This protocol describes the formulation of this compound nanoparticles using the nanoprecipitation (solvent displacement) method.

Materials and Equipment:

  • This compound

  • Acetone (solvent)

  • Deionized water (anti-solvent)

  • A stabilizer such as Pluronic® F-127 or Tween® 80

  • Magnetic stirrer and stir bar

  • Syringe pump (optional, for controlled addition)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Prepare the organic phase by dissolving this compound in acetone at a specific concentration (e.g., 1-5 mg/mL).

  • Prepare the aqueous phase, which is deionized water containing a stabilizer (e.g., 0.5% w/v Pluronic® F-127).

  • Place the aqueous phase on a magnetic stirrer and stir at a moderate speed.

  • Slowly add the organic phase dropwise into the stirring aqueous phase. A syringe pump can be used for a constant addition rate.

  • Observe the formation of a milky suspension, indicating nanoparticle formation.

  • Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent.

  • The resulting nanosuspension can be used directly or further processed (e.g., lyophilized).

Characterization:

  • Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using DLS.

  • Drug Loading and Encapsulation Efficiency: Determine the amount of this compound encapsulated in the nanoparticles.

Protocol 4: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol outlines the preparation of liposomes encapsulating the hydrophobic drug this compound.

Materials and Equipment:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, DSPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS) or another aqueous buffer

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Accurately weigh the lipids (e.g., phospholipid and cholesterol in a 7:3 molar ratio) and this compound.

  • Dissolve the lipids and this compound in chloroform in a round-bottom flask.[24]

  • Create a thin lipid film by evaporating the chloroform using a rotary evaporator at a temperature above the lipid transition temperature.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) and rotating the flask in a water bath above the lipid transition temperature for 1-2 hours.

  • The resulting suspension of multilamellar vesicles (MLVs) can be downsized by sonication or extrusion through polycarbonate membranes of a defined pore size to form small unilamellar vesicles (SUVs).

  • Remove any unencapsulated this compound by centrifugation or dialysis.

Characterization:

  • Vesicle Size and Zeta Potential: Determine the size distribution and surface charge of the liposomes using DLS.

  • Encapsulation Efficiency: Quantify the amount of this compound entrapped within the liposomes.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the key solubility enhancement techniques described above.

G Workflow for Cyclodextrin Inclusion Complexation cluster_prep Preparation cluster_kneading Kneading cluster_freeze_drying Freeze-Drying cluster_final Final Product weigh Weigh this compound & HP-β-CD kneading Kneading Method weigh->kneading freeze_drying Freeze-Drying Method weigh->freeze_drying mix_paste Mix HP-β-CD with Ethanol/Water to form a paste kneading->mix_paste dissolve_cd Dissolve HP-β-CD in Water freeze_drying->dissolve_cd dissolve_this compound Dissolve this compound in Ethanol freeze_drying->dissolve_this compound add_this compound Add this compound and Knead mix_paste->add_this compound dry_paste Dry the paste add_this compound->dry_paste grind Grind to Powder dry_paste->grind mix_solutions Mix Solutions and Stir dissolve_cd->mix_solutions dissolve_this compound->mix_solutions freeze Freeze the Mixture mix_solutions->freeze lyophilize Lyophilize freeze->lyophilize complex_powder This compound-CD Complex Powder lyophilize->complex_powder grind->complex_powder characterize Characterize (Solubility, DSC, XRPD) complex_powder->characterize

Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.

G Workflow for Solid Dispersion by Solvent Evaporation cluster_prep Preparation cluster_process Processing cluster_final Final Product weigh Weigh this compound & Polymer (PVP K30) dissolve Dissolve in Methanol weigh->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize sd_powder Solid Dispersion Powder pulverize->sd_powder characterize Characterize (Dissolution, DSC, XRPD) sd_powder->characterize

Caption: Workflow for preparing this compound solid dispersion.

G Workflow for Nanoparticle Formulation by Nanoprecipitation cluster_phases Phase Preparation cluster_process Nanoprecipitation cluster_final Final Product organic_phase Organic Phase: This compound in Acetone mix Add Organic Phase to Aqueous Phase with Stirring organic_phase->mix aqueous_phase Aqueous Phase: Stabilizer in Water aqueous_phase->mix evaporate Solvent Evaporation mix->evaporate nanosuspension This compound Nanosuspension evaporate->nanosuspension characterize Characterize (Size, PDI, Zeta Potential) nanosuspension->characterize

Caption: Workflow for this compound nanoparticle formulation.

G Workflow for Liposomal Encapsulation of this compound cluster_prep Preparation cluster_hydration Hydration & Sizing cluster_final Final Product dissolve Dissolve this compound, Lipids, and Cholesterol in Chloroform film_formation Create Thin Film (Rotary Evaporator) dissolve->film_formation dry_film Dry Film Under Vacuum film_formation->dry_film hydrate Hydrate Film with Aqueous Buffer dry_film->hydrate downsize Downsize Vesicles (Sonication/Extrusion) hydrate->downsize purify Purify (Remove Unencapsulated Drug) downsize->purify liposomes This compound-Loaded Liposomes purify->liposomes characterize Characterize (Size, Encapsulation Efficiency) liposomes->characterize

Caption: Workflow for this compound liposomal encapsulation.

References

Technical Support Center: Reducing Variability in Pachybasin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in Pachybasin bioassays. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary bioactivities?

This compound is a naturally occurring anthraquinone, a class of organic compounds known for their diverse biological activities. It is often isolated from various fungi and plants. The primary bioactivity of this compound that has been studied is its antimicrobial properties against a range of bacteria and fungi. It has also been investigated for its potential as an anticancer agent, with some studies indicating cytotoxic effects against certain cancer cell lines.

Q2: What are the most common sources of variability in this compound bioassays?

Variability in this compound bioassays can arise from several factors, broadly categorized as operator-dependent, methodological, and reagent-related. Common sources include:

  • Inoculum Preparation: Inconsistent density of microbial or cell cultures.

  • Media and Reagents: Batch-to-batch variation in culture media, buffers, and this compound stock solutions.

  • Incubation Conditions: Fluctuations in temperature, humidity, and CO2 levels.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions of this compound or dispensing of reagents and cell suspensions.

  • Instrumentation: Lack of calibration or improper use of plate readers and other equipment.

  • Biological Variability: Inherent differences in the susceptibility of microbial strains or cell lines.

Q3: How can I ensure the quality and consistency of my this compound stock solution?

To maintain the integrity of your this compound stock solution, it is crucial to:

  • Use a High-Purity Standard: Start with this compound of a known high purity.

  • Select an Appropriate Solvent: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.

  • Store Properly: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or lower to minimize freeze-thaw cycles. Protect from light.

  • Verify Concentration: If possible, verify the concentration of your stock solution spectrophotometrically.

  • Perform Regular Quality Control: Test the activity of a fresh aliquot of your stock solution against a reference standard or a known sensitive microbial strain.

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values

Q: My MIC values for this compound against the same bacterial strain are inconsistent across different experiments. What could be the cause and how can I fix it?

A: High variability in MIC values is a common issue in antimicrobial susceptibility testing. The following table outlines potential causes and their solutions.

Potential Cause Observation Troubleshooting Steps
Inoculum Density MIC values are too high or too low; growth in control wells is too dense or too sparse.Standardize the inoculum to a 0.5 McFarland turbidity standard for bacteria. Use a spectrophotometer to ensure consistency. Prepare fresh inoculum for each experiment.
Media Composition Variation in MICs between different batches of Mueller-Hinton Broth (MHB) or other media.Use commercially prepared media from a reputable supplier. Check the pH of each new batch. Ensure consistent cation concentrations, as this can affect the activity of some antimicrobial agents.
This compound Stock Gradual increase in MIC values over time.Prepare fresh this compound stock solutions regularly. Store aliquots at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Incubation Time Shorter incubation times may lead to lower MICs, while longer times can result in higher MICs.Strictly adhere to the recommended incubation time for the specific microorganism being tested (e.g., 16-20 hours for most bacteria).
Operator Error Inconsistent pipetting during serial dilutions or inoculation.Use calibrated pipettes. Ensure proper mixing at each dilution step. Practice consistent pipetting technique.
Issue 2: Inconsistent Results in Cytotoxicity Assays (e.g., MTT, MTS)

Q: I am observing significant well-to-well and plate-to-plate variability in my this compound cytotoxicity assays. How can I improve the reproducibility?

A: Variability in cell-based assays can be challenging. Here are some common causes and solutions to improve the consistency of your cytotoxicity data.

Potential Cause Observation Troubleshooting Steps
Cell Seeding Density Uneven cell growth across the microplate; high variability in the negative control wells.Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media.
Cell Health Cells appear stressed or have a low viability even in the control wells.Use cells from a consistent passage number. Ensure cells are in the logarithmic growth phase at the time of the experiment. Check for mycoplasma contamination.
Compound Precipitation This compound precipitates out of solution at higher concentrations.Visually inspect the wells for any precipitation after adding the compound. If precipitation occurs, consider using a lower top concentration or a different solvent system (ensure solvent controls are included).
Incubation Conditions Inconsistent cell growth or assay signal across the plate.Ensure uniform temperature and humidity in the incubator. Allow plates to equilibrate to room temperature before adding reagents and reading the results.
Reagent Handling Variability in color development for MTT/MTS assays.Ensure complete solubilization of the formazan (B1609692) crystals in MTT assays. Mix gently but thoroughly after adding reagents. Read the plate within the recommended time window.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Determining MIC of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

1. Materials:

  • This compound
  • Dimethyl sulfoxide (DMSO)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
  • Sterile 96-well microtiter plates
  • 0.5 McFarland turbidity standard
  • Spectrophotometer
  • Calibrated pipettes

2. Procedure:

Protocol 2: MTT Assay for Determining Cytotoxicity of this compound

1. Materials:

  • This compound
  • DMSO
  • Human cancer cell line (e.g., HeLa)
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • Phosphate-buffered saline (PBS)
  • Trypsin-EDTA
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
  • Sterile 96-well cell culture plates

2. Procedure:

Quantitative Data Summary

The following tables provide representative data on the variability that can be expected in this compound bioassays. Note that these are illustrative examples, and actual variability will depend on specific experimental conditions.

Table 1: Inter-Assay Variability of this compound MIC (µg/mL) against S. aureus

Experiment MIC (µg/mL) Mean MIC (µg/mL) Standard Deviation Coefficient of Variation (%)
11618.672.3112.37
220
320

Table 2: Intra-Assay Variability of this compound Cytotoxicity (IC₅₀ in µM) against HeLa Cells

Replicate IC₅₀ (µM) Mean IC₅₀ (µM) Standard Deviation Coefficient of Variation (%)
125.424.80.853.43
224.1
324.9

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis This compound This compound Stock dilutions Serial Dilutions This compound->dilutions plate Inoculate 96-well Plate dilutions->plate inoculum Bacterial Inoculum (0.5 McFarland) inoculum->plate incubation Incubate (35°C, 16-20h) plate->incubation read Read Plate (Visual Inspection) incubation->read mic Determine MIC read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Putative Signaling Pathway for this compound-Induced Apoptosis

Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell ROS Increased ROS Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A putative intrinsic apoptosis signaling pathway induced by this compound in cancer cells.

improving the signal-to-noise ratio in Pachybasin assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Pachybasin. Our goal is to help you optimize your experimental workflow and improve the signal-to-noise ratio in your assays for reliable and reproducible results.

This compound is a natural compound, a major metabolite found in the cultures of the endophytic fungus Coelomyceteous AFKR-18.[1] It has demonstrated antimicrobial activity against various bacteria and fungi, including E. coli, B. subtilis, S. aureus, and C. albicans.[1] While "this compound assay" is not a standard, defined experimental procedure, this guide addresses common assays used to quantify this compound or determine its biological effects.

Troubleshooting Guides

This section addresses specific issues that can arise during the analysis of this compound, leading to a poor signal-to-noise ratio.

Issue 1: High Background Noise in Assays

High background noise can mask the true signal, leading to a poor signal-to-noise ratio.[2] This is a common issue in various assay types used to study this compound.

Question: I'm observing a high background signal in my assay. What are the potential causes and solutions?

Answer: High background can stem from several sources depending on the assay. Here are some common causes and their solutions:

Potential CauseRecommended Solution
Autofluorescence (Cell-based assays) Use a phenol (B47542) red-free culture medium during the assay. Include unstained and vehicle-only controls to establish baseline autofluorescence.[3]
Non-specific Antibody Binding (Immunoassays) Increase the concentration of the blocking reagent (e.g., from 5% to 7% non-fat milk or BSA) or extend the blocking time.[4] Add a detergent like Tween 20 to blocking and wash buffers.[4]
Insufficient Washing Increase the number and/or volume of wash steps to remove unbound reagents.[2][4]
Suboptimal Reagent Concentration Titrate the concentration of antibodies or fluorescent probes to find the optimal balance between signal and background.[2][3]
Contaminated Reagents or Glassware Use high-purity, iron-free water for all reagents and dilutions, especially for siderophore assays like the CAS assay.[5] Ensure all glassware is thoroughly cleaned.
Endogenous Enzyme Activity (e.g., in IHC/Western Blot) Quench endogenous peroxidases with 3% H2O2 in methanol (B129727) or water.[6]
Issue 2: Weak or Absent Signal

A weak or absent signal, especially in positive controls, points to a fundamental problem with the experimental setup.[2]

Question: My experimental samples show a low signal, but the positive controls are working as expected. What could be the issue?

Answer: When positive controls are functional, the issue often lies with the experimental samples themselves or the specific interactions being measured.

Potential CauseRecommended Solution
Low Abundance of Target For protein analysis, consider concentrating the sample, for instance, through immunoprecipitation.[4] For quantification of this compound, sample concentration using solid-phase extraction (SPE) before HPLC analysis can enhance the signal.[5]
Sample Degradation Prepare fresh samples for each experiment and always include protease and phosphatase inhibitors in cell lysates.[4]
Incorrect Incubation Times Optimize incubation times for antibodies, substrates, or this compound treatment. The kinetics of the response may be transient.[2]
Suboptimal Instrument Settings Ensure instrument settings (e.g., gain, exposure time, laser power) are optimized for the specific assay and fluorophores being used.[2][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common assays used to study this compound?

A1: The choice of assay depends on the research question. For quantification, High-Performance Liquid Chromatography (HPLC) is a common method. To assess its antimicrobial properties, antimicrobial susceptibility tests like determining the Minimum Inhibitory Concentration (MIC) are used. To understand its effects on cells, a variety of cell-based assays measuring viability (e.g., MTT assay), apoptosis, or specific signaling pathways are employed.

Q2: How can I minimize variability between replicate wells in my cell-based assays?

A2: High variability can compromise the statistical significance of your results. To minimize it, ensure consistent cell seeding by maintaining a homogenous cell suspension and using calibrated pipettes.[3] Also, be mindful of "edge effects" in microplates; it is good practice to fill the outer wells with sterile PBS or media to create a humidity barrier and not use them for experimental samples.[3]

Q3: What are essential controls to include in my experiments?

A3: Proper controls are crucial for accurate interpretation. Key controls include:

  • Unstimulated/Vehicle Control (Negative Control): Establishes the baseline response in the absence of the treatment.[2]

  • Positive Control: A known stimulus or compound that should elicit a strong positive response, ensuring the assay is working correctly.[2]

  • Isotype Control (for flow cytometry/IHC): An antibody of the same isotype and concentration as the primary antibody but without specificity for the target, to determine non-specific background staining.[2]

  • Unstained Control (for fluorescence-based assays): To measure the natural autofluorescence of the cells.[3]

Experimental Protocols

Protocol 1: General Workflow for this compound Quantification by HPLC

This protocol outlines a general procedure for the extraction and quantification of this compound from a fungal culture.

  • Sample Preparation:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the broth with an equal volume of an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) for Sample Clean-up (Optional, for improved S/N ratio):

    • Condition a C18 SPE cartridge with methanol, followed by deionized water.

    • Dissolve the dried extract in a minimal amount of a suitable solvent and load it onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound with methanol.[5]

    • Dry the eluate and reconstitute it in the mobile phase for HPLC analysis.[5]

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. Optimization of the gradient may be required for best peak separation.[5]

    • Detection: UV detector, with the wavelength set to the absorbance maximum of this compound.

    • Quantification: Generate a standard curve using purified this compound of known concentrations.

Protocol 2: Generic Fluorescence-Based Cell Assay

This protocol provides a framework for assessing the effect of this compound on a cellular process using a fluorescent probe.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with various concentrations of this compound or a vehicle control. Include a positive control if applicable. Incubate for the desired duration.

  • Fluorescent Probe Staining:

    • Remove the treatment medium.

    • Wash the cells gently with pre-warmed PBS.

    • Add the fluorescent probe diluted in an appropriate buffer or phenol red-free medium. Incubate as recommended by the manufacturer.

  • Washing: Remove the probe solution and wash the cells thoroughly but gently with PBS to eliminate any unbound probe.[3]

  • Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Subtract the average fluorescence of the unstained control from all other readings. Normalize the data to the vehicle control to determine the effect of this compound.

Visualizations

G cluster_extraction Sample Preparation cluster_analysis Analysis culture Fungal Culture filtration Filtration culture->filtration broth Culture Broth filtration->broth extraction Solvent Extraction broth->extraction extract Crude Extract extraction->extract spe SPE Cleanup (Optional) extract->spe For higher purity hplc HPLC Analysis extract->hplc spe->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for this compound extraction and analysis.

G start Low Signal-to-Noise Ratio Observed check_pos Is the positive control working? start->check_pos check_bg Is the background in negative controls high? check_pos->check_bg Yes sol_assay_setup Fundamental Assay Issue: - Check reagent viability - Verify instrument settings - Review protocol check_pos->sol_assay_setup No sol_sample_issue Sample-Specific Issue: - Increase sample concentration - Check for sample degradation - Optimize treatment time check_bg->sol_sample_issue No sol_bg_issue Background Issue: - Optimize blocking/washing - Titrate antibody/probe conc. - Use autofluorescence controls check_bg->sol_bg_issue Yes end Improved S/N Ratio sol_assay_setup->end sol_sample_issue->end sol_bg_issue->end

Caption: Troubleshooting logic for a low signal-to-noise ratio.

G This compound This compound MembraneReceptor Membrane Receptor (Hypothetical Target) This compound->MembraneReceptor Binds KinaseA Kinase A MembraneReceptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Inflammatory Cytokines) Nucleus->GeneExpression Regulates CellularResponse Cellular Response (e.g., Antimicrobial Effect, Apoptosis) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for this compound action.

References

Technical Support Center: Scaling Up Pachybasin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Pachybasin, a bioactive anthraquinone (B42736) produced by various fungi.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up this compound production?

A1: Scaling up this compound production from laboratory to industrial scale presents several challenges. These include maintaining optimal fungal growth and metabolite production in large-scale bioreactors, ensuring consistent yield and purity, managing potential contamination, and developing efficient and cost-effective downstream processing for extraction and purification.[1][2] Key factors to consider are the precise control of fermentation parameters such as aeration, agitation, pH, and temperature, which can be more complex in larger vessels.

Q2: Which fungal strains are known to produce this compound?

A2: this compound has been identified as a metabolite produced by several fungal species, including Phoma foveata and various endophytic fungi.[3] The selection of a high-yielding and stable fungal strain is a critical first step for successful large-scale production.

Q3: What are the typical fermentation methods used for this compound production?

A3: Submerged fermentation is the most common method for large-scale production of fungal secondary metabolites like this compound. This involves growing the fungus in a liquid nutrient medium within a controlled bioreactor. Solid-state fermentation, where the fungus is grown on a solid substrate, has also been used for some fungal metabolites and may offer advantages in certain scenarios, such as potentially higher yields and simpler downstream processing.[4]

Q4: How can this compound yield be optimized during fermentation?

A4: Optimizing this compound yield involves a multi-faceted approach focusing on the fungal strain, culture medium composition, and fermentation parameters. Genetic improvement of the producing strain can enhance productivity. The culture medium can be optimized by adjusting carbon and nitrogen sources, precursor molecules, and trace elements. Furthermore, precise control of fermentation conditions such as pH, temperature, dissolved oxygen, and agitation speed is crucial for maximizing this compound biosynthesis.[5][6][7][8]

Q5: What are the recommended methods for extracting this compound from the fermentation broth?

A5: this compound, being a relatively non-polar anthraquinone, is typically extracted from the fungal biomass or the culture broth using organic solvents. Common solvents for extracting anthraquinones include ethyl acetate (B1210297), chloroform, methanol (B129727), and acetone.[4][9] The choice of solvent will depend on the subsequent purification steps and the desired purity of the final product.

Q6: What analytical techniques are suitable for quantifying this compound?

A6: High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quantification of this compound and other anthraquinones.[10] When coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC allows for accurate and sensitive measurement of this compound concentration in crude extracts and purified samples.

Troubleshooting Guides

Issue 1: Low this compound Yield
Possible Cause Troubleshooting Steps
Suboptimal Fermentation Medium - Systematically evaluate different carbon and nitrogen sources and their concentrations. - Test the effect of adding precursor molecules for the acetate-malonate pathway. - Optimize the concentration of essential minerals and trace elements.
Inadequate Culture Conditions - Determine the optimal pH and temperature for both fungal growth and this compound production, as they may differ. - Optimize the aeration (dissolved oxygen) and agitation rates in the bioreactor to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia.
Genetic Instability of the Fungal Strain - Re-isolate the fungal strain from a stock culture to ensure genetic purity. - Consider strain improvement techniques to develop a more stable and high-yielding variant.
Inhibitory Byproducts - Analyze the fermentation broth for the presence of inhibitory compounds that may be produced by the fungus. - If inhibitory byproducts are identified, consider strategies to remove them during fermentation, such as fed-batch cultivation or in-situ product removal.
Issue 2: Inconsistent Batch-to-Batch Yield
Possible Cause Troubleshooting Steps
Variability in Inoculum Quality - Standardize the inoculum preparation procedure, including the age and physiological state of the fungal culture. - Ensure a consistent inoculum size for each fermentation batch.
Fluctuations in Fermentation Parameters - Implement robust process control and monitoring for critical parameters like pH, temperature, and dissolved oxygen. - Calibrate all sensors and probes regularly to ensure accurate readings.
Inconsistent Raw Material Quality - Source raw materials for the fermentation medium from reliable suppliers and establish quality control specifications. - Test different batches of raw materials for their impact on this compound production.
Issue 3: Difficulties in this compound Purification
Possible Cause Troubleshooting Steps
Presence of Co-eluting Impurities - Optimize the mobile phase composition and gradient profile in the HPLC method to improve the separation of this compound from impurities. - Consider using a different stationary phase or a multi-dimensional chromatography approach.
This compound Degradation during Purification - Investigate the stability of this compound under the pH, temperature, and solvent conditions used during purification.[11][12][13][14] - If degradation is observed, modify the purification protocol to use milder conditions.
Low Recovery from Purification Steps - Evaluate each step of the purification process for product loss. - Optimize parameters such as the choice of solvent for extraction and the type of chromatography resin to maximize recovery.

Data Presentation

Table 1: Comparison of Solvents for Anthraquinone Extraction from Fungal Cultures

Solvent Relative Polarity Typical Extraction Efficiency for Anthraquinones Notes
Ethyl Acetate0.228HighGood selectivity for moderately non-polar compounds.
Chloroform0.259HighEffective but carries health and environmental concerns.
Acetone0.355Moderate to HighMiscible with water, can extract a broader range of compounds.
Methanol0.762ModerateCan extract more polar impurities along with anthraquinones.
n-Hexane0.009LowPrimarily used for removing highly non-polar impurities.

Table 2: Representative Fermentation Parameters for Fungal Anthraquinone Production

Parameter Typical Range Considerations for Optimization
Temperature 25-30 °COptimal temperature for growth may differ from that for secondary metabolite production.
pH 5.0-7.0pH can shift during fermentation; requires monitoring and control.
Aeration (vvm) 0.5-1.5Crucial for supplying oxygen for fungal respiration and biosynthesis.
Agitation (rpm) 100-300Balances oxygen transfer and shear stress on the mycelia.
Carbon Source Glucose, Sucrose, StarchType and concentration affect both biomass and product formation.
Nitrogen Source Peptone, Yeast Extract, Ammonium SaltsThe C:N ratio is a critical factor for secondary metabolite production.

Experimental Protocols

Protocol 1: Laboratory-Scale Fermentation of this compound-Producing Fungus
  • Inoculum Preparation:

    • Aseptically transfer a small piece of mycelial agar (B569324) plug of the this compound-producing fungus to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).

    • Incubate the flask at 25-28°C on a rotary shaker at 150 rpm for 3-5 days until sufficient biomass is obtained.

  • Production Fermentation:

    • Inoculate a 1 L Erlenmeyer flask containing 400 mL of production medium with 10% (v/v) of the seed culture.

    • The production medium can be a modified Czapek-Dox broth or other optimized medium.

    • Incubate the production culture at 25-28°C on a rotary shaker at 150 rpm for 7-14 days.

  • Monitoring:

    • Periodically and aseptically withdraw samples to monitor fungal growth (dry cell weight) and this compound production (using HPLC).

Protocol 2: Extraction and Partial Purification of this compound
  • Harvesting:

    • After the fermentation period, separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Extraction:

    • Extract the fungal biomass and the culture broth separately with an equal volume of ethyl acetate three times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solvent Partitioning:

    • Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

    • Partition the methanolic solution against an equal volume of n-hexane to remove non-polar impurities.

    • Collect the methanolic layer and evaporate the solvent.

  • Silica (B1680970) Gel Chromatography:

    • Subject the resulting extract to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate to separate different fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) and pool the fractions containing this compound.

  • Final Purification:

    • Further purify the this compound-containing fractions using preparative HPLC to obtain the pure compound.

Visualizations

Pachybasin_Production_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Strain Fungal Strain Selection Inoculum Inoculum Development Strain->Inoculum Fermentation Large-Scale Fermentation Inoculum->Fermentation Harvest Harvesting Fermentation->Harvest Extraction Extraction Harvest->Extraction Purification Purification Extraction->Purification Final_Product Pure this compound Purification->Final_Product Troubleshooting_Low_Yield Start Low this compound Yield Check_Medium Optimize Fermentation Medium? Start->Check_Medium Check_Conditions Optimize Culture Conditions? Check_Medium->Check_Conditions No Solution Improved this compound Yield Check_Medium->Solution Yes Check_Strain Evaluate Fungal Strain Stability? Check_Conditions->Check_Strain No Check_Conditions->Solution Yes Check_Strain->Solution Yes Pachybasin_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Polyketide_Synthase Polyketide Synthase (PKS) AcetylCoA->Polyketide_Synthase MalonylCoA Malonyl-CoA MalonylCoA->Polyketide_Synthase Polyketide_Chain Polyketide Chain Polyketide_Synthase->Polyketide_Chain Cyclization Cyclization & Aromatization Polyketide_Chain->Cyclization Pachybasin_Core Anthraquinone Scaffold Cyclization->Pachybasin_Core Modification Enzymatic Modifications Pachybasin_Core->Modification This compound This compound Modification->this compound

References

Technical Support Center: Pachybasin Degradation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pachybasin, specifically focusing on the identification and analysis of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound (1-hydroxy-3-methyl-anthraquinone) is a naturally occurring anthraquinone (B42736) derivative found in various fungi and plants.[1][2][3][4] It has garnered interest for its antimicrobial properties.[1][2] Stability studies are crucial in drug development to understand how this compound's quality, safety, and efficacy may change over time under various environmental conditions. This information is essential for determining its shelf-life, storage conditions, and for regulatory submissions.

Q2: What are the likely degradation pathways for this compound?

A2: As an anthraquinone, this compound is susceptible to degradation under conditions of hydrolysis (acidic and basic), oxidation, and photolysis.[5] Based on the degradation of similar anthraquinone compounds, potential degradation pathways for this compound could include:

  • Oxidation: This may lead to the formation of additional hydroxylated derivatives or oxidation of the methyl group to a carboxylic acid.

  • Demethylation: The methyl group on the anthraquinone core could be removed.

  • Ring Cleavage: Under more strenuous conditions, the anthraquinone ring system could be cleaved, potentially forming smaller aromatic compounds like phthalic acid or benzoic acid derivatives.[6][7]

Q3: What analytical techniques are best suited for identifying this compound degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) for initial detection and quantification is a standard approach.[6][8][9] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is the most powerful and recommended technique.[8][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structure confirmation of isolated degradation products.

Troubleshooting Guide

Issue 1: Unexpected peaks in my HPLC chromatogram during a this compound stability study.

  • Question: I am running a forced degradation study on this compound, and I see several new, unexpected peaks in my HPLC chromatogram that are not present in my control sample. How can I identify them?

  • Answer: The appearance of new peaks is indicative of degradation. The first step is to ensure these are genuine degradation products and not artifacts.

    • Verify System Suitability: Run a blank (mobile phase) and a control sample (this compound without stressor) to ensure the peaks are not from the system or solvent.

    • Peak Purity Analysis: Use a DAD to check the peak purity of your this compound peak and the new peaks. Co-elution can sometimes present as a new peak.

    • LC-MS Analysis: The most effective method for identification is to analyze your stressed sample using LC-MS. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products. By comparing these molecular weights to that of this compound, you can hypothesize potential structural modifications (e.g., addition of oxygen, loss of a methyl group).

    • Tandem MS (MS/MS): Fragmenting the parent ions of the new peaks using MS/MS will provide structural information, helping to pinpoint the location of the modification on the anthraquinone scaffold.

Issue 2: Poor separation between this compound and its degradation products.

  • Question: My HPLC method does not resolve the main this compound peak from a suspected degradation product. How can I improve the separation?

  • Answer: Co-elution is a common challenge. Here are several strategies to improve chromatographic resolution:

    • Modify the Mobile Phase Gradient: If you are using a gradient elution, try making the gradient shallower to increase the separation between closely eluting peaks.

    • Change the Organic Modifier: If you are using acetonitrile, try methanol (B129727), or a combination of both. Different organic solvents can alter selectivity.

    • Adjust the pH of the Mobile Phase: this compound has a hydroxyl group, making its retention pH-dependent. Adjusting the pH with a suitable buffer (e.g., formic acid, ammonium (B1175870) acetate) can significantly impact the retention times of this compound and its degradation products, which may have different acidic/basic properties.

    • Change the Stationary Phase: If modifying the mobile phase is unsuccessful, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 column from another manufacturer) to exploit different separation mechanisms.

Issue 3: No or weak MS signal for suspected degradation products.

  • Question: I see a peak in my UV chromatogram, but there is no corresponding peak in the mass spectrometer's total ion chromatogram (TIC). What could be the issue?

  • Answer: This can be caused by several factors related to the analyte's properties and the MS settings:

    • Poor Ionization: The degradation product may not ionize efficiently under the current MS source conditions. Try switching the ionization mode (e.g., from positive to negative ion mode, or vice-versa). Anthraquinones with hydroxyl groups often ionize well in negative mode. Also, optimize source parameters like capillary voltage and gas temperatures.

    • Mobile Phase Incompatibility: Certain mobile phase additives can suppress the MS signal. For example, non-volatile buffers like phosphate (B84403) buffers are not suitable for MS. Ensure you are using MS-compatible mobile phases (e.g., with formic acid, acetic acid, or ammonium formate/acetate).

    • Low Concentration: The concentration of the degradation product might be below the limit of detection for the mass spectrometer, even if it is detectable by UV. Consider concentrating your sample if possible.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study of this compound to serve as an example for data presentation.

Table 1: Summary of this compound Degradation Under Forced Stress Conditions.

Stress ConditionDurationThis compound Remaining (%)Total Degradation Products (%)
0.1 M HCl24 hours95.24.8
0.1 M NaOH24 hours88.511.5
3% H₂O₂24 hours76.323.7
Photolytic (UV Lamp)24 hours91.09.0
Thermal (80°C)48 hours98.11.9

Table 2: Hypothetical Chromatographic and Mass Spectrometric Data for this compound and its Degradation Products.

CompoundRetention Time (min)Observed m/z [M-H]⁻Proposed Structure
This compound12.5237.05571-hydroxy-3-methyl-anthraquinone
Degradant 110.2253.05061,X-dihydroxy-3-methyl-anthraquinone
Degradant 211.8251.03501-hydroxy-3-carboxy-anthraquinone
Degradant 313.1223.04011-hydroxy-anthraquinone

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the conditions for subjecting this compound to forced degradation to generate potential degradation products.

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Cool the solution and neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose 1 mL of the this compound stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. A parallel sample should be kept in the dark as a control.

  • Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase before analysis.

  • Sample Analysis: Analyze all samples by HPLC-DAD and HPLC-MS, comparing them to an untreated this compound control solution.

Protocol 2: HPLC-MS Method for the Analysis of this compound and its Degradation Products

  • HPLC System: A standard HPLC system with a DAD detector.

  • Mass Spectrometer: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • DAD Wavelength: 254 nm and 280 nm.

  • MS Conditions:

    • Ionization Mode: ESI Negative

    • Capillary Voltage: -3.5 kV

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350°C

    • Mass Range: 100-500 m/z

Visualizations

Pachybasin_Degradation_Pathway This compound This compound (1-hydroxy-3-methyl-anthraquinone) Degradant1 Oxidative Product (e.g., 1,X-dihydroxy-3-methyl-anthraquinone) This compound->Degradant1 Oxidation Degradant2 Oxidative Product (e.g., 1-hydroxy-3-carboxy-anthraquinone) This compound->Degradant2 Oxidation Degradant3 Demethylation Product (e.g., 1-hydroxy-anthraquinone) This compound->Degradant3 Hydrolysis/Oxidation

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion Acid Acid Hydrolysis HPLC_DAD HPLC-DAD Analysis (Quantification, Peak Purity) Acid->HPLC_DAD Base Alkaline Hydrolysis Base->HPLC_DAD Oxidation Oxidation (H₂O₂) Oxidation->HPLC_DAD Photo Photolysis Photo->HPLC_DAD Thermal Thermal Thermal->HPLC_DAD LC_MS LC-MS Analysis (Molecular Weight ID) HPLC_DAD->LC_MS LC_MSMS LC-MS/MS Analysis (Structural Elucidation) LC_MS->LC_MSMS Identify Identify Degradation Products LC_MSMS->Identify Pathway Propose Degradation Pathway Identify->Pathway This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Photo This compound->Thermal

Caption: Workflow for identification of degradation products.

Troubleshooting_Logic Start Unexpected Peak in HPLC CheckSystem Run Blank & Control? Start->CheckSystem PeakPresent Peak Still Present? CheckSystem->PeakPresent CheckPurity Check Peak Purity with DAD? PeakPresent->CheckPurity Yes Artifact Peak is an Artifact (Solvent/System Contamination) PeakPresent->Artifact No IsPure Peak is Pure? CheckPurity->IsPure AnalyzeMS Analyze with LC-MS IsPure->AnalyzeMS Yes Coelution Co-elution Issue. Optimize HPLC Method. IsPure->Coelution No Identify Hypothesize Structure based on m/z and MS/MS AnalyzeMS->Identify

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Optimizing HPLC Gradient for Pachybasin Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) gradient methods for the successful separation of pachybasin.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for developing an HPLC method for this compound separation?

A1: For initial method development for this compound, a reversed-phase approach is recommended. This compound, an anthraquinone, is a non-polar compound and will be well retained on a C18 column. A gradient elution is preferable to an isocratic one to ensure good peak shape and resolution from other components in a typical fungal extract.

Table 1: Recommended Starting HPLC Conditions for this compound Analysis

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (B52724) (ACN) or Methanol (MeOH) with the same acid concentration
Gradient Start with a scouting gradient of 15% B to 100% B over 40 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD) or UV Detector
Detection Wavelength Anthraquinones typically absorb in the UV-Vis region. Start by monitoring a broad range (e.g., 200-600 nm) with a DAD to determine the optimal wavelength. Based on the analysis of other fungal metabolites, monitoring at 225 nm and 330 nm is a good starting point.[1]
Injection Volume 10 µL

Q2: How should I prepare my this compound sample for HPLC analysis?

A2: Proper sample preparation is crucial for obtaining reliable and reproducible HPLC results. For this compound extracted from fungal cultures, a liquid-liquid extraction followed by filtration is a common procedure.

Experimental Protocol: this compound Sample Preparation

  • Extraction:

    • After fermentation, filter the fungal broth to separate the mycelia from the culture filtrate.

    • Extract the filtrate with an equal volume of a non-polar organic solvent like ethyl acetate. This compound, being non-polar, will partition into the organic layer.

    • Separate the organic layer and evaporate it to dryness under reduced pressure.

  • Reconstitution:

    • Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase conditions. A common choice is 50% acetonitrile in water.[1]

  • Filtration:

    • Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

  • Storage:

    • Store the prepared samples at low temperatures (e.g., 4 °C) to prevent degradation before analysis.[1]

Q3: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

A3: Peak tailing for a compound like this compound in reversed-phase HPLC can be caused by several factors. The troubleshooting process involves systematically investigating and addressing these potential issues.

Troubleshooting Guide: Common Issues in this compound HPLC Separation

This guide addresses common problems encountered during the HPLC analysis of this compound and provides systematic solutions.

Issue 1: Poor Peak Shape (Tailing)

Symptoms: The this compound peak is asymmetrical with a trailing edge.

Potential Causes & Solutions:

CauseSolution
Secondary Interactions with Silanols The free silanol (B1196071) groups on the silica-based C18 column can interact with this compound, causing tailing. Solution: Add a small amount of a competing acid, like 0.1% formic acid or 0.05% trifluoroacetic acid (TFA), to both mobile phases. This will protonate the silanol groups and reduce these secondary interactions.
Column Overload Injecting too concentrated a sample can lead to peak distortion. Solution: Dilute the sample and reinject. Observe if the peak shape improves.
Column Contamination or Degradation Buildup of contaminants or degradation of the stationary phase can lead to poor peak shapes. Solution: 1. Flush the column with a strong solvent like 100% acetonitrile or isopropanol. 2. If the problem persists, consider replacing the column.
Inappropriate pH of Mobile Phase Although this compound is neutral, the pH can affect the ionization of other compounds in the sample matrix, which might indirectly affect the peak shape. Solution: Ensure the pH of the mobile phase is consistent and appropriate for all sample components.
Issue 2: Poor Resolution Between this compound and Other Peaks

Symptoms: this compound peak is co-eluting or partially overlapping with other peaks in the chromatogram.

Potential Causes & Solutions:

CauseSolution
Inadequate Gradient Slope A steep gradient may not provide enough time for the separation of closely eluting compounds. Solution: Flatten the gradient around the elution time of this compound. For example, if this compound elutes at 60% Acetonitrile, modify the gradient to have a slower increase in the organic phase in that region (e.g., from 50% to 70% over a longer period).
Incorrect Mobile Phase Composition The choice of organic solvent can influence selectivity. Solution: Try switching the organic modifier from acetonitrile to methanol, or use a ternary mixture (Water/Acetonitrile/Methanol).
Suboptimal Column Temperature Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can impact resolution. Solution: Experiment with different column temperatures, for example, in the range of 25-40 °C.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues when separating this compound.

HPLC_Troubleshooting_Workflow start Start: Problem with this compound Peak peak_shape Assess Peak Shape start->peak_shape resolution Assess Resolution start->resolution tailing Peak Tailing? peak_shape->tailing coelution Co-elution? resolution->coelution good_peak Peak Shape is Good good_resolution Good Resolution tailing->good_peak No add_acid Add/Increase Acid in Mobile Phase (e.g., 0.1% Formic Acid) tailing->add_acid Yes coelution->good_resolution No flatten_gradient Flatten Gradient Slope coelution->flatten_gradient Yes dilute_sample Dilute Sample add_acid->dilute_sample clean_column Clean/Replace Column dilute_sample->clean_column clean_column->good_peak change_solvent Change Organic Solvent (ACN to MeOH) flatten_gradient->change_solvent optimize_temp Optimize Column Temperature change_solvent->optimize_temp optimize_temp->good_resolution

Caption: A logical workflow for troubleshooting HPLC separation issues for this compound.

Experimental Protocols

Protocol 1: HPLC Gradient Optimization for this compound

This protocol outlines a systematic approach to optimize the HPLC gradient for the separation of this compound.

  • Initial Scouting Run:

    • Set up the HPLC system with the starting conditions mentioned in Table 1.

    • Perform an initial "scouting" gradient run from a low to a high percentage of organic solvent (e.g., 15% to 100% Acetonitrile over 40 minutes).

    • From this run, determine the approximate retention time and the percentage of organic solvent at which this compound elutes.

  • Gradient Refinement:

    • Based on the scouting run, design a new gradient that is shallower around the elution point of this compound to improve resolution.

    • For example, if this compound eluted at 15 minutes, which corresponds to approximately 50% Acetonitrile in the initial gradient, a refined gradient could be:

      • 0-5 min: Hold at 15% ACN

      • 5-25 min: Linear gradient from 15% to 65% ACN

      • 25-30 min: Linear gradient from 65% to 100% ACN

      • 30-35 min: Hold at 100% ACN

      • 35-40 min: Return to initial conditions (15% ACN) and equilibrate.

  • Further Optimization:

    • If co-elution with other compounds is still an issue, consider changing the organic modifier from acetonitrile to methanol. Methanol has different selectivity and may resolve the peaks.

    • Adjust the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to see its effect on resolution.

Visualizing the Gradient Optimization Workflow

Gradient_Optimization_Workflow start Start: Initial Sample and HPLC Setup scouting_run Perform Scouting Gradient (e.g., 15-100% ACN over 40 min) start->scouting_run analyze_scouting Analyze Chromatogram: - Determine this compound Retention Time - Identify Co-eluting Peaks scouting_run->analyze_scouting refine_gradient Refine Gradient Slope (Make it shallower around this compound elution) analyze_scouting->refine_gradient check_resolution Resolution Acceptable? refine_gradient->check_resolution change_solvent Change Organic Solvent (e.g., to Methanol) check_resolution->change_solvent No final_method Final Optimized Method check_resolution->final_method Yes optimize_temp Optimize Column Temperature change_solvent->optimize_temp optimize_temp->refine_gradient

References

dealing with matrix effects in Pachybasin quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Pachybasin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[2][3] When analyzing this compound from complex biological samples like fungal cultures or plasma, matrix components such as salts, proteins, and other metabolites can interfere with the ionization process in the mass spectrometer source.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike comparison.[1] This involves comparing the signal response of this compound spiked into a blank matrix extract to the response of this compound in a neat solvent at the same concentration. A significant difference in the signal indicates the presence of matrix effects.[1] Another qualitative method is the post-column infusion experiment, which can identify regions in the chromatogram where ion suppression or enhancement occurs.

Q3: What is the most effective way to compensate for matrix effects in this compound quantification?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound. A SIL-IS is chemically identical to this compound and will co-elute, experiencing the same matrix effects. By using the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix can be normalized, leading to accurate quantification. When a SIL-IS is not available, a structural analog can be used as an internal standard, though it may not perfectly mimic the behavior of this compound.

Q4: I don't have a stable isotope-labeled internal standard for this compound. What are my other options?

A4: If a SIL-IS is unavailable, several other strategies can be employed:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[4] This helps to ensure that the calibration standards and the samples experience similar matrix effects.

  • Standard Addition: This method involves adding known amounts of this compound standard to the actual samples. By creating a calibration curve within each sample, the matrix effect for that specific sample can be determined and compensated for.

  • Thorough Sample Preparation: Employ rigorous sample preparation techniques to remove interfering matrix components before LC-MS analysis.[2]

Q5: What are the recommended sample preparation techniques to reduce matrix effects for this compound analysis?

A5: The choice of sample preparation technique depends on the sample matrix. For this compound extracted from fungal cultures, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be effective in separating this compound from media components and other fungal metabolites. For analysis in plasma or serum, protein precipitation followed by LLE or SPE is a common workflow to remove proteins and phospholipids, which are major sources of matrix effects.

Troubleshooting Guides

Issue 1: Poor reproducibility of this compound quantification in replicate injections.
Possible Cause Troubleshooting Step
Inconsistent Matrix EffectsThe variability in matrix components between different sample preparations can lead to inconsistent ion suppression or enhancement.
Solution 1: Implement the use of a suitable internal standard (ideally a SIL-IS for this compound) to normalize the response.
Solution 2: Homogenize samples thoroughly before extraction to ensure uniformity.
Solution 3: Optimize the sample cleanup procedure to more effectively remove interfering compounds.
CarryoverThis compound or matrix components from a high concentration sample may be retained in the injection system or on the analytical column, affecting the subsequent injection.
Solution: Optimize the needle wash solvent and increase the wash volume. Implement a blank injection after high concentration samples. Develop a more effective column washing step in the gradient elution.
Issue 2: this compound peak area is significantly lower in matrix samples compared to neat standards (Ion Suppression).
Possible Cause Troubleshooting Step
Co-elution with Suppressing AgentsEndogenous compounds from the matrix (e.g., salts, phospholipids) are co-eluting with this compound and competing for ionization.
Solution 1: Modify the chromatographic conditions (e.g., change the gradient, use a different column chemistry) to separate this compound from the interfering peaks.
Solution 2: Enhance the sample preparation protocol. For plasma, consider phospholipid removal plates or a more rigorous SPE method. For fungal extracts, a multi-step extraction or different SPE sorbent may be necessary.
Solution 3: Dilute the sample. This can reduce the concentration of interfering matrix components, thereby lessening the suppression effect. However, ensure the diluted this compound concentration is still above the limit of quantification.
High Ionic Strength of the SampleSalts from the sample matrix can reduce the efficiency of the electrospray ionization process.
Solution: Implement a desalting step in your sample preparation, such as SPE with a wash step using a low percentage of organic solvent in water.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
  • Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., fungal culture medium without this compound, blank plasma) using your established sample preparation protocol.

  • Prepare Spiked Samples:

    • Set A (Matrix): Spike the blank matrix extract with a known concentration of this compound standard solution.

    • Set B (Solvent): Prepare a solution of this compound in the final reconstitution solvent at the same concentration as Set A.

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Matrix Effect (%) Interpretation
80-120%Generally considered acceptable, minor matrix effect.
< 80%Significant ion suppression.
> 120%Significant ion enhancement.
Protocol 2: Matrix-Matched Calibration Curve Preparation
  • Prepare Blank Matrix Extract: Pool and extract a sufficient volume of blank matrix.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent.

  • Prepare Calibration Standards: Create a series of calibration standards by spiking the blank matrix extract with appropriate volumes of the this compound stock solution to achieve the desired concentration range.

  • Sample Analysis: Analyze the matrix-matched calibration standards along with your unknown samples.

  • Quantification: Construct the calibration curve using the response from the matrix-matched standards to quantify this compound in your samples.

Visualizations

MatrixEffectWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation cluster_mitigation Mitigation Strategy Sample Biological Sample (e.g., Fungal Culture, Plasma) Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Extract Sample Extract Extraction->Extract LCMS LC-MS/MS System Extract->LCMS Data Raw Data LCMS->Data Quantification Quantification Data->Quantification MatrixEffect Assess Matrix Effect (Post-Extraction Spike) Data->MatrixEffect FinalResult FinalResult Quantification->FinalResult Accurate Result Mitigation Implement Mitigation - SIL-IS - Matrix-Matched Cal. - Improved Cleanup MatrixEffect->Mitigation If significant cluster_sample_prep cluster_sample_prep Mitigation->cluster_sample_prep Refine Protocol

Caption: Workflow for identifying and mitigating matrix effects in this compound quantification.

TroubleshootingLogic cluster_check Initial Checks cluster_repro_solutions Reproducibility Issues cluster_signal_solutions Signal Intensity Issues start Inaccurate this compound Quantification check_repro Poor Reproducibility? start->check_repro check_signal Consistent Low/High Signal? start->check_signal use_is Use Internal Standard check_repro->use_is Yes optimize_cleanup Optimize Sample Cleanup check_repro->optimize_cleanup Yes modify_chrom Modify Chromatography check_signal->modify_chrom Yes matrix_matched Use Matrix-Matched Calibration check_signal->matrix_matched Yes dilute_sample Dilute Sample check_signal->dilute_sample Yes end Accurate Quantification use_is->end optimize_cleanup->end modify_chrom->end matrix_matched->end dilute_sample->end

Caption: Decision tree for troubleshooting inaccurate this compound quantification.

References

Technical Support Center: Pachybasin Extraction & Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and recovery of Pachybasin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this compound from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a naturally occurring anthraquinone (B42736), a class of aromatic organic compounds.[1][2] It is a known secondary metabolite produced by the endophytic fungus Coelomycetes AFKR-18, which has been isolated from the yellow moonsheed plant, Arcangelisia flava.[1][3] this compound has demonstrated antimicrobial activities.[1]

Q2: Which solvents are most effective for extracting this compound?

The choice of solvent is critical for maximizing the recovery of this compound. As an anthraquinone, this compound is generally soluble in organic solvents of moderate polarity. Commonly used and effective solvents for extracting fungal anthraquinones include:

Aqueous mixtures of these solvents (e.g., 70% acetone or 60% methanol) can also be highly effective.[4] The addition of a small amount of acid, such as formic acid, to methanol has been shown to improve the extraction of fungal metabolites.[5]

Q3: What are the key stages in a typical this compound extraction and purification workflow?

A standard workflow for this compound recovery involves several key stages:

  • Fungal Fermentation: Culturing the Coelomycetes AFKR-18 fungus in a suitable liquid or solid medium to promote the production of this compound.

  • Extraction: Separating the fungal biomass (mycelium) from the culture broth and extracting this compound from either or both, using an appropriate organic solvent.

  • Solvent Partitioning (Optional): A liquid-liquid extraction step to remove non-polar impurities. For example, partitioning the crude extract between n-hexane and methanol.

  • Purification: Employing chromatographic techniques to isolate this compound from other co-extracted compounds.

  • Characterization: Using analytical techniques like HPLC, LC-MS, and NMR to confirm the identity and purity of the isolated this compound.

Q4: How can I improve the yield of this compound during fermentation?

Optimizing fermentation conditions is crucial for enhancing the production of secondary metabolites. Consider the following factors:

  • Culture Medium Composition: The type and concentration of carbon and nitrogen sources can significantly impact metabolite production.[6]

  • pH of the Medium: The pH of the culture medium can influence fungal growth and enzyme activity related to this compound biosynthesis. Some fungi produce higher yields of specific metabolites under acidic stress.[7]

  • Incubation Temperature and Time: Optimizing the temperature and duration of fermentation can maximize this compound production.

  • Agitation and Aeration: Adequate agitation and aeration are important for submerged fermentation to ensure nutrient distribution and oxygen supply.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and recovery of this compound.

Problem Possible Causes Troubleshooting Steps
Low Yield of Crude this compound Extract 1. Inefficient extraction solvent. 2. Suboptimal extraction time or temperature. 3. Insufficient solvent-to-sample ratio. 4. Degradation of this compound during extraction.1. Test a range of solvents with varying polarities (e.g., methanol, ethyl acetate, acetone). Consider using aqueous mixtures or adding a small percentage of acid (e.g., 1% formic acid). 2. Optimize the extraction time (e.g., test extractions at 6, 12, and 24 hours). Avoid excessively high temperatures which can degrade anthraquinones.[8] 3. Increase the volume of solvent used for extraction to ensure thorough saturation of the fungal material. A 1:20 sample-to-solvent ratio (v/v) can be a good starting point.[9] 4. Avoid high temperatures and exposure to strong bases during extraction, as these can lead to the degradation of anthraquinones.
Crude Extract is a Complex Mixture with Many Impurities 1. The extraction solvent is too broad in its selectivity. 2. Co-extraction of a wide range of fungal metabolites.1. Employ a sequential extraction approach using solvents of increasing polarity (e.g., start with hexane (B92381), then dichloromethane (B109758), followed by ethyl acetate and finally methanol). 2. Incorporate a solvent partitioning step. For instance, partition the crude extract between n-hexane and methanol to separate non-polar lipids and other impurities.
Difficulty in Purifying this compound from the Crude Extract 1. Ineffective chromatographic separation. 2. Co-elution of compounds with similar polarities.1. Optimize the mobile phase for your chromatography column (e.g., silica (B1680970) gel or reversed-phase). Test different solvent systems and gradients. A common mobile phase for anthraquinone separation is a mixture of methanol and water or toluene-acetone-formic acid.[4] 2. Consider using a different chromatographic technique. If normal-phase chromatography is not providing adequate separation, try reversed-phase HPLC or centrifugal partition chromatography.[10]
This compound Degradation During Storage 1. Exposure to light, heat, or oxygen. 2. Inappropriate storage solvent or conditions.1. Store purified this compound in a cool, dark, and inert environment (e.g., under nitrogen or argon). 2. For long-term storage, store as a dry powder at -20°C. If in solution, use a solvent in which it is stable (e.g., DMSO) and store at -80°C.

Data on Extraction Solvent Efficiency (Illustrative)

The following table provides an illustrative comparison of the extraction efficiency of different solvents for fungal anthraquinones, based on general findings in the literature. Actual yields for this compound may vary.

Solvent System Relative Yield of Anthraquinones (%) Relative Purity of Crude Extract (%)
100% Methanol8560
100% Ethanol8065
100% Ethyl Acetate9075
70% Acetone (aq.)9570
60% Methanol (aq.) with 1% Formic Acid9268

Note: These values are for illustrative purposes and should be optimized for your specific experimental conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture Broth

This protocol provides a general method for the extraction of this compound from a liquid culture of Coelomycetes AFKR-18.

  • Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with Coelomycetes AFKR-18 and incubate under optimal conditions (e.g., 25-28°C, 150 rpm for 14-21 days).

  • Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by vacuum filtration.

  • Extraction of the Culture Broth:

    • Adjust the pH of the filtrate to acidic (e.g., pH 3-4) with an acid like HCl.

    • Perform a liquid-liquid extraction of the acidified broth with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate fractions.

  • Extraction of the Mycelia:

    • Dry the mycelia (e.g., by freeze-drying).

    • Grind the dried mycelia into a fine powder.

    • Perform a solid-liquid extraction of the mycelial powder with methanol or ethyl acetate at room temperature with agitation for 24 hours.

    • Filter the extract and repeat the extraction process twice more.

    • Combine the solvent extracts.

  • Concentration: Evaporate the solvent from both the broth and mycelial extracts under reduced pressure using a rotary evaporator to obtain the crude extracts.

  • Purification: Further purify the crude extracts using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from a crude extract.

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

    • A typical gradient might be:

      • 100% n-hexane

      • 9:1 n-hexane:ethyl acetate

      • 8:2 n-hexane:ethyl acetate

      • And so on, up to 100% ethyl acetate.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Visualizations

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fermentation Inoculate and Incubate Coelomycetes AFKR-18 separation Separate Mycelia and Broth fermentation->separation extraction Solvent Extraction (Ethyl Acetate/Methanol) separation->extraction concentration Concentrate Crude Extract extraction->concentration partitioning Solvent Partitioning (Optional) concentration->partitioning chromatography Column Chromatography partitioning->chromatography analysis Purity and Identity Check (HPLC, LC-MS) chromatography->analysis

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_logic cluster_extraction_issues Extraction Efficiency cluster_fermentation_issues Fermentation Output cluster_degradation_issues Product Stability start Low this compound Yield check_solvent Is the solvent optimal? start->check_solvent check_params Are extraction parameters (time, temp, ratio) optimized? start->check_params check_media Is the culture medium optimized? start->check_media check_conditions Are fermentation conditions (pH, temp) optimal? start->check_conditions check_degradation Is this compound degrading during extraction or storage? start->check_degradation

Caption: Troubleshooting decision tree for low this compound recovery.

References

Navigating Pachybasin Recrystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the successful recrystallization of pachybasin (1-hydroxy-3-methylanthraquinone). Authored for professionals in research and drug development, this resource offers detailed protocols, troubleshooting advice, and a deeper understanding of the principles governing the purification of this potent bioactive compound.

Understanding this compound Solubility: A Qualitative Overview

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolubility at Room TemperatureSolubility at Elevated TemperaturesSuitability for Recrystallization
Water Practically InsolublePractically InsolubleUnsuitable as a single solvent
Petroleum Ether Practically InsolubleSparingly SolublePoor, may be used as an anti-solvent
Ethanol Sparingly SolubleSolubleGood potential
Methanol Sparingly SolubleSolubleGood potential
Acetone Sparingly SolubleSolublePotential, may require a co-solvent
Ethyl Acetate Sparingly SolubleSolubleGood potential
Toluene (B28343) Sparingly SolubleSolubleGood potential, especially for non-polar impurities
Glacial Acetic Acid SolubleVery SolubleExcellent potential, often used for anthraquinones
Chloroform Sparingly SolubleSolublePotential, but less commonly used
Benzene Sparingly SolubleSolublePotential, but consider toxicity
Dimethylformamide (DMF) SolubleVery SolubleGenerally too strong a solvent for recrystallization

Experimental Protocol: Recrystallization of this compound

This protocol provides a generalized methodology for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale trials based on the solubility information in Table 1. Glacial acetic acid, ethanol, or toluene are recommended as starting points.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Glacial Acetic Acid, Ethanol, or Toluene)

  • Erlenmeyer flask

  • Heating source (hot plate with magnetic stirrer)

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Gradually add more hot solvent in small portions until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified this compound crystals in a vacuum oven or by air drying.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound and related anthraquinones.

Question 1: Why are no crystals forming, even after cooling?

Answer: This is a common issue that can arise from several factors:

  • Too much solvent: If an excessive amount of solvent was used, the solution may not be supersaturated enough for crystals to form upon cooling.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of this compound. Allow it to cool again.

  • Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystallization.

    • Solution 1: Scratch the inside of the flask with a glass stirring rod at the surface of the solution to create a rough surface for nucleation.

    • Solution 2: Add a "seed crystal" of pure this compound to the solution to induce crystallization.

Question 2: My product is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the dissolved this compound separates as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high.

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation and allow it to cool more slowly.

  • Solution 2: Try a different solvent with a lower boiling point.

  • Solution 3: Lower the temperature at which crystallization is initiated.

Question 3: The yield of my recrystallized this compound is very low. How can I improve it?

Answer: A low yield can be due to several factors:

  • Using too much solvent: As mentioned, excess solvent will keep more of the this compound dissolved even at low temperatures. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature crystallization during hot filtration: If the solution cools too much during filtration, some product will be lost on the filter paper. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete precipitation: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation.

  • Washing with too much cold solvent: While washing is necessary, using an excessive amount of cold solvent can dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

Question 4: The recrystallized this compound is still impure. What can be done?

Answer: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly.

  • Solution 1: Ensure a slow cooling rate to allow for the formation of well-ordered crystals that exclude impurities.

  • Solution 2: Consider a second recrystallization step.

  • Solution 3: If colored impurities persist, ensure the activated charcoal step is included in the protocol.

  • Solution 4: For persistent impurities, an alternative purification technique such as column chromatography may be necessary.

Visualizing the Workflow

To aid in understanding the decision-making process for solvent selection and the experimental workflow, the following diagrams have been created using Graphviz.

Solvent_Selection_Workflow start Start: Crude this compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test solvent_choice Select Solvent: High solubility when hot, Low solubility when cold solubility_test->solvent_choice recrystallize Perform Recrystallization solvent_choice->recrystallize evaluate Evaluate Crystal Purity and Yield recrystallize->evaluate success Pure this compound Crystals evaluate->success Successful troubleshoot Troubleshoot (e.g., change solvent, adjust cooling rate) evaluate->troubleshoot Unsuccessful troubleshoot->solvent_choice

Caption: A workflow diagram for selecting an appropriate solvent for this compound recrystallization.

Recrystallization_Protocol_Flowchart cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude this compound in Minimum Hot Solvent hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry

Caption: A step-by-step flowchart of the this compound recrystallization protocol.

troubleshooting inconsistent results in Pachybasin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pachybasin Experiments

Welcome to the technical support center for this compound-related experiments. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A: this compound is a bioactive anthraquinone, a natural product often isolated from endophytic fungi.[1][2] It is studied for a variety of biological activities, including antimicrobial, antifungal, and potential anticancer effects.[3][4][5][6] In cancer biology, it is often investigated for its role in signaling pathways related to cell cycle, apoptosis, and inflammation.[1]

Q2: Why am I seeing different IC50 values for this compound across different cancer cell lines?

A: It is very common for a compound to exhibit different IC50 values in different cell lines.[7] This variability is due to the unique biological and genetic characteristics of each cell line, a phenomenon known as "cell-specific response."[7] Factors influencing this include differences in metabolic pathways, expression levels of the drug's target protein, cell membrane permeability, and the presence of drug resistance mechanisms.

Q3: My this compound powder won't fully dissolve in my cell culture medium. What should I do?

A: this compound, like many organic compounds, can have poor aqueous solubility. It is standard practice to first dissolve it in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock can then be diluted to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all treatments, including a vehicle control (medium with the same percentage of DMSO but no this compound).

Q4: Can the IC50 value for this compound vary even when using the same cell line?

A: Yes, several factors can lead to variability in IC50 values within the same cell line. These include:

  • Assay Method: Different cytotoxicity assays (e.g., MTT, XTT, LDH release) measure different cellular endpoints and can yield different IC50 values.[7]

  • Cell Passage Number: As cells are cultured over time, their characteristics can change. It is crucial to use cells within a consistent and low passage number range.

  • Cell Density: The initial number of cells seeded can affect the calculated IC50 value.

  • Incubation Time: The duration of drug exposure will significantly impact the outcome. IC50 values should always be reported with the corresponding incubation time (e.g., 24h, 48h).

Troubleshooting Guide: Inconsistent Experimental Results

Scenario 1: High Variability in Cell Viability (e.g., MTT Assay) Results

Question: I am performing a cell viability assay with this compound, but my replicates show high standard deviation and the dose-response curve is not consistent between experiments. What could be wrong?

Possible Causes & Solutions:

Possible Cause Recommended Action
Compound Precipitation This compound may be precipitating at higher concentrations in the aqueous culture medium. Visually inspect wells under a microscope for crystals. Prepare fresh dilutions from your DMSO stock for each experiment.
Inaccurate Pipetting Small volumes of concentrated drug stock can be difficult to pipet accurately. Use calibrated pipettes and ensure proper technique. Consider performing serial dilutions to reduce errors.
Uneven Cell Seeding An inconsistent number of cells per well will lead to high variability. Ensure your cell suspension is homogenous before seeding by gently mixing between pipetting.
Edge Effects in Plates Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells or ensure proper humidification in the incubator.
Contamination Microbial contamination can alter assay results. Regularly check cell cultures for any signs of contamination.

Here is a diagram illustrating a logical workflow to troubleshoot inconsistent cell viability results.

G cluster_start cluster_checks Initial Checks cluster_actions Corrective Actions cluster_retest start Inconsistent Viability Results check_compound Inspect Wells for Precipitation start->check_compound check_cells Check Cell Morphology & Contamination start->check_cells check_plate Evaluate Plate for 'Edge Effects' start->check_plate remake_stock Prepare Fresh This compound Stock check_compound->remake_stock Precipitate Observed optimize_seeding Optimize Cell Seeding Protocol check_cells->optimize_seeding Uneven Growth Observed check_plate->optimize_seeding Edge Effect Suspected review_pipetting Review Pipetting Technique remake_stock->review_pipetting retest Re-run Assay with Controls review_pipetting->retest optimize_seeding->review_pipetting

Caption: Troubleshooting workflow for inconsistent cell viability assays.

Scenario 2: this compound Fails to Induce Expected Apoptosis

Question: Published literature suggests this compound induces apoptosis in my cancer cell line, but I am not observing it via Annexin V/PI staining. Why might this be?

Possible Causes & Solutions:

Possible Cause Recommended Action
Sub-optimal Concentration The concentration used may be too low to induce apoptosis within your experimental timeframe. Perform a dose-response experiment using a wider range of concentrations.
Incorrect Timepoint Apoptosis is a dynamic process. You may be measuring too early or too late. Perform a time-course experiment (e.g., 12h, 24h, 48h) to identify the optimal timepoint for apoptosis detection.
Cell Line Resistance Your specific cell line may have acquired resistance or have intrinsic mechanisms that counteract this compound's apoptotic effects. Confirm the identity of your cell line via STR profiling.
Different Mechanism In your specific model, this compound might be inducing a different form of cell death (e.g., necrosis, autophagy) or causing cell cycle arrest instead of apoptosis. Consider assays for these alternative outcomes.
Inactive Compound The this compound stock may have degraded. Store it properly (as recommended by the supplier) and consider purchasing a new lot.

This compound is reported to influence several key signaling pathways that regulate cell survival and death. Inconsistencies can arise if a component of these pathways is altered in your specific cell model.

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK NFkB NF-κB Pathway This compound->NFkB Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest Inflammation Inflammation NFkB->Inflammation

References

Validation & Comparative

Pachybasin vs. Chrysophanol: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two closely related anthraquinones, pachybasin and chrysophanol (B1684469), reveals distinct profiles in their biological activities and pharmacokinetic properties. While both compounds share a common structural backbone and exhibit antimicrobial effects, their broader therapeutic potential and underlying mechanisms of action appear to diverge significantly. This guide provides a comprehensive comparison based on available experimental data to assist researchers and drug development professionals in evaluating these two natural products.

Structural and Physicochemical Properties

This compound and chrysophanol are both naturally occurring anthraquinones. Structurally, they are very similar, with chrysophanol being the 1,8-dihydroxy derivative of this compound (1-hydroxy-3-methylanthraquinone). This seemingly minor difference in hydroxylation significantly impacts their physicochemical properties and, consequently, their biological activities.

PropertyThis compoundChrysophanol
IUPAC Name 1-hydroxy-3-methylanthracene-9,10-dione1,8-dihydroxy-3-methylanthracene-9,10-dione[1]
Molecular Formula C15H10O3C15H10O4[1][2]
Molecular Weight 238.24 g/mol [3][4]254.24 g/mol [1]
Appearance -Golden yellow or brown powder[2]
Melting Point -196 °C[2]
Water Solubility -Poor[2]
LogP -3.08[5]
Hydrogen Bond Donors -2[5]
Hydrogen Bond Acceptors -4[5]

Comparative Efficacy

Antimicrobial and Antifungal Activity

Both this compound and chrysophanol have been recognized for their antimicrobial and antifungal properties. This compound has demonstrated significant activity against a range of bacteria and fungi. Chrysophanol also exhibits broad-spectrum antimicrobial effects.

OrganismThis compound (MIC)Chrysophanol (MIC/IC50)
Escherichia coli64.0 µg/mL-
Bacillus subtilis64.0 µg/mL-
Staphylococcus aureus32.0 µg/mL-
Candida albicans64.0 µg/mL-
Aspergillus niger64.0 µg/mL-
Fusarium oxysporum16.0 µg/mL-
Blumeria graminis f. sp. hordei-IC50: 4.7 µg/mL[6]
Anti-inflammatory and Anticancer Activity

While this compound's activities in these areas are not well-documented in publicly available literature, chrysophanol has been extensively studied for its anti-inflammatory and anticancer effects. It has been shown to modulate key signaling pathways involved in inflammation and cancer progression.

Mechanisms of Action

The mechanisms of action for this compound are primarily understood in the context of its antimicrobial effects. For chrysophanol, a more complex picture has emerged, involving the modulation of several critical cellular signaling pathways.

Experimental Workflow for Investigating Anti-inflammatory Effects

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data Data Analysis macrophages RAW264.7 Macrophages lps LPS Stimulation macrophages->lps treatment Chrysophanol Treatment lps->treatment cytokine_assay Cytokine Measurement (ELISA) treatment->cytokine_assay western_blot Western Blot (NF-κB, MAPK) treatment->western_blot data_analysis Statistical Analysis cytokine_assay->data_analysis western_blot->data_analysis animal_model Animal Model of Inflammation drug_admin Chrysophanol Administration animal_model->drug_admin tissue_collection Tissue Collection drug_admin->tissue_collection histology Histopathological Analysis tissue_collection->histology biochemical_assay Biochemical Assays tissue_collection->biochemical_assay histology->data_analysis biochemical_assay->data_analysis G cluster_chrysophanol Chrysophanol cluster_pathways Signaling Pathways cluster_effects Biological Effects chrysophanol Chrysophanol nfkb NF-κB Pathway chrysophanol->nfkb Inhibits mtor mTOR Pathway chrysophanol->mtor Inhibits mapk MAPK Pathway chrysophanol->mapk Inhibits inflammation ↓ Inflammation nfkb->inflammation apoptosis ↑ Apoptosis mtor->apoptosis proliferation ↓ Cell Proliferation mtor->proliferation mapk->inflammation

References

Pachybasin's Antifungal Mechanism: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals validating the antifungal properties of Pachybasin. This document provides an objective comparison with established antifungal agents, supported by experimental data and detailed protocols.

This guide explores the antifungal mechanism of this compound, a naturally occurring anthraquinone, by comparing its activity with major classes of antifungal drugs. While this compound has demonstrated significant antifungal potential, particularly against phytopathogenic fungi, this guide synthesizes the current understanding of its mode of action and provides the necessary experimental framework for its further validation.

Comparative Analysis of Antifungal Efficacy

This compound has shown broad-spectrum activity against several fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungi, providing a quantitative measure of its potency.

Fungal SpeciesThis compound MIC (µg/mL)
Saccharomyces cerevisiae64.0
Candida albicans64.0
Aspergillus niger64.0
Aspergillus flavus64.0
Fusarium oxysporum16.0

Unraveling the Antifungal Mechanism of this compound

Current research indicates that this compound's antifungal activity stems from its ability to disrupt crucial early stages of fungal development. Studies have shown it to be highly effective at inhibiting fungal spore germination and the formation of appressoria, which are specialized structures required for host penetration by many plant pathogenic fungi.[1]

The precise molecular mechanism of this compound is an active area of investigation. However, based on studies of structurally similar anthraquinones like emodin, a plausible mechanism involves the inhibition of (1,3)-β-D-glucan synthase, a key enzyme responsible for the synthesis of β-glucan, an essential component of the fungal cell wall.[2] Disruption of the cell wall leads to osmotic instability and cell lysis.

Another potential mechanism, suggested for naphthoquinones, a related class of compounds, is the generation of reactive oxygen species (ROS).[2] This leads to oxidative stress, which can cause damage to cellular components, including the destabilization of mitochondrial integrity and impairment of cellular respiration.[2]

The following table provides a comparative overview of this compound's proposed mechanism of action against established antifungal drug classes.

Antifungal Agent/ClassPrimary Mechanism of ActionCellular TargetEffect on Fungal Cell
This compound (Proposed) Inhibition of cell wall synthesis; Induction of oxidative stress(1,3)-β-D-glucan synthase; MitochondriaDisruption of cell wall integrity; Mitochondrial dysfunction and cell death
Azoles (e.g., Fluconazole) Inhibition of ergosterol (B1671047) biosynthesisLanosterol 14α-demethylaseDepletion of ergosterol, leading to altered cell membrane fluidity and function
Polyenes (e.g., Amphotericin B) Direct binding to ergosterolErgosterol in the cell membraneFormation of pores in the cell membrane, causing leakage of intracellular contents
Echinocandins (e.g., Caspofungin) Inhibition of β-(1,3)-D-glucan synthesisβ-(1,3)-D-glucan synthaseDisruption of cell wall integrity, leading to osmotic instability and cell lysis

Experimental Protocols for Validation

To rigorously validate the antifungal mechanism of this compound, a series of well-established experimental protocols should be employed.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium. Harvest fungal cells or spores and suspend them in sterile saline. Adjust the cell density to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Add the prepared fungal inoculum to each well. Include a positive control (fungus without this compound) and a negative control (broth only). Incubate the plates at an appropriate temperature for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which no visible growth is observed.

Cell Wall Integrity Assay

This assay assesses whether this compound compromises the fungal cell wall.

  • Spheroplast Formation: Treat fungal cells with this compound at its MIC and sub-MIC concentrations. In parallel, treat cells with a known cell wall-disrupting agent (e.g., caspofungin) as a positive control.

  • Osmotic Stress: After treatment, subject the fungal cells to osmotic stress by suspending them in a hypotonic solution (e.g., sterile distilled water).

  • Viability Assessment: Measure cell viability using a dye such as propidium (B1200493) iodide, which can only penetrate cells with a compromised membrane, or by plating on non-selective agar and counting colony-forming units (CFUs). A significant decrease in viability under hypotonic conditions compared to isotonic conditions suggests cell wall damage.

Ergosterol Biosynthesis Inhibition Assay

This assay determines if this compound interferes with the production of ergosterol, a key component of the fungal cell membrane.

  • Sterol Extraction: Grow the fungal culture in the presence of varying concentrations of this compound. Harvest the cells and extract the total sterols using a suitable solvent like n-heptane.

  • Quantification: Analyze the sterol composition using spectrophotometry or more advanced techniques like gas chromatography-mass spectrometry (GC-MS). A dose-dependent decrease in the ergosterol content would indicate inhibition of its biosynthesis.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of ROS within fungal cells upon exposure to this compound.

  • Cell Treatment: Expose fungal cells to different concentrations of this compound for a defined period.

  • Staining: Add a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to the treated and untreated cells.

  • Detection: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates a higher level of intracellular ROS.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways and workflows associated with different antifungal mechanisms.

Antifungal_Mechanisms cluster_this compound This compound (Proposed) cluster_Azoles Azoles cluster_Polyenes Polyenes cluster_Echinocandins Echinocandins This compound This compound Glucan_Synthase (1,3)-β-D-Glucan Synthase This compound->Glucan_Synthase Inhibits Mitochondria Mitochondria This compound->Mitochondria Acts on Cell_Wall Cell Wall Disruption Glucan_Synthase->Cell_Wall Leads to ROS ROS Production Mitochondria->ROS Induces Azoles Fluconazole Lanosterol_Demethylase Lanosterol 14α-demethylase Azoles->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Synthesis Blocks Polyenes Amphotericin B Ergosterol Ergosterol Polyenes->Ergosterol Binds to Membrane_Pores Membrane Pore Formation Ergosterol->Membrane_Pores Causes Echinocandins Caspofungin E_Glucan_Synthase β-(1,3)-D-Glucan Synthase Echinocandins->E_Glucan_Synthase Inhibits E_Cell_Wall Cell Wall Disruption E_Glucan_Synthase->E_Cell_Wall Leads to Experimental_Workflow start Start: Fungal Culture mic MIC Determination (Broth Microdilution) start->mic cell_wall_assay Cell Wall Integrity Assay mic->cell_wall_assay ergosterol_assay Ergosterol Biosynthesis Assay mic->ergosterol_assay ros_assay ROS Production Assay mic->ros_assay data_analysis Data Analysis and Mechanism Elucidation cell_wall_assay->data_analysis ergosterol_assay->data_analysis ros_assay->data_analysis

References

In-Depth Analysis of Pachybasin: Current Research and Future Directions for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a notable gap in the targeted validation and mechanistic studies of Pachybasin, a bioactive anthraquinone (B42736) metabolite. While preliminary research has established its antimicrobial properties, detailed investigations into its specific molecular targets and signaling pathways within human cells remain largely unexplored. This guide provides a summary of the current knowledge on this compound and outlines established methodologies that researchers can employ for future target identification and validation studies.

Current Understanding of this compound

This compound is a naturally occurring anthraquinone compound isolated from various endophytic fungi.[1] Initial studies have primarily focused on its antimicrobial and antifungal activities, demonstrating its potential as a therapeutic agent. Research has shown that this compound exhibits inhibitory effects against a range of microorganisms, including E. coli, S. aureus, and C. albicans.[1]

However, beyond this initial characterization, there is a significant lack of published research detailing its mechanism of action, specific molecular targets, and its effects on cellular signaling pathways in host systems. Anthraquinones as a class are known to exert their effects through various mechanisms, including DNA intercalation and inhibition of protein kinases. Still, specific experimental validation for this compound is not yet available in the public domain.

A Roadmap for this compound Target Identification and Validation

For researchers and drug development professionals interested in elucidating the therapeutic potential of this compound, a systematic approach to target identification and validation is crucial. The following sections outline standard experimental protocols and workflows that can be adapted for this purpose.

TechniquePrincipleAdvantagesDisadvantagesTypical Data Output
Affinity Chromatography A ligand (this compound) is immobilized on a solid support to capture interacting proteins from a cell lysate.Relatively straightforward, can identify direct binding partners.Can have high background binding, may miss transient interactions.List of potential binding proteins identified by mass spectrometry.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Can be performed in intact cells and tissues, confirms direct target engagement.Requires specific antibodies for detection, optimization of heating conditions can be challenging.A shift in the melting temperature of the target protein in the presence of the ligand.
Pull-Down Assay A "bait" protein (often a known or suspected target) is used to capture its interacting partners ("prey") from a lysate.Can confirm protein-protein interactions downstream of the primary target.Can be prone to false positives due to non-specific binding.Identification of interacting proteins by Western blot or mass spectrometry.
Kinase Inhibition Assay Measures the ability of a compound to inhibit the activity of a specific kinase enzyme.Provides direct evidence of enzymatic inhibition, allows for quantitative measurement of potency (IC50).Requires purified kinase enzymes, does not confirm direct binding in a cellular context.IC50 values, kinetic parameters of inhibition.
Chemoproteomics Utilizes chemical probes to identify protein targets in a complex biological sample.Can identify targets in a native cellular environment, provides a global view of potential interactions.Synthesis of appropriate probes can be complex, data analysis is challenging.A list of labeled proteins identified and quantified by mass spectrometry.

Experimental Protocols and Workflows

The following sections provide detailed methodologies for key experiments in target identification and validation, which can be applied to the study of this compound.

Affinity Chromatography-Mass Spectrometry

This technique is a foundational method for identifying the direct binding partners of a small molecule like this compound.

Experimental Protocol:

  • Immobilization of this compound: Covalently attach this compound to a solid support (e.g., agarose (B213101) beads) through a suitable chemical linker.

  • Cell Lysate Preparation: Prepare a total protein lysate from the cells or tissue of interest under non-denaturing conditions.

  • Affinity Purification: Incubate the immobilized this compound with the cell lysate to allow for the binding of target proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow Diagram:

cluster_0 Affinity Chromatography Workflow This compound This compound Beads Immobilized on Beads This compound->Beads Incubation Incubation Beads->Incubation Lysate Cell Lysate Lysate->Incubation Wash Washing Incubation->Wash Elution Elution Wash->Elution MS LC-MS/MS Analysis Elution->MS Targets Potential Targets MS->Targets

Affinity Chromatography Workflow
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate direct target engagement in a cellular context.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein of interest remaining in the soluble fraction at each temperature using techniques like Western blotting or ELISA.

  • Melting Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target stabilization.

Experimental Workflow Diagram:

cluster_1 CETSA Workflow Cells Intact Cells Treatment Treat with this compound or Vehicle Cells->Treatment Heating Heat to Various Temperatures Treatment->Heating Lysis Cell Lysis & Centrifugation Heating->Lysis Quantification Quantify Soluble Protein Lysis->Quantification Curve Generate Melting Curve Quantification->Curve Validation Target Validation Curve->Validation

Cellular Thermal Shift Assay Workflow
Hypothetical Signaling Pathway for an Anthraquinone Kinase Inhibitor

While the specific signaling pathway for this compound is unknown, many anthraquinones are known to inhibit protein kinases. Below is a hypothetical signaling pathway diagram illustrating how a compound like this compound might act as a kinase inhibitor to block a cancer-related pathway.

cluster_2 Hypothetical this compound Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation This compound This compound This compound->Kinase1 Inhibition Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation

Hypothetical Kinase Inhibition Pathway

Conclusion

References

Pachybasin: A Comparative Analysis of Efficacy Against Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of Pachybasin, a naturally derived anthraquinone (B42736), with established commercial antibiotics. The following sections detail its performance based on available experimental data, outline the methodologies used for these assessments, and propose its potential mechanism of action.

Quantitative Efficacy Comparison

The antimicrobial efficacy of this compound has been evaluated against a range of pathogenic bacteria and fungi. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

The following table summarizes the MIC values of this compound against various microorganisms and provides a comparative reference for commonly used commercial antibiotics against the same pathogens. It is important to note that direct comparisons of MIC values across different studies can be influenced by variations in experimental conditions.

MicroorganismThis compound MIC (µg/mL)Commercial AntibioticCommercial Antibiotic MIC (µg/mL)
Staphylococcus aureus32.0Vancomycin≤ 2
Oxacillin≤ 2 (susceptible)
Escherichia coli64.0Ciprofloxacin≤ 1
Ampicillin≤ 8 (susceptible)
Candida albicans64.0Amphotericin B0.25 - 1
Fluconazole≤ 8 (susceptible)
Bacillus subtilis64.0Not specifiedNot specified
Micrococcus luteus64.0Not specifiedNot specified
Saccharomyces cerevisiae64.0Not specifiedNot specified
Aspergillus niger64.0Not specifiedNot specified
Aspergillus flavus64.0Not specifiedNot specified
Fusarium oxysporum16.0Not specifiedNot specified

Proposed Mechanism of Action

While the precise molecular signaling pathway of this compound is still under investigation, preliminary evidence from studies on crude extracts containing this compound and the known activities of related anthraquinone compounds suggest a multi-targeted mechanism of action. This likely contributes to its broad-spectrum antimicrobial activity.

A key proposed mechanism involves the inhibition of the bacterial respiratory chain . Specifically, it is suggested that this compound may interfere with the function of respiratory chain dehydrogenases. This disruption would impede cellular respiration, leading to a decrease in ATP production and ultimately, cell death.

Furthermore, evidence points towards the disruption of cell membrane integrity . This compound may interact with the lipid bilayer of bacterial and fungal cells, leading to increased permeability, leakage of intracellular components, and loss of cellular homeostasis.

As an anthraquinone, this compound may also share mechanisms common to this class of compounds, such as intercalation into DNA , which would inhibit DNA replication and transcription, and the inhibition of protein kinases involved in essential cellular signaling pathways.

Proposed Mechanism of Action of this compound This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Interacts with RespiratoryChain Respiratory Chain Dehydrogenases This compound->RespiratoryChain Inhibits DNA Bacterial DNA This compound->DNA Intercalates ProteinKinases Protein Kinases This compound->ProteinKinases Inhibits Disruption Membrane Disruption & Permeabilization Membrane->Disruption InhibitionResp Inhibition of Cellular Respiration RespiratoryChain->InhibitionResp InhibitionRep Inhibition of DNA Replication & Transcription DNA->InhibitionRep InhibitionSignal Disruption of Signaling Pathways ProteinKinases->InhibitionSignal CellDeath Cell Death Disruption->CellDeath InhibitionResp->CellDeath InhibitionRep->CellDeath InhibitionSignal->CellDeath

Caption: Proposed multi-target mechanism of this compound.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the efficacy of antimicrobial agents. The following are detailed methodologies for the key experiments cited in the comparison.

Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Agent: A stock solution of this compound or the commercial antibiotic is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Workflow for Broth Microdilution MIC Assay Start Start PrepAgent Prepare Serial Dilutions of Antimicrobial Agent Start->PrepAgent PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum Inoculate Inoculate Microtiter Plate Wells PrepAgent->Inoculate PrepInoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadResults Observe for Growth and Determine MIC Incubate->ReadResults End End ReadResults->End

Caption: Workflow for MIC determination via broth microdilution.

Agar (B569324) Dilution Method for MIC Determination

This method involves the incorporation of the antimicrobial agent directly into the agar medium.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.

  • Inoculum Preparation: A standardized microbial suspension is prepared, similar to the broth microdilution method.

  • Inoculation: A small, standardized volume of the inoculum is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism on the agar surface.

This guide provides a foundational comparison of this compound with commercial antibiotics. Further research into its precise molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

Unlocking the Therapeutic Potential of Pachybasin: A Comparative Guide to its Analogs' Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, researchers are increasingly turning their attention to natural products and their derivatives. Pachybasin, an anthraquinone (B42736) found in several fungal species, has demonstrated promising antimicrobial and cytotoxic activities. This guide provides a comprehensive comparison of this compound analogs, delving into their structure-activity relationships (SAR) to inform future drug discovery and development efforts. By examining experimental data from closely related anthraquinones, this document serves as a vital resource for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activity

While comprehensive studies on a homologous series of this compound analogs are limited, a wealth of data from structurally similar anthraquinones, such as emodin (B1671224), aloe-emodin (B1665711), and rhein (B1680588), allows for insightful SAR analysis. These compounds share the core anthraquinone scaffold with this compound (1,8-dihydroxy-3-methyl-9,10-anthraquinone) and offer valuable insights into how structural modifications influence biological outcomes.

Cytotoxic Activity

The cytotoxic effects of this compound and its related analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating greater potency. Analysis of available data on aloe-emodin and its derivatives reveals critical structural features for anticancer activity.

Key Structure-Activity Relationship Insights for Cytotoxicity:

  • Hydroxymethyl Group at C3: The presence of a hydroxymethyl group at the C3 position, as seen in aloe-emodin, appears to be crucial for potent cytotoxic activity. This compound possesses a methyl group at this position, suggesting that oxidation to a hydroxymethyl or carboxyl group could enhance its anticancer effects.

  • Hydroxyl Groups at C1 and C8: The hydroxyl groups at the C1 and C8 positions are consistently important for the activity of anthraquinones. Modifications at these positions generally lead to a decrease in cytotoxicity.

  • Derivatization at the Hydroxymethyl Group: Studies on aloe-emodin show that derivatization of the C3-hydroxymethyl group can modulate activity. For instance, creating hybrids with other bioactive molecules like coumarins has, in some cases, led to compounds with broad-spectrum antitumor activity, even surpassing that of the reference drug etoposide (B1684455) against certain cell lines[1].

  • Introduction of Heterocyclic Moieties: The synthesis of pyrazole-linked aloe-emodin derivatives has demonstrated that the addition of heterocyclic rings can yield compounds with significant inhibitory activity against breast cancer cells[2].

Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Anthraquinone Analogs

CompoundA549 (Lung)SGC-7901 (Gastric)HepG2 (Liver)MCF-7 (Breast)HCT-8 (Colon)
Aloe-emodin >100>100>100>100>100
Aloe-emodin-coumarin Hybrid 5d 1.8 ± 0.13.2 ± 0.22.5 ± 0.14.1 ± 0.32.8 ± 0.2
Etoposide (Reference) 5.6 ± 0.412.5 ± 1.18.9 ± 0.715.4 ± 1.39.7 ± 0.8
Pyrazole-linked Aloe-emodin 6b --15.2 ± 1.18.5 ± 0.6-
Pyrazole-linked Aloe-emodin 6e --12.8 ± 0.97.9 ± 0.5-

Data synthesized from multiple sources for illustrative comparison.[1][2]

Antimicrobial Activity

This compound itself has been shown to possess broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) is the standard measure for antimicrobial efficacy, with lower values indicating a stronger effect. Studies on rhein, another closely related anthraquinone, and its derivatives provide a basis for understanding the SAR of antimicrobial action.

Key Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Carboxylic Acid Group at C3: Rhein, which has a carboxylic acid group at the C3 position, exhibits notable antibacterial activity. This suggests that oxidation of this compound's C3-methyl group could enhance its antimicrobial properties.

  • Amide Derivatives: Synthesis of rhein amidoamide derivatives has been shown to produce compounds with significant antibacterial activity, sometimes exceeding that of the parent compound and even standard antibiotics like kanamycin (B1662678) against E. coli[3].

  • Introduction of Heterocyclic Groups: Introducing non-replace heterocyclic groups into the substituent at the C7 position of the rhein nucleus can enhance antibacterial activity against E. coli[3].

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound and Rhein Derivatives

Compound/DerivativeE. coliS. aureusB. subtilisC. albicansA. nigerF. oxysporum
This compound 64.032.064.064.064.016.0
Rhein 3.13>100----
Rhein piperidine (B6355638) amide -1.56----
7-(4-morpholino)methyl-rhein piperidine amide (5a) 0.781.56----
7-(pyrrolidin-1-yl)methyl-rhein piperidine amide (5b) 0.39-----
Kanamycin (Reference) 1.56-----

Data for this compound and Rhein derivatives are from separate studies and presented for comparative illustration.[3][4][5]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on the structurally similar and well-researched anthraquinones, emodin and aloe-emodin, provide strong indications of their likely mechanisms of action, particularly in the context of their anticancer effects. These compounds are known to induce apoptosis (programmed cell death) in cancer cells through multiple pathways.

A plausible mechanism involves the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Emodin and aloe-emodin have been shown to increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This triggers the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and the executioner caspase-3), ultimately leading to apoptosis. Furthermore, these anthraquinones can also activate the extrinsic pathway by modulating the expression of death receptors and their ligands, leading to the activation of caspase-8.

Below is a diagram illustrating the potential signaling pathways involved in anthraquinone-induced apoptosis.

G Potential Signaling Pathways for Anthraquinone-Induced Apoptosis This compound This compound Analogs ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces DeathReceptors Death Receptors (e.g., FAS) This compound->DeathReceptors modulates PI3K_AKT PI3K/AKT Pathway (Survival) This compound->PI3K_AKT inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase8->Caspase3

Caption: Potential apoptotic pathways modulated by this compound analogs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs and related compounds.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

G MTT Assay Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with this compound analogs (various conc.) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[6][7][8][9]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Workflow Diagram:

G Broth Microdilution Workflow start Start prepare_compounds Prepare serial dilutions of this compound analogs start->prepare_compounds prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate Inoculate wells of 96-well plate prepare_compounds->inoculate prepare_inoculum->inoculate incubate Incubate (18-24h for bacteria, 24-48h for fungi) inoculate->incubate read Visually or spectrophotometrically determine growth incubate->read determine_mic Identify lowest concentration with no visible growth (MIC) read->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol:

  • Compound Dilution: Two-fold serial dilutions of the this compound analogs are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (broth and inoculum without the compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density with a microplate reader.[10][11][12][13][14]

Conclusion and Future Directions

The structure-activity relationship of this compound analogs, inferred from studies of related anthraquinones, highlights promising avenues for the development of novel therapeutic agents. Modifications at the C3 position of the anthraquinone scaffold appear to be a key strategy for enhancing both cytotoxic and antimicrobial activities. Specifically, oxidation of the methyl group to a hydroxymethyl or carboxylic acid, followed by derivatization with various functional groups or heterocyclic moieties, could lead to more potent and selective compounds.

Future research should focus on the synthesis and biological evaluation of a dedicated library of this compound analogs to confirm these inferred SARs. Further investigation into the specific molecular targets and signaling pathways affected by these compounds will be crucial for understanding their mechanisms of action and for guiding the development of safer and more effective drugs. The data and protocols presented in this guide provide a solid foundation for these future endeavors.

References

Pachybasin: Evaluating its Potential in Antifungal Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The rising threat of antifungal resistance necessitates the exploration of novel therapeutic strategies. One promising approach is combination therapy, where existing antifungal agents are paired with compounds that may enhance their efficacy. Pachybasin, a naturally occurring anthraquinone (B42736) produced by endophytic fungi, has demonstrated intrinsic antifungal properties. This guide provides a comprehensive overview of the known antifungal activity of this compound and outlines a framework for investigating its potential synergistic effects with other antifungals, drawing parallels from established research on similar natural products.

This compound: Standalone Antifungal Activity

This compound, a metabolite isolated from endophytic fungi such as Coelomyceteous AFKR-18 and Trichoderma harzianum, has shown a spectrum of antimicrobial activity.[1][2][3] While research into its precise mechanism of action is ongoing, its ability to inhibit the growth of several fungal pathogens has been established.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the reported MIC values of this compound against various fungal species. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Fungal SpeciesMinimum Inhibitory Concentration (MIC) of this compound
Saccharomyces cerevisiae64.0 µg/mL[2]
Candida albicans64.0 µg/mL[2]
Aspergillus niger64.0 µg/mL[2]
Aspergillus flavus64.0 µg/mL[2]
Fusarium oxysporum16.0 µg/mL[2]

Investigating the Synergistic Potential of this compound: A Proposed Framework

Currently, there is a lack of published data specifically examining the synergistic effects of this compound with other antifungal drugs. However, based on studies of other natural compounds with antifungal properties, a robust experimental plan can be formulated. The following sections detail the methodologies required to assess this compound's potential as a synergistic agent.

Experimental Workflow for Synergy Assessment

The logical flow for investigating the synergistic effects of this compound would involve initial screening for synergy, followed by quantitative analysis and mechanistic studies.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Mechanistic Studies Strain_Selection Select Fungal Strains (e.g., Candida albicans, Aspergillus fumigatus) MIC_Determination Determine MIC of this compound and Conventional Antifungals (e.g., Fluconazole) Strain_Selection->MIC_Determination Checkerboard_Assay Perform Checkerboard Assay MIC_Determination->Checkerboard_Assay FICI_Calculation Calculate Fractional Inhibitory Concentration Index (FICI) Checkerboard_Assay->FICI_Calculation Time_Kill_Assay Time-Kill Curve Assays FICI_Calculation->Time_Kill_Assay Biofilm_Assay Biofilm Disruption/Inhibition Assays Time_Kill_Assay->Biofilm_Assay Membrane_Permeability Cell Membrane Permeability Assays Biofilm_Assay->Membrane_Permeability Efflux_Pump Efflux Pump Inhibition Assays Membrane_Permeability->Efflux_Pump Ergosterol_Pathway Ergosterol Biosynthesis Pathway Analysis Efflux_Pump->Ergosterol_Pathway cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_pathway Ergosterol Biosynthesis Pathway This compound This compound Membrane_Disruption Membrane Disruption/ Increased Permeability This compound->Membrane_Disruption Hypothesized Action Efflux_Pumps Efflux Pumps This compound->Efflux_Pumps Hypothesized Inhibition Azole Azole Antifungal (e.g., Fluconazole) 14a_demethylase 14-alpha-demethylase Azole->14a_demethylase Inhibition Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Ergosterol Ergosterol Ergosterol->Membrane_Disruption Efflux_Pumps->Azole Expels Azole Lanosterol Lanosterol Lanosterol->14a_demethylase 14a_demethylase->Ergosterol 14a_demethylase->Ergosterol Blocks Synthesis

References

Validating the Role of Pachybasin in Trichoderma Mycoparasitism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pachybasin's role in the mycoparasitic activities of Trichoderma species, with a focus on its performance against other endogenous secondary metabolites. The information is supported by experimental data, detailed protocols, and visual representations of the key biological pathways involved.

Executive Summary

Trichoderma species are renowned for their mycoparasitic capabilities, a key mechanism in their use as biocontrol agents against phytopathogenic fungi. This process is intricately regulated by a network of signaling pathways and a diverse arsenal (B13267) of secondary metabolites. Among these, the anthraquinone (B42736) this compound has emerged as a significant player in modulating mycoparasitic responses. This guide dissects the function of this compound, comparing its efficacy with other Trichoderma metabolites and elucidating the underlying signaling cascades.

Data Presentation: Comparative Efficacy of Trichoderma Secondary Metabolites

The following tables summarize the quantitative data on the effects of this compound and other Trichoderma secondary metabolites on mycoparasitism-related activities and general antifungal efficacy.

Table 1: Effect of this compound and Emodin on Trichoderma harzianum Mycoparasitic Coiling and Intracellular cAMP Levels

CompoundConcentration (µM)Mycoparasitic Coiling (Coils/mm of Nylon Fiber)Intracellular cAMP (pmol/mg protein)
Control (DMSO)-4.3 ± 0.210.5 ± 1.2
This compound1012.1 ± 0.525.3 ± 2.1
Emodin1011.8 ± 0.623.8 ± 1.9

Data extracted from Lin et al., 2012. The study used a biomimetic assay with nylon fibers to quantify mycoparasitic coiling.

Table 2: Comparative Antifungal Activity of Trichoderma Secondary Metabolites against Rhizoctonia solani

CompoundBioassayConcentrationInhibition (%)Reference
This compoundNot specifiedNot specifiedActive[1]
EmodinNot specifiedNot specifiedActive[1]
6-pentyl-α-pyroneMycelial Growth Inhibition0.3 mg/mL69.6[2]
HarzianopyridoneMycelial Growth Inhibition35.9–50.2 µg/mL (EC50)50[1]
TrichoderminMycelial Growth Inhibition25.60 µg/mL (EC50)50[2]
PeptaibolsMycelial Growth Inhibition-Increased production during interaction[3]

Note: A direct comparative study on the effect of these compounds on mycoparasitic coiling is not currently available. The data presented for compounds other than this compound and Emodin primarily reflects their general antifungal activity.

Experimental Protocols

Mycoparasitic Coiling Assay (Biomimetic)

This protocol, adapted from Lin et al. (2012), provides a method to quantify the mycoparasitic coiling of Trichoderma in response to chemical stimuli using an artificial substrate.

Materials:

  • Trichoderma harzianum culture

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Nylon 66 fibers (diameter approx. 20 µm)

  • This compound, Emodin, and other test compounds

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile distilled water

  • Microscope with a calibrated eyepiece

Procedure:

  • Grow T. harzianum on PDA plates for 5-7 days at 28°C.

  • Prepare stock solutions of test compounds in DMSO.

  • Place a sterile nylon fiber on the surface of a fresh PDA plate.

  • Inoculate the plate with a mycelial plug of T. harzianum approximately 1 cm from the nylon fiber.

  • Apply a specific concentration of the test compound (or DMSO as a control) onto the mycelial plug.

  • Incubate the plates at 28°C in the dark.

  • After 48-72 hours, observe the interaction between the Trichoderma hyphae and the nylon fiber under a microscope.

  • Count the number of coils formed by the hyphae around the nylon fiber per unit length (e.g., per mm).

  • Perform at least three replicates for each treatment.

Intracellular cAMP Level Measurement

This protocol outlines the steps for quantifying intracellular cyclic AMP (cAMP) levels in Trichoderma mycelia, as described by Lin et al. (2012).

Materials:

  • Trichoderma harzianum liquid culture

  • Test compounds (this compound, Emodin)

  • Liquid nitrogen

  • 0.1 M HCl

  • Centrifuge

  • cAMP enzyme immunoassay (EIA) kit

  • Protein assay kit (e.g., Bradford or BCA)

Procedure:

  • Grow T. harzianum in a suitable liquid medium to the desired growth phase.

  • Add the test compounds at the desired concentrations and incubate for a specific period.

  • Harvest the mycelia by filtration and immediately freeze in liquid nitrogen.

  • Grind the frozen mycelia to a fine powder.

  • Resuspend the powdered mycelia in 0.1 M HCl and vortex thoroughly.

  • Centrifuge the suspension at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant, which contains the intracellular cAMP.

  • Measure the cAMP concentration in the supernatant using a commercial cAMP EIA kit according to the manufacturer's instructions.

  • Determine the total protein concentration in the mycelial pellet using a standard protein assay.

  • Normalize the cAMP concentration to the total protein content (e.g., pmol cAMP/mg protein).

Dual Culture Antagonism Assay

This is a standard method to assess the direct antagonistic activity of Trichoderma against a fungal pathogen.

Materials:

  • Trichoderma species culture

  • Rhizoctonia solani (or other target pathogen) culture

  • PDA plates

  • Sterile cork borer or scalpel

Procedure:

  • From the actively growing margins of 5-7 day old cultures, take a mycelial disc (e.g., 5 mm diameter) of the Trichoderma species and the target pathogen.

  • Place the mycelial discs on a fresh PDA plate at opposite ends, approximately 4-5 cm apart.

  • For the control, place a mycelial disc of the pathogen on a PDA plate at the same position, with a sterile agar plug at the opposite end.

  • Incubate the plates at 28°C.

  • Observe the plates daily and record the radial growth of the pathogen in both the dual culture and control plates.

  • Calculate the percentage of inhibition of radial growth (PIRG) using the formula: PIRG (%) = [(R1 - R2) / R1] x 100 Where R1 is the radial growth of the pathogen in the control plate, and R2 is the radial growth of the pathogen in the dual culture plate.

Mandatory Visualization

Signaling Pathway of this compound-Induced Mycoparasitism

The following diagram illustrates the proposed signaling pathway through which this compound enhances mycoparasitic coiling in Trichoderma.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds to G_protein Heterotrimeric G-Protein GPCR->G_protein Activates AC Adenylate Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Mycoparasitism_Factors Mycoparasitism-related Transcription Factors PKA->Mycoparasitism_Factors Phosphorylates Coiling Enhanced Mycoparasitic Coiling Mycoparasitism_Factors->Coiling Induces gene expression for

Caption: this compound-mediated cAMP signaling pathway in Trichoderma mycoparasitism.

Experimental Workflow for Validating this compound's Role

The following diagram outlines the experimental workflow to validate the role of this compound in Trichoderma mycoparasitism.

G start Start: Hypothesis This compound enhances mycoparasitism culture Culture T. harzianum and R. solani start->culture dual_culture Dual Culture Assay (Qualitative Assessment) culture->dual_culture coiling_assay Biomimetic Coiling Assay (Quantitative Assessment) culture->coiling_assay data_analysis Data Analysis and Comparison dual_culture->data_analysis cAMP_measurement Intracellular cAMP Measurement coiling_assay->cAMP_measurement cAMP_measurement->data_analysis conclusion Conclusion: This compound enhances coiling via cAMP pathway data_analysis->conclusion

Caption: Experimental workflow for investigating this compound's role in mycoparasitism.

Conclusion

The available evidence strongly supports the role of this compound as a key signaling molecule in Trichoderma mycoparasitism, specifically in the enhancement of coiling behavior.[4][5] This activity is mediated through the cAMP signaling pathway, where this compound appears to trigger an increase in intracellular cAMP levels, subsequently activating downstream effectors that regulate the formation of mycoparasitic structures.[4][5] When compared to other secondary metabolites produced by Trichoderma, this compound's direct impact on mycoparasitic coiling is a distinguishing feature. While compounds like 6-pentyl-α-pyrone and various peptaibols exhibit potent antifungal activity by directly inhibiting pathogen growth, their specific role in modulating the physical mycoparasitic interactions is less defined.[2][3]

For researchers and professionals in drug development, this compound and its derivatives present a promising avenue for the development of novel bio-fungicides or as adjuvants to enhance the efficacy of existing Trichoderma-based biocontrol products. Further research should focus on elucidating the specific G-protein coupled receptor(s) that interact with this compound and on conducting direct comparative studies of this compound with other Trichoderma secondary metabolites on a wider range of mycoparasitism-related parameters. Such studies will provide a more complete picture of the chemical ecology of Trichoderma and pave the way for more targeted and effective applications in agriculture and beyond.

References

Comparative Transcriptomics of Pachybasin-Treated Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic responses of various fungal species to Pachybasin treatment. This compound, a naturally occurring anthraquinone, has demonstrated notable antimicrobial properties. Understanding its impact on fungal gene expression at a molecular level is crucial for elucidating its mechanism of action and for the development of novel antifungal strategies. This document synthesizes data from hypothetical transcriptomic studies to offer insights into the differential gene regulation and affected signaling pathways in fungi upon exposure to this compound.

Quantitative Data Summary

The following tables summarize the hypothetical differentially expressed genes (DEGs) in two representative fungal species, a pathogenic yeast (Candida auris) and a filamentous mold (Aspergillus niger), following treatment with this compound. The data is presented as log2 fold change, where a positive value indicates upregulation and a negative value indicates downregulation.

Table 1: Differentially Expressed Genes in Candida auris following this compound Treatment

Gene CategoryGene Name (Hypothetical)Log2 Fold ChangeFunction
Stress Response HSP702.8Chaperone, protein folding
CAT13.1Catalase, oxidative stress response
Cell Wall Integrity FKS1-2.5β-1,3-glucan synthase, cell wall biosynthesis
CHS2-2.1Chitin synthase, cell wall biosynthesis
Ergosterol (B1671047) Biosynthesis ERG11-3.5Lanosterol 14-α-demethylase, ergosterol synthesis
ERG3-3.2C-5 sterol desaturase, ergosterol synthesis
Drug Efflux CDR14.2ABC transporter, multidrug resistance
MDR13.8Major facilitator superfamily transporter
Metabolism ADH1-1.9Alcohol dehydrogenase, ethanol (B145695) fermentation

Table 2: Differentially Expressed Genes in Aspergillus niger following this compound Treatment

Gene CategoryGene Name (Hypothetical)Log2 Fold ChangeFunction
Secondary Metabolism PKS4-4.0Polyketide synthase, mycotoxin production
NRPS1-3.7Non-ribosomal peptide synthetase
Oxidative Stress SOD13.5Superoxide dismutase
GSH12.9Glutathione synthetase
Cell Membrane PHO89-2.8Phosphate transporter
PCA1-2.5Plasma membrane Ca2+-ATPase
Development BRLa-3.1Conidiation-specific transcription factor
ABC Transporters ATR F4.5ABC transporter, fungicide resistance

Experimental Protocols

The methodologies outlined below describe a standardized workflow for the comparative transcriptomic analysis of this compound-treated fungi.

Fungal Strains and Culture Conditions
  • Candida auris (e.g., strain B8441) and Aspergillus niger (e.g., strain N402) are cultured in appropriate liquid media (e.g., RPMI-1640 for C. auris and Sabouraud Dextrose Broth for A. niger) at their optimal growth temperatures (37°C for C. auris, 30°C for A. niger).

  • Cultures are grown to the mid-logarithmic phase.

This compound Treatment
  • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • The fungal cultures are treated with this compound at its minimum inhibitory concentration (MIC), predetermined through microdilution assays.

  • Control cultures are treated with an equivalent volume of the solvent.

  • The treated and control cultures are incubated for a defined period (e.g., 4 hours) to allow for transcriptional changes.

RNA Extraction and Sequencing
  • Fungal cells are harvested by centrifugation.

  • Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions, including a DNase treatment step to remove genomic DNA contamination.

  • The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • mRNA is enriched from the total RNA using oligo(dT) magnetic beads.

  • Sequencing libraries are prepared using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

  • The libraries are sequenced on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.[1]

Data Analysis
  • The quality of the raw sequencing reads is assessed using tools like FastQC.

  • Reads are trimmed to remove adapters and low-quality sequences.

  • The cleaned reads are aligned to the respective fungal reference genomes using a splice-aware aligner like HISAT2.

  • Gene expression levels are quantified using tools such as featureCounts or HTSeq.

  • Differential gene expression analysis is performed using packages like DESeq2 or edgeR in R.[2][3]

  • Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

  • Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify the biological processes and pathways affected by this compound treatment.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_culture Fungal Culture cluster_treatment Treatment cluster_processing Sample Processing cluster_analysis Data Analysis Fungal_Culture Fungal Culture (Mid-log phase) Pachybasin_Treatment This compound Treatment Fungal_Culture->Pachybasin_Treatment Control_Treatment Control (Solvent) Fungal_Culture->Control_Treatment RNA_Extraction RNA Extraction Pachybasin_Treatment->RNA_Extraction Control_Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA-Seq (Illumina) Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Alignment to Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Functional_Annotation Functional Annotation (GO, KEGG) DEG_Analysis->Functional_Annotation

Caption: Experimental workflow for comparative transcriptomics of this compound-treated fungi.

Hypothetical this compound-Induced Stress Response Pathway

Stress_Response_Pathway cluster_membrane Cell Membrane cluster_ros Oxidative Stress cluster_cell_wall Cell Wall Integrity Pathway cluster_ergosterol Ergosterol Biosynthesis cluster_response Cellular Response This compound This compound Membrane_Damage Membrane Stress / Damage This compound->Membrane_Damage ERG_Genes ERG11 / ERG3 (Downregulated) This compound->ERG_Genes ROS Increased ROS Membrane_Damage->ROS CWI_Pathway CWI Signaling Cascade Membrane_Damage->CWI_Pathway Efflux_Pumps Efflux Pumps (Upregulated) Membrane_Damage->Efflux_Pumps SOD SOD (Upregulated) ROS->SOD CAT CAT (Upregulated) ROS->CAT FKS_CHS FKS1 / CHS2 (Downregulated) CWI_Pathway->FKS_CHS Growth_Inhibition Growth Inhibition FKS_CHS->Growth_Inhibition ERG_Genes->Growth_Inhibition

Caption: Hypothetical signaling pathways affected by this compound in fungi.

References

Pachybasin as a Reference Standard in Natural Product Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in natural product screening to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of pachybasin with other commonly used natural product reference standards—quercetin, curcumin, and berberine—across key performance parameters including antimicrobial, cytotoxic, and enzyme inhibitory activities.

Introduction to this compound

This compound (1-hydroxy-3-methylanthraquinone) is a naturally occurring anthraquinone (B42736) found in several fungal species.[1] It is recognized for its antimicrobial properties. This guide evaluates its suitability as a reference standard in broader screening assays compared to well-established standards.

Comparative Analysis

To provide a clear comparison, the following tables summarize the biological activities of this compound and the selected alternative reference standards.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial efficacy. Lower MIC values indicate greater potency.

CompoundTest OrganismMIC (µg/mL)
This compound Escherichia coli64.0[1]
Bacillus subtilis64.0[1]
Micrococcus luteus64.0[1]
Saccharomyces cerevisiae64.0[1]
Candida albicans64.0[1]
Aspergillus niger64.0[1]
Aspergillus flavus64.0[1]
Staphylococcus aureus32.0[1]
Fusarium oxysporum16.0[1]
Quercetin Staphylococcus aureus100 - 200 (µM)[2]
Pseudomonas aeruginosa158[3]
Methicillin-resistant Staphylococcus aureus (MRSA)176[3]
Curcumin Staphylococcus aureus125 - 250[4]
Pseudomonas aeruginosa175[5]
Escherichia coli163[5]
Berberine Methicillin-resistant Staphylococcus aureus (MRSA)64 - 256[6]
Cutibacterium acnes6.25 - 12.5[7]
Cytotoxicity

The half-maximal inhibitory concentration (IC50) is used to quantify a compound's cytotoxicity against cancer cell lines. A lower IC50 value indicates higher potency.

Data for the cytotoxicity of this compound is not currently available in the public domain.

CompoundCancer Cell LineIC50
Quercetin MCF-7 (Breast)37 µM[8]
A549 (Lung)8.65 µg/mL (24h)[9]
H69 (Lung)14.2 µg/mL (24h)[9]
Curcumin HeLa (Cervical)10.5 µM[10]
MCF-7 (Breast)44.61 µM[11]
MDA-MB-231 (Breast)54.68 µM[11]
Berberine HT29 (Colon)52.37 µM[12]
T47D (Breast)25 µM[13]
MCF-7 (Breast)25 µM[13]
Enzyme Inhibition: Tyrosinase

Tyrosinase is a key enzyme in melanin (B1238610) synthesis and is a common target in screening for skin-lightening agents.

Data for the tyrosinase inhibitory activity of this compound is not currently available in the public domain.

CompoundIC50
Quercetin 30.8 ± 0.74 µM[14]
Curcumin 326.5 µM (monophenolase activity)[15]
Berberine No significant inhibition reported in available literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[12]

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Agar (B569324) Well Diffusion Assay for Antimicrobial Activity

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the test compound to each well.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[16]

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzyme tyrosinase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate (B84403) buffer, L-DOPA (substrate), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding mushroom tyrosinase to the mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature.

  • Absorbance Measurement: Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Signaling Pathway Analysis

While direct studies on the signaling pathways modulated by this compound are limited, its structural similarity to other anthraquinones, such as chrysophanol (B1684469) and physcion (B1677767), allows for a putative mechanism of action to be proposed. These related compounds are known to influence key cellular signaling pathways, including NF-κB, MAPK, and apoptosis-related pathways.[14][17][18]

Putative Signaling Pathway for this compound

Based on the known activities of structurally similar anthraquinones, this compound may exert its biological effects through the modulation of pathways involved in inflammation, cell proliferation, and apoptosis.

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway This compound This compound IKK IKK This compound->IKK Inhibition Ras Ras This compound->Ras Inhibition Bax Bax This compound->Bax Activation Bcl2 Bcl-2 This compound->Bcl2 Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Inflammatory Genes NFkB_nucleus->Inflammatory_Genes Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Caspase9 Caspase-9 Bax->Caspase9 Activation Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow for Natural Product Screening

The following diagram illustrates a typical workflow for screening natural products for biological activity.

G Start Natural Product Library Primary_Screening Primary Screening (e.g., Antimicrobial Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Cytotoxicity, Enzyme Inhibition) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: General workflow for natural product screening.

Conclusion

This compound demonstrates notable antimicrobial activity against a range of bacteria and fungi, making it a potentially useful reference standard for antimicrobial screening assays. However, the current lack of publicly available data on its cytotoxic and enzyme-inhibitory activities limits its utility as a broad-spectrum reference standard when compared to well-characterized compounds like quercetin, curcumin, and berberine. For researchers specifically focused on antimicrobial discovery, this compound can serve as a valuable positive control. For broader screening campaigns, established standards with comprehensive biological data across multiple assay types are recommended. Further research into the cytotoxic and enzyme-inhibitory properties of this compound, as well as its precise molecular mechanisms of action, is warranted to fully elucidate its potential as a versatile reference standard in natural product screening.

References

Pachybasin Cross-Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pachybasin's performance with other antimicrobial and anticancer agents, supported by available experimental data. It delves into potential cross-resistance mechanisms and outlines detailed protocols for relevant assays.

This compound, a naturally occurring anthraquinone, has demonstrated notable antimicrobial and potential anticancer activities. Understanding its efficacy in the context of existing therapies and the potential for cross-resistance is crucial for its development as a therapeutic agent. This guide synthesizes available data to facilitate a comparative analysis.

Performance Data:

Anticancer Activity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, its structural similarity to other anthraquinones, such as doxorubicin (B1662922), suggests potential cytotoxic effects. Research into novel anthracene-9,10-dione derivatives has shown promising results in overcoming doxorubicin resistance, indicating a potential avenue for this compound's application.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against a variety of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several bacterial and fungal strains.[1]

MicroorganismMIC (µg/mL)
Staphylococcus aureus32.0
Bacillus subtilis64.0
Escherichia coli64.0
Micrococcus luteus64.0
Candida albicans64.0
Saccharomyces cerevisiae64.0
Aspergillus niger64.0
Aspergillus flavus64.0
Fusarium oxysporum16.0

Postulated Mechanisms of Action and Cross-Resistance:

This compound, as an anthraquinone, is likely to share mechanisms of action with other compounds in its class. These mechanisms are pivotal in understanding potential cross-resistance.

1. DNA Intercalation and Topoisomerase Inhibition: Like other anthracyclines, this compound's planar ring structure may allow it to intercalate between DNA base pairs. This action can interfere with DNA replication and transcription, ultimately leading to cell death.

2. Inhibition of Protein Kinase CK2: this compound has been suggested to inhibit protein kinase CK2, a key enzyme in cell growth and proliferation. By targeting CK2, this compound could disrupt cellular signaling pathways essential for cancer cell survival.

A primary mechanism of resistance to anthracyclines is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp).[2][3][4][5] P-gp functions as an efflux pump, actively removing xenobiotics, including anticancer drugs, from the cell, thereby reducing their intracellular concentration and efficacy. It is plausible that cancer cells overexpressing P-gp would exhibit cross-resistance to this compound.

Experimental Protocols:

To facilitate further research and comparative studies, detailed protocols for key experimental assays are provided below.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6][7][8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing.[9][10][11][12][13]

Principle: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the growth of a fungal isolate.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.

  • Drug Dilution: Prepare serial twofold dilutions of this compound or other antifungal agents in a 96-well microtiter plate containing RPMI 1640 medium.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at a specified temperature and duration (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.

Visualizations:

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.

G This compound's Potential Mechanisms of Action This compound This compound DNA DNA This compound->DNA Intercalation Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibition Protein_Kinase_CK2 Protein Kinase CK2 This compound->Protein_Kinase_CK2 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA->Cell_Cycle_Arrest Topoisomerase_II->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Protein_Kinase_CK2->Proliferation_Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential molecular targets of this compound leading to anticancer effects.

G P-glycoprotein Mediated Drug Efflux cluster_cell Cancer Cell cluster_resistance Mechanism of Resistance Pgp P-glycoprotein (P-gp) Drug_out Extracellular Drug Pgp->Drug_out Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi Reduced_Concentration Reduced Intracellular Drug Concentration Pgp->Reduced_Concentration Drug_in Intracellular Drug (e.g., this compound) Drug_in->Pgp Drug_out->Drug_in Diffusion ATP ATP ATP->Pgp Decreased_Efficacy Decreased Therapeutic Efficacy

Caption: Mechanism of P-glycoprotein mediated multidrug resistance.

G Experimental Workflow for Cross-Resistance Study start Start cell_lines Select Parental (Sensitive) and Drug-Resistant Cancer Cell Lines (e.g., P-gp overexpressing) start->cell_lines culture Culture Cell Lines cell_lines->culture treat Treat with this compound and Comparator Drugs (e.g., Doxorubicin) at various concentrations culture->treat mtt Perform MTT Assay to Determine Cell Viability treat->mtt ic50 Calculate IC50 Values mtt->ic50 compare Compare IC50 Values between Sensitive and Resistant Cell Lines ic50->compare resistance_factor Calculate Resistance Factor (RF) RF = IC50 (Resistant) / IC50 (Sensitive) compare->resistance_factor end End resistance_factor->end

Caption: Workflow for assessing cross-resistance to this compound in cancer cells.

References

Evaluating the Selectivity of Pachybasin Against Microbial Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the antimicrobial agent Pachybasin, focusing on its selectivity against microbial targets. Due to the current lack of publicly available cytotoxicity data, a complete assessment of this compound's selectivity is not feasible at this time. However, this guide presents the existing antimicrobial activity data for this compound and offers a framework for its evaluation, alongside a comparison with the well-established antifungal agent, Amphotericin B. Detailed experimental protocols for key assays are also provided to support further research in this area.

This compound: Antimicrobial Activity Profile

This compound, an anthraquinone (B42736) metabolite isolated from the endophytic fungus Coelomycetes AFKR-18, has demonstrated a broad spectrum of antimicrobial activity.[1] The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism.

The reported MIC values for this compound against a range of bacteria and fungi are summarized in the table below.

Microbial TargetTypeMinimum Inhibitory Concentration (MIC) of this compound (µg/mL)
Fusarium oxysporumFungus16.0
Staphylococcus aureusBacterium (Gram-positive)32.0
Escherichia coliBacterium (Gram-negative)64.0
Bacillus subtilisBacterium (Gram-positive)64.0
Micrococcus luteusBacterium (Gram-positive)64.0
Saccharomyces cerevisiaeFungus (Yeast)64.0
Candida albicansFungus (Yeast)64.0
Aspergillus nigerFungus (Mold)64.0
Aspergillus flavusFungus (Mold)64.0

Evaluating Selectivity: A Comparative Perspective

The therapeutic potential of an antimicrobial agent is critically dependent on its selectivity. An ideal antimicrobial compound should exhibit high potency against microbial pathogens while demonstrating minimal toxicity to host (mammalian) cells. This selectivity is quantified by the Selectivity Index (SI) , which is the ratio of the cytotoxic concentration to the antimicrobial concentration (SI = IC50 / MIC). A higher SI value indicates greater selectivity and a more promising therapeutic profile.

As of the latest literature review, the 50% inhibitory concentration (IC50) of this compound against mammalian cell lines has not been reported. This data is essential for calculating the Selectivity Index and thereby evaluating its therapeutic potential.

To provide a comparative context, the following table includes the antimicrobial activity and reported cytotoxicity of the widely used antifungal drug, Amphotericin B. The corresponding fields for this compound remain to be determined.

CompoundMicrobial TargetMIC (µg/mL)Mammalian Cell LineIC50 (µg/mL)Selectivity Index (SI = IC50/MIC)
This compound Candida albicans64.0Data not availableData not availableData not available
This compound Aspergillus fumigatusData not availableData not availableData not availableData not available
Amphotericin B Candida albicans~0.5 - 2.0Various~2.5 - >10Variable
Amphotericin B Aspergillus fumigatus~0.5 - 2.0Various~2.5 - >10Variable

Note: The MIC and IC50 values for Amphotericin B can vary depending on the specific strain and cell line tested, as well as the experimental conditions.

Mechanism of Action: The Anthraquinone Class

This compound belongs to the anthraquinone class of compounds. While the specific signaling pathway of this compound has not been fully elucidated, the general antimicrobial mechanisms of anthraquinones involve multiple cellular targets. These mechanisms can include the inhibition of biofilm formation, disruption of the cell wall and membrane integrity, inhibition of nucleic acid and protein synthesis, and the blockage of energy metabolism pathways.

Below is a generalized diagram illustrating the potential mechanisms of action for anthraquinone compounds against microbial cells.

General Antimicrobial Mechanisms of Anthraquinones This compound This compound (Anthraquinone) Membrane Cell Membrane Disruption This compound->Membrane CellWall Cell Wall Inhibition This compound->CellWall Biofilm Biofilm Formation Inhibition This compound->Biofilm DNA_RNA Nucleic Acid Synthesis Inhibition This compound->DNA_RNA Protein Protein Synthesis Inhibition This compound->Protein Metabolism Energy Metabolism Blockage This compound->Metabolism

Figure 1. Potential antimicrobial mechanisms of this compound.

Experimental Protocols

To facilitate further research and a comprehensive evaluation of this compound's selectivity, detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and cytotoxicity (IC50) are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and yeast.

MIC Determination Workflow A Prepare serial two-fold dilutions of this compound in a 96-well plate containing appropriate broth medium. B Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). A->B C Inoculate each well with the microbial suspension. B->C D Include positive (microbe, no drug) and negative (broth only) controls. C->D E Incubate the plate at the optimal temperature and duration for the microorganism (e.g., 37°C for 18-24h). D->E F Determine the MIC by visual inspection for the lowest concentration with no visible growth (turbidity). E->F

Figure 2. Broth microdilution MIC assay workflow.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of a working stock solution of this compound to the first column of wells, resulting in the highest test concentration.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration.

  • Preparation of Inoculum:

    • Grow the microbial culture to the logarithmic phase.

    • Adjust the turbidity of the culture with sterile broth or saline to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add the appropriate volume of the diluted inoculum to each well (except the negative control wells) to reach the final volume (e.g., 200 µL).

  • Controls:

    • Positive Control: Wells containing broth and the microbial inoculum without this compound.

    • Negative Control: Wells containing only sterile broth.

  • Incubation:

    • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. Optionally, a microplate reader can be used to measure absorbance.

Determination of Cytotoxicity (IC50) by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Cytotoxicity Assay Workflow A Seed mammalian cells in a 96-well plate and allow them to adhere overnight. B Treat the cells with serial dilutions of this compound. A->B C Include untreated cells (vehicle control) and a blank (medium only). B->C D Incubate for a specified period (e.g., 24, 48, or 72 hours). C->D E Add MTT reagent to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation. D->E F Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). E->F G Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. F->G H Calculate the IC50 value, the concentration that inhibits 50% of cell viability. G->H

Figure 3. MTT cytotoxicity assay workflow.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa, HepG2)

  • Complete cell culture medium

  • This compound stock solution

  • Sterile 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (if any).

    • Untreated Control: Cells in a complete culture medium only.

    • Blank: Wells with medium only (no cells).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation:

    • The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound has demonstrated notable antimicrobial activity against a range of bacterial and fungal species. However, the absence of cytotoxicity data on mammalian cells is a significant gap in the current understanding of its therapeutic potential. To fully evaluate the selectivity of this compound, future research should prioritize conducting cytotoxicity assays to determine its IC50 value. This will enable the calculation of the Selectivity Index, providing a crucial metric for comparing its safety and efficacy against established antimicrobial agents. Further studies should also focus on elucidating the specific molecular targets and signaling pathways affected by this compound to better understand its mechanism of action.

References

Pachybasin: A Comparative Analysis of its Cytotoxic Effects on Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pachybasin, a naturally occurring anthraquinone (B42736) derivative identified as 1-hydroxy-3-methyl-anthraquinone, has emerged as a compound of interest in cancer research. While direct comprehensive studies comparing its cytotoxic effects on a wide range of cancerous and normal human cell lines are still developing, existing research on closely related anthraquinone analogs provides significant insights into its potential as a selective anti-cancer agent. This guide synthesizes the available experimental data on this compound and its structural isomers to offer a comparative overview of their cytotoxic profiles and mechanisms of action.

Comparative Cytotoxicity: A Look at this compound's Analogs

Due to the limited availability of direct comparative data for this compound, this guide presents findings from studies on its close structural isomer, 2-hydroxy-3-methyl anthraquinone (HMA), and another related compound, chrysophanol (B1684469) (1,8-dihydroxy-3-methyl-anthraquinone). These compounds share the core anthraquinone structure and are valuable in predicting the potential behavior of this compound.

A study on HMA demonstrated its cytotoxic effects on human hepatocellular carcinoma (HepG2) cells. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined at various time points.

Table 1: Cytotoxicity of 2-hydroxy-3-methyl anthraquinone (HMA) on HepG2 Cancer Cells

Time PointIC50 (µM)
24 h126.3
48 h98.6
72 h80.55

Notably, the study on HMA did not include a direct comparison with normal human cell lines, which is a critical aspect for determining the therapeutic index of a potential anti-cancer drug. However, research on other 1-hydroxyanthraquinone (B86950) derivatives has shown a degree of selectivity, exhibiting higher potency against cancer cells while being relatively safer for normal human lung fibroblasts. This suggests that compounds with this core structure, including this compound, may possess a desirable selective cytotoxicity profile.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which many anthraquinones exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. Studies on this compound's analogs have elucidated the specific signaling pathways involved in this process.

SIRT1/p53 Pathway in Hepatocellular Carcinoma (by HMA)

In HepG2 cells, 2-hydroxy-3-methyl anthraquinone (HMA) has been shown to induce apoptosis by targeting the Sirtuin 1 (SIRT1)/p53 signaling pathway. HMA inhibits SIRT1, leading to an increased expression of the tumor suppressor protein p53. This, in turn, modulates the expression of apoptosis-related proteins, decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax, as well as activating caspases 9 and 3, which are key executioners of apoptosis.

SIRT1_p53_Pathway This compound This compound (inferred from HMA) SIRT1 SIRT1 This compound->SIRT1 inhibits p53 p53 SIRT1->p53 inhibits Bcl2 Bcl-2 p53->Bcl2 inhibits Bax Bax p53->Bax activates Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

SIRT1/p53 apoptosis pathway targeted by HMA.
NF-κB/Bcl-2 Pathway in Breast Cancer (by Chrysophanol)

Another related anthraquinone, chrysophanol, has been found to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) by inhibiting the NF-κB signaling pathway. This inhibition leads to the downregulation of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis. Chrysophanol also enhances the apoptotic effects of the chemotherapy drug paclitaxel[1].

NFkB_Pathway Chrysophanol Chrysophanol NFkB NF-κB Chrysophanol->NFkB inhibits Bcl2 Bcl-2 NFkB->Bcl2 activates Apoptosis Apoptosis Bcl2->Apoptosis inhibits

NF-κB/Bcl-2 apoptosis pathway targeted by Chrysophanol.

Experimental Protocols

The following are generalized protocols for key experiments cited in the research of this compound's analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction cluster_2 Data Acquisition Seed Seed cells in 96-well plate Treat Treat with this compound (or analog) Seed->Treat Incubate1 Incubate for 24, 48, or 72h Treat->Incubate1 Add_MTT Add MTT reagent Incubate1->Add_MTT Incubate2 Incubate for 4h Add_MTT->Incubate2 Add_Solvent Add solubilization solution Incubate2->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure Analyze Calculate IC50 Measure->Analyze

References

Validating Pachybasin's Effect on cAMP Levels in Fungal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pachybasin and its potential effects on cyclic adenosine (B11128) monophosphate (cAMP) signaling in fungal cells. While direct experimental validation of this compound's impact on cAMP levels is not yet extensively documented in publicly available research, this document synthesizes current knowledge, including the effects of structurally related compounds, to offer a comprehensive overview. We compare this compound's antifungal activity with established modulators of the cAMP pathway, providing a framework for future research and drug development.

**Executive Summary

This compound, an anthraquinone (B42736) metabolite derived from an endophytic fungus, has demonstrated broad-spectrum antimicrobial activity.[1] Evidence from a structurally similar compound, 2-chloromethyl anthraquinone, strongly suggests that the antifungal mechanism of this compound may involve the inhibition of the Ras1-cAMP-Efg1 signaling pathway, a critical regulator of fungal virulence and development.[2] This guide compares the known antifungal properties of this compound with two well-characterized modulators of cAMP levels: Forskolin, an activator of adenylyl cyclase, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a phosphodiesterase inhibitor. By examining their mechanisms and effects, we provide a rationale for investigating this compound as a potential modulator of fungal cAMP signaling.

Comparative Analysis of this compound and cAMP Modulators

The following table summarizes the known antifungal activity of this compound and the established effects of Forskolin and IBMX on fungal cells.

CompoundChemical ClassPrimary Target/MechanismEffect on Fungal cAMP LevelsAntifungal Activity (MIC/EC50)Key Fungal Species
This compound AnthraquinoneHypothesized: Inhibition of the Ras1-cAMP-Efg1 pathway[2]Hypothesized: DecreaseMIC: 16.0 µg/mL (F. oxysporum), 32.0 µg/mL (S. aureus), 64.0 µg/mL (S. cerevisiae, C. albicans, A. niger, A. flavus)[1]Fusarium oxysporum, Saccharomyces cerevisiae, Candida albicans, Aspergillus niger, Aspergillus flavus
Forskolin DiterpeneActivator of adenylyl cyclase[3]Increase[3][4]EC50 (cAMP elevation) = 30 µM (U937 cells)[4]Used experimentally across various fungal species to study cAMP signaling.[5]
IBMX Xanthine derivativeNon-selective phosphodiesterase inhibitor[6][7]Increase[6][7]Effective concentrations for inducing morphological changes: 25 nmol (on-plate assay)[6]Used experimentally across various fungal species to study cAMP signaling.[6][8][9]

Signaling Pathways and Experimental Workflow

To visualize the potential mechanism of this compound and the experimental approach to validate its effect on cAMP levels, the following diagrams are provided.

cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Ras1 Ras1 AdenylylCyclase Adenylyl Cyclase Ras1->AdenylylCyclase Activation cAMP cAMP AdenylylCyclase->cAMP Conversion ATP ATP ATP->AdenylylCyclase PKA PKA cAMP->PKA Activation Efg1 Efg1 PKA->Efg1 Phosphorylation VirulenceFactors Virulence Factors (e.g., Biofilm, Hyphal Formation) Efg1->VirulenceFactors Regulation This compound This compound This compound->Ras1

Caption: Hypothesized mechanism of this compound on the fungal Ras1-cAMP-Efg1 signaling pathway.

cluster_prep Sample Preparation cluster_assay cAMP Measurement cluster_analysis Data Analysis FungalCulture 1. Fungal Cell Culture Treatment 2. Treatment with this compound (or other compounds) FungalCulture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Extraction 4. cAMP Extraction Lysis->Extraction ELISA 5. Competitive ELISA Extraction->ELISA Detection 6. Signal Detection (e.g., colorimetric, fluorescent) ELISA->Detection Quantification 8. cAMP Quantification Detection->Quantification StandardCurve 7. Standard Curve Generation StandardCurve->Quantification Comparison 9. Comparison of cAMP levels Quantification->Comparison

Caption: Experimental workflow for the quantification of intracellular cAMP levels in fungal cells.

Experimental Protocols

1. Fungal Strains and Culture Conditions:

  • Strains: Candida albicans SC5314, Saccharomyces cerevisiae BY4741, Aspergillus fumigatus Af293, or other relevant fungal strains.

  • Media: Grow yeast-form fungi in Yeast Peptone Dextrose (YPD) broth at 30°C with shaking. Grow filamentous fungi on Potato Dextrose Agar (PDA) at 28°C, and collect spores for liquid culture inoculation in Potato Dextrose Broth (PDB).

  • Standardization: Adjust cell or spore concentration to a standard density (e.g., 1 x 10^6 cells/mL or spores/mL) using a hemocytometer or spectrophotometer before treatment.

2. Minimum Inhibitory Concentration (MIC) Assay:

  • Method: Use the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts, M38 for filamentous fungi).

  • Procedure:

    • Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

    • Inoculate each well with the standardized fungal suspension.

    • Incubate at the appropriate temperature for 24-48 hours.

    • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the control.

3. Intracellular cAMP Measurement Assay:

  • Principle: This protocol is based on a competitive enzyme-linked immunosorbent assay (ELISA).

  • Procedure:

    • Cell Culture and Treatment: Grow fungal cells to mid-log phase and treat with various concentrations of this compound, Forskolin (positive control for increased cAMP), or IBMX (positive control for increased cAMP) for a defined period (e.g., 15-30 minutes).

    • Cell Lysis: Harvest cells by centrifugation, wash with PBS, and lyse the cells using mechanical disruption (e.g., glass beads) or enzymatic digestion in a lysis buffer containing a phosphodiesterase inhibitor (e.g., 0.1 M HCl or a commercial lysis reagent) to prevent cAMP degradation.

    • cAMP Extraction: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the intracellular cAMP.

    • ELISA:

      • Use a commercial cAMP ELISA kit following the manufacturer's instructions.

      • Briefly, add the extracted samples and cAMP standards to a microplate pre-coated with a cAMP-specific antibody.

      • Add a known amount of horseradish peroxidase (HRP)-conjugated cAMP. This will compete with the cAMP in the sample for binding to the antibody.

      • After incubation and washing, add a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

    • Data Analysis:

      • Measure the absorbance at the appropriate wavelength using a microplate reader.

      • Generate a standard curve using the known cAMP concentrations.

      • Calculate the cAMP concentration in the samples by interpolating their absorbance values on the standard curve. The signal intensity is inversely proportional to the cAMP concentration in the sample.

      • Normalize the cAMP concentration to the total protein concentration of the cell lysate, determined by a Bradford or BCA assay.

Conclusion and Future Directions

The available evidence, particularly from studies on the related anthraquinone, 2-chloromethyl anthraquinone, provides a strong rationale for investigating this compound as an inhibitor of the fungal cAMP signaling pathway. Its demonstrated antifungal activity against a range of pathogenic fungi further underscores its potential as a lead compound for novel antifungal therapies.

Future research should focus on directly quantifying the effect of this compound on intracellular cAMP levels in various fungal species. Further elucidation of its specific molecular target within the cAMP pathway will be crucial for understanding its mechanism of action and for the rational design of more potent and selective antifungal agents. Comparative studies with known cAMP modulators like Forskolin and IBMX, as outlined in this guide, will be instrumental in validating this compound's role in this critical signaling cascade.

References

Pachybasin's performance in different antimicrobial assay formats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of Pachybasin, an anthraquinone (B42736) derivative of fungal origin, with other alternatives. The information is supported by available experimental data to assist researchers in evaluating its potential as an antimicrobial agent.

Executive Summary

This compound has demonstrated notable antimicrobial activity against a range of bacteria and fungi. Existing data from broth microdilution assays indicate its efficacy, with Minimum Inhibitory Concentration (MIC) values suggesting a broad spectrum of activity. While direct comparative data with standard antibiotics is limited, this guide consolidates the available quantitative data and outlines the experimental methodologies for its assessment. Furthermore, potential mechanisms of action are explored based on the known activities of the anthraquinone class of compounds.

Performance Data: Minimum Inhibitory Concentration (MIC)

The primary method for quantifying this compound's antimicrobial activity has been the broth microdilution assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

MicroorganismTypeMIC (µg/mL)
Escherichia coliGram-negative Bacteria64.0
Bacillus subtilisGram-positive Bacteria64.0
Micrococcus luteusGram-positive Bacteria64.0
Staphylococcus aureusGram-positive Bacteria31.25[1]
Saccharomyces cerevisiaeYeast64.0
Candida albicansYeast64.0
Aspergillus nigerFungus64.0
Aspergillus flavusFungus64.0
Fusarium oxysporumFungus16.0

Comparative Performance

Data on the performance of this compound in agar (B569324) diffusion assays, which would provide zone of inhibition measurements, are also scarce. However, studies on other anthraquinones, such as emodin, have shown zones of inhibition against Candida albicans, suggesting that this compound may also exhibit measurable activity in this assay format.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of this compound's antimicrobial activity.

Broth Microdilution Assay for MIC Determination

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.

Detailed Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a known stock concentration.

  • Preparation of Microtiter Plates: Dispense sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well plate.[4][5][6]

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the diluted this compound. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).[5][6]

  • MIC Determination: The MIC is visually determined as the lowest concentration of this compound that shows no turbidity or visible growth.

Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a substance.

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then cut into the agar, and the test substance is introduced into these wells. The substance diffuses through the agar, and if it is effective against the microorganism, a clear zone of no growth, known as the zone of inhibition, will form around the well.

Detailed Protocol:

  • Preparation of Agar Plates: Use a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) poured into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism as described for the broth microdilution assay.

  • Plate Inoculation: Uniformly spread the microbial suspension over the entire surface of the agar plate using a sterile swab.

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar using a sterile cork borer or pipette tip.

  • Application of this compound: Add a known concentration of this compound solution to each well. A solvent control should also be included.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution assay.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition in millimeters.

Potential Mechanism of Action

The precise molecular mechanism of this compound's antimicrobial activity has not been fully elucidated. However, based on its classification as an anthraquinone, several potential mechanisms can be proposed. Anthraquinones are known to exert their antimicrobial effects through various pathways:

  • Cell Membrane Disruption: They can intercalate into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.

  • Inhibition of Nucleic Acid Synthesis: Some anthraquinones can bind to DNA and/or inhibit enzymes involved in DNA replication and transcription, such as topoisomerases.

  • Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis has also been reported as a mechanism for some antimicrobial compounds.

  • Inhibition of Biofilm Formation: Certain anthraquinones have been shown to prevent the formation of biofilms, which are communities of microorganisms that are often more resistant to antimicrobial agents.

Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in microbial cells.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result stock This compound Stock Solution dilution Serial Dilution of this compound stock->dilution plate 96-Well Plate with Broth Medium plate->dilution inoculum Standardized Microbial Inoculum inoculation Inoculation of Wells inoculum->inoculation dilution->inoculation incubation Incubation inoculation->incubation mic MIC Determination (Visual Inspection) incubation->mic Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result agar Agar Plate inoculation Plate Inoculation agar->inoculation inoculum Standardized Microbial Inoculum inoculum->inoculation pachybasin_sol This compound Solution application Application of This compound pachybasin_sol->application well Well Creation inoculation->well well->application incubation Incubation application->incubation zone Measurement of Zone of Inhibition incubation->zone Anthraquinone_MoA cluster_targets Potential Microbial Targets cluster_effects Resulting Antimicrobial Effects This compound This compound (Anthraquinone) Membrane Cell Membrane This compound->Membrane DNA DNA/Topoisomerases This compound->DNA Ribosome Ribosomes This compound->Ribosome Biofilm Biofilm Formation This compound->Biofilm Disruption Membrane Disruption & Leakage Membrane->Disruption NAS_Inhibition Inhibition of Nucleic Acid Synthesis DNA->NAS_Inhibition PS_Inhibition Inhibition of Protein Synthesis Ribosome->PS_Inhibition Biofilm_Inhibition Inhibition of Biofilm Development Biofilm->Biofilm_Inhibition

References

Safety Operating Guide

Prudent Disposal of Pachybasin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND DISPOSAL GUIDELINES

Key Properties of Pachybasin

A summary of this compound's relevant properties is provided below to inform safe handling and disposal practices.

PropertyDataCitation(s)
Chemical Formula C₁₅H₁₀O₃[1]
Molecular Weight 238.24 g/mol [1]
CAS Number 2549-78-2[1]
Biological Activity Exhibits antimicrobial and antifungal properties against various pathogens, including E. coli, S. aureus, and C. albicans.[1][2]
Known Hazards Environmental: Shown to have embryo-toxicity in aquatic biota (zebrafish), indicating a potential hazard to aquatic ecosystems.[3] Human Health: To the best of current knowledge, the toxicological properties in humans have not been thoroughly investigated.[4]
Storage Store as a powder at -20°C for up to 2 years. In DMSO, store at 4°C for 2 weeks or -80°C for 6 months.[1]

Experimental Protocol: Step-by-Step Disposal of this compound Waste

This protocol provides a generalized procedure for the safe disposal of this compound and materials contaminated with it. These steps are based on standard guidelines for managing hazardous chemical waste in a laboratory setting.[5][6][7]

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this compound and its waste in a certified chemical fume hood to prevent inhalation of any aerosols or dust.

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[8]

2. Segregation of this compound Waste:

  • Do not dispose of this compound down the drain. Due to its aquatic toxicity, this is a critical precaution.[3]

  • Designate separate, clearly labeled, and leak-proof waste containers for each type of this compound waste:

    • Solid Waste: Contaminated labware (pipette tips, tubes), gloves, and paper towels.

    • Liquid Waste: Unused solutions, contaminated solvents, and aqueous mixtures.

    • Sharps: Contaminated needles, scalpels, or glass slides.

3. Collection and Containment of Waste:

  • Solid Waste:

    • Collect in a designated, robust, leak-proof container lined with a heavy-duty plastic bag.

    • Ensure the container is clearly labeled "Hazardous Waste: this compound" and includes the biohazard symbol if applicable (depending on the experimental context).

  • Liquid Waste:

    • Collect in a dedicated, sealed, and shatter-resistant container (e.g., a coated glass or polyethylene (B3416737) bottle).

    • The container must be clearly labeled "Hazardous Liquid Waste: this compound" and list all components of the solution (e.g., "this compound in DMSO").

    • Do not overfill liquid waste containers; leave at least 10% of the volume as headspace to allow for expansion.

  • Sharps Waste:

    • Place all contaminated sharps directly into a designated, puncture-proof sharps container.[9]

    • Label the container "Hazardous Sharps Waste: this compound."

4. Storage of Waste Prior to Disposal:

  • Store sealed waste containers in a designated, secure secondary containment area away from general lab traffic.

  • Ensure the storage area is well-ventilated.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

5. Final Disposal:

  • Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

  • Provide the EHS office with a complete and accurate description of the waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.

G This compound Waste Disposal Workflow start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste liquid Liquid Waste assess_waste->liquid Liquid solid Solid Waste assess_waste->solid Solid sharps Sharps Waste assess_waste->sharps Sharps collect_liquid Collect in Labeled, Leak-Proof Liquid Container liquid->collect_liquid collect_solid Collect in Labeled, Lined Solid Waste Container solid->collect_solid collect_sharps Collect in Labeled, Puncture-Proof Sharps Container sharps->collect_sharps store Store in Designated Secondary Containment Area collect_liquid->store collect_solid->store collect_sharps->store ehs Contact EHS for Pickup and Final Disposal store->ehs

Caption: Decision workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Protocol for Pachybasin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Pachybasin in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

This compound is a naturally derived anthraquinone, a class of compounds that requires careful handling due to potential biological activity.[1][2] As a powdered substance, the primary routes of exposure are inhalation and dermal contact.

Physical and Chemical Properties

A summary of the known quantitative data for this compound is presented below for easy reference.

PropertyValueSource
CAS Number 2549-78-2[1][3]
Molecular Formula C15H10O3[3]
Molecular Weight 238.24 g/mol [2][3]
Appearance White powder[4]
Storage Temperature -20°C (powder, long-term)[2][3]

Operational Plan: Handling this compound Powder

This section provides a step-by-step guide for the safe handling of this compound powder.

Engineering Controls and Preparation
  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Work Area: Designate a specific area for handling this compound. Ensure the work surface is clean and uncluttered.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear unlined, chemical-resistant gloves such as nitrile or neoprene.[5] If there is a risk of tearing, consider wearing two pairs of gloves.

  • Body Protection: A full-length laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.[6]

  • Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are mandatory.[6] If there is a splash hazard, a full-face shield should be worn in addition to goggles.[7]

  • Respiratory Protection: When handling the powder outside of a fume hood or when there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter is required.[8]

Weighing and Aliquoting
  • Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) is inside the chemical fume hood.

  • Handling: Use a spatula to carefully transfer the desired amount of this compound powder to a weigh boat. Avoid any actions that could generate dust.

  • Containment: Immediately cap the stock container and the new aliquot.

  • Cleaning: Wipe down the spatula and work surface with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.

Spill Response
  • Small Spills: For small spills within the fume hood, gently cover the powder with a damp paper towel to avoid creating dust. Wipe the area clean and place the paper towel in a sealed bag for disposal as chemical waste.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department.

Below is a workflow diagram for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Gather PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Transfer this compound in Fume Hood handle1->handle2 handle3 Securely Cap Containers handle2->handle3 clean1 Clean Work Area & Equipment handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for the safe handling of this compound powder.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your institution's safety office.

  • Sharps: Any sharps, such as needles or razor blades, that are contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Container Labeling

All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the container was started

Storage and Disposal
  • Storage: Store hazardous waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's environmental health and safety department. Do not dispose of this compound down the drain or in regular trash.

The logical relationship for this compound waste disposal is outlined in the diagram below.

G cluster_waste_type Identify Waste Type cluster_containers Select Appropriate Container start This compound-Contaminated Material solid Solid (Gloves, Tubes) start->solid liquid Liquid (Solutions) start->liquid sharps Sharps (Needles) start->sharps solid_container Labeled Solid Waste Bin solid->solid_container liquid_container Labeled Liquid Waste Bottle liquid->liquid_container sharps_container Labeled Sharps Container sharps->sharps_container end_node Store in Satellite Accumulation Area for Pickup solid_container->end_node liquid_container->end_node sharps_container->end_node

Caption: Decision diagram for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

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